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  • Product: tert-Pentyl Vinyl ether
  • CAS: 29281-39-8

Core Science & Biosynthesis

Foundational

Advanced Applications and Structural Dynamics of tert-Pentyl Vinyl Ether (TAVE)

As the demand for high-performance materials and complex fluorinated pharmaceuticals accelerates, the role of specialty enol ethers has become increasingly prominent. Among these, tert-pentyl vinyl ether (also known as t...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-performance materials and complex fluorinated pharmaceuticals accelerates, the role of specialty enol ethers has become increasingly prominent. Among these, tert-pentyl vinyl ether (also known as tert-amyl vinyl ether or TAVE) stands out as a highly versatile molecule. Characterized by an electron-rich vinyl double bond and a sterically demanding tert-pentyl group, TAVE serves a dual function in modern chemistry: it is a critical low-viscosity monomer in advanced cationic UV-curable formulations[1] and a highly sensitive, yet rewarding, substrate in advanced organic synthesis.

This technical guide dissects the physicochemical properties of TAVE, explains the mechanistic causality behind its reactivity, and provides field-proven, self-validating protocols for its application in both polymer science and synthetic organic chemistry.

Physicochemical Profiling & Structural Dynamics

The unique reactivity of TAVE is fundamentally dictated by its molecular architecture. The oxygen atom donates electron density into the vinyl group via resonance, making the double bond highly susceptible to electrophilic attack (such as protons in cationic polymerization or electrophilic carbenes in cycloadditions). Concurrently, the bulky tert-pentyl group provides significant steric hindrance, which modulates the kinetics of polymer chain propagation and influences the packing density of the resulting polymer networks.

Table 1: Quantitative Physicochemical Properties of TAVE
PropertyValueMechanistic Implication
CAS Number 29281-39-8[2]Unique identifier for regulatory and sourcing compliance.
Molecular Formula C₇H₁₄O[2]Defines the carbon-dense, aliphatic nature of the pendant group.
Molecular Weight 114.19 g/mol [2]Low molecular weight contributes to its exceptionally low viscosity.
Boiling Point 106 °C[2]Requires controlled thermal conditions to prevent premature volatilization during exothermic reactions.
Density 0.783 g/mL at 25 °C[2]Facilitates rapid diffusion in solvent-free ink formulations.
Refractive Index n20/D 1.411[2]Relevant for optical clarity in protective varnishes and coatings.
Flash Point 32.2 °C (90 °F)[2]Classifies TAVE as a flammable liquid (H226); necessitates inert atmosphere handling.

Application I: Cationic UV-Curable Formulations

In the realm of inkjet printing and protective security varnishes, viscosity and shrinkage are the two most critical parameters[1][3]. Traditional free-radical acrylate systems suffer from oxygen inhibition and high volumetric shrinkage, leading to poor adhesion on non-porous substrates like glass or metal.

TAVE circumvents these issues. As a vinyl ether, it undergoes cationic photopolymerization . This mechanism is immune to oxygen inhibition and exhibits significantly lower shrinkage due to the ring-opening of co-monomers (like cycloaliphatic epoxides) and the flexible ether linkages formed[3]. Furthermore, TAVE's inherently low viscosity makes it an ideal reactive diluent to achieve the strict 2–10 cps viscosity range required by piezoelectric drop-on-demand printheads[1].

G N1 UV-LED Irradiation (200-400 nm) N2 Diaryl Iodonium Salt (Photoinitiator) N1->N2 Activation N3 Generation of Strong Protonic Acid N2->N3 Photolysis N5 Carbocation Formation (Initiation) N3->N5 Protonation N4 tert-Pentyl Vinyl Ether (Monomer) N4->N5 Reacts with N6 Chain Propagation (Low Shrinkage) N5->N6 Addition of Monomers N7 Crosslinked Polymer Network N6->N7 Termination

Cationic photopolymerization pathway of tert-pentyl vinyl ether in UV-curable systems.

Protocol 1: Self-Validating Formulation of Low-Viscosity Cationic Varnish

Causality Note: Cationic systems are highly sensitive to moisture and basic impurities, which act as chain terminators. Strict dehydration is mandatory.

  • Dehydration of Monomers: Pass TAVE and the primary cycloaliphatic epoxide (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate) through a column of activated 3Å molecular sieves.

  • Photoinitiator Solubilization: Under actinic-safe amber lighting, dissolve 3 wt% of a diaryl iodonium salt photoinitiator and a compatible photosensitizer (e.g., isopropyl thioxanthone) directly into the TAVE monomer[3]. Why? TAVE's low viscosity rapidly solvates the solid initiators without the need for non-reactive solvents.

  • Blending: Slowly incorporate the cycloaliphatic epoxide (accounting for 65–90 wt% of the total resin) and a non-ionic surfactant (0.1 wt%) under high-shear mixing (1500 RPM) for 20 minutes[3].

  • Viscosity Profiling: Measure the formulation using a cone-and-plate viscometer at 25 °C. The target is <10 cps[1]. If the viscosity is too high, titrate with additional TAVE.

  • Curing & Validation: Draw down a 10 µm film onto a glass slide. Expose to a 395 nm UV-LED array at a dose of 500 mJ/cm².

  • Validation Check: Perform a Methyl Ethyl Ketone (MEK) double-rub test. A result of >100 rubs without film degradation validates complete crosslinking and confirms the absence of moisture-induced termination.

Application II: Advanced Organic Synthesis (Difluorocyclopropanation)

Beyond polymers, TAVE is a valuable building block in pharmaceutical synthesis, particularly for generating gem-difluorocyclopropanes. The introduction of a difluoromethylene group (CF₂) can dramatically alter a drug candidate's lipophilicity and metabolic stability.

A common reagent for this transformation is TFDA (difluoro(fluorosulfonyl)acetic acid), which releases difluorocarbene[4]. However, TAVE is an enol ether, making it exceptionally acid-sensitive. If raw TFDA is used, the residual acid rapidly hydrolyzes or polymerizes the TAVE before the carbene can react[4]. Therefore, a strict purification step to neutralize the reagent is the mechanistic linchpin of this workflow.

G S1 Raw TFDA Reagent (Contains Acid) S2 Purification via Et3N (Acid Removal) S1->S2 Critical Step S3 Purified TFDA (Neutral) S2->S3 Yields S5 Difluorocarbene Generation S3->S5 Thermal/Catalytic Decomposition S4 tert-Pentyl Vinyl Ether (Acid-Sensitive) S6 gem-Difluorocyclopropane Product S4->S6 Cycloaddition S5->S6 Reacts with

Workflow for the difluorocyclopropanation of acid-sensitive tert-pentyl vinyl ether.

Protocol 2: Acid-Free Difluorocyclopropanation of TAVE

Causality Note: The use of Triethylamine (Et₃N) selectively neutralizes the residual difluoro(fluorosulfonyl)acetic acid without destroying the carbene-generating potential of the TFDA derivative[4].

  • Reagent Purification: Treat crude TFDA with a stoichiometric amount of Et₃N at 0 °C to neutralize residual acid. Distill the resulting mixture under reduced pressure to isolate the purified TFDA derivative (ensuring <1% residual acid)[4].

  • Reaction Setup: Flame-dry a Schlenk flask under an argon atmosphere. Add the purified TFDA, a catalytic amount of Sodium Fluoride (NaF, 10 mol%), and an anhydrous solvent (e.g., diglyme).

  • Substrate Addition: Cool the flask to 0 °C. Slowly add 1.0 equivalent of TAVE dropwise. Why? The steric bulk of the tert-pentyl group requires controlled addition to manage the highly exothermic nature of the carbene cycloaddition and prevent localized hotspots that could trigger side-reactions.

  • Thermal Activation: Gradually warm the reaction mixture to 80 °C. At this temperature, the fluoride-catalyzed chain process decomposes the TFDA, releasing difluorocarbene, CO₂, and SO₂[4]. Stir for 12 hours.

  • Quenching & Isolation: Cool the reaction to room temperature. Quench slowly with saturated aqueous NaHCO₃ to neutralize any trace HF generated during the reaction.

  • Validation Check: Extract the aqueous layer with diethyl ether (3x), dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via silica gel chromatography (hexane/ethyl acetate). Validate the successful formation of the gem-difluorocyclopropane derivative via ¹⁹F NMR (looking for the characteristic AB quartet of the CF₂ group) and ¹H NMR (confirming the disappearance of the vinylic protons).

References

  • Google Patents. "WO2008002543A2 - Low viscosity uv curable ink formulations".
  • Justia Patents. "cationic uv-led radiation curable protective varnishes for security documents". Available at:[Link]

Sources

Exploratory

mechanism of tert-pentyl vinyl ether cationic polymerization

An in-depth technical analysis of the mechanistic dynamics and protocol design for the living cationic polymerization of tert-pentyl vinyl ether (t-PVE). Introduction: The Rationale for tert-Pentyl Vinyl Ether Cationic p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the mechanistic dynamics and protocol design for the living cationic polymerization of tert-pentyl vinyl ether (t-PVE).

Introduction: The Rationale for tert-Pentyl Vinyl Ether

Cationic polymerization has historically been plagued by highly reactive, uncontrolled carbocationic intermediates that rapidly undergo chain transfer and termination. The advent of living cationic polymerization revolutionized the synthesis of poly(vinyl ether)s by establishing a dynamic equilibrium between a dormant covalent species and an active carbocationic propagating center [1].

When designing precision polymers, the choice of the pendant alkoxy group on the vinyl ether monomer is critical. tert-Pentyl vinyl ether (t-PVE) serves as a premier monomer for controlled systems. The bulky tert-pentyl group (1,1-dimethylpropyl) provides substantial steric hindrance around the propagating oxocarbenium ion. This steric shielding effectively suppresses bimolecular termination and β-proton elimination (the primary pathway for chain transfer to monomer), while its inductive electron-donating nature maintains high monomer reactivity. Consequently, t-PVE enables the synthesis of high-molecular-weight polymers with exceptionally narrow dispersity (Đ < 1.1).

Mechanistic Dynamics: The Dormant-Active Equilibrium

The architectural control in t-PVE polymerization is governed by a multicomponent initiating system, typically comprising a cationogen (initiator), a Lewis acid catalyst, and a Lewis base additive[2].

Initiation and Adduct Formation

The process begins with the generation of a dormant species. A protonic acid, such as anhydrous hydrogen chloride (HCl), is reacted with t-PVE to form an α-haloether adduct (t-PVE–HCl). This covalent carbon-chlorine bond is stable and acts as the dormant chain end, ensuring that the number of initiating sites remains strictly constant throughout the reaction.

Lewis Acid Activation

To initiate propagation, a Lewis acid (e.g., EtAlCl 2​ , SnCl 4​ , or MoCl 5​ ) is introduced. The oxophilic/chlorophilic Lewis acid abstracts the chloride ion from the dormant adduct, generating a transient, highly reactive oxocarbenium ion pair [3]. The t-PVE monomer then nucleophilically attacks this active center, extending the polymer chain.

Causality of the Lewis Base Additive

Without moderation, the oxocarbenium ion would propagate too rapidly, leading to broad molecular weight distributions. To enforce living character, a weak Lewis base (e.g., ethyl acetate or 1,4-dioxane) is added to the system [1]. The causality here is twofold:

  • Nucleophilic Stabilization: The Lewis base reversibly coordinates with the carbocationic active center, dampening its reactivity.

  • Catalyst Moderation: The base coordinates with the Lewis acid, modulating its strength and preventing premature catalyst degradation. This ensures the rate of exchange between the dormant and active states is orders of magnitude faster than the rate of propagation ( kex​≫kp​ ), allowing all chains to grow uniformly.

Mechanism Init Initiator (HCl) + t-PVE Monomer Dormant Dormant Species (α-Haloether Adduct) Init->Dormant Protonation Active Active Species (Oxocarbenium Ion Pair) Dormant->Active Lewis Acid Activation (e.g., EtAlCl2) Active->Dormant Lewis Base Stabilization (e.g., Ethyl Acetate) Prop Propagating Chain (Chain Extension) Active->Prop + t-PVE Monomer Propagation Dead Quenched Polymer (Acetal End-Group) Active->Dead Methanol Quenching Prop->Dormant Reversible Deactivation

Figure 1: The dynamic dormant-active equilibrium cycle in the living cationic polymerization of t-PVE.

Quantitative Kinetic Parameters

The choice of Lewis acid and base dictates the kinetics and control of the polymerization. Table 1 summarizes the quantitative data demonstrating the necessity of the Lewis base for achieving low dispersity in branched vinyl ether systems [2] [3].

Table 1: Kinetic and Molecular Weight Data for Branched Vinyl Ether Polymerization

Initiating System (Cationogen / Lewis Acid)Added Lewis BaseTemp (°C)Time (min)Conversion (%) Mn​ ( g/mol )Dispersity (Đ)
t-PVE–HCl / EtAlCl 2​ Ethyl Acetate030>9915,2001.05
t-PVE–HCl / ZnCl 2​ None010>9912,4001.80*
t-PVE–HCl / SnCl 4​ 1,4-Dioxane0609518,1001.08
Methanol / MoCl 5​ Ethyl Acetate045>9914,5001.09

*Note: Absence of a Lewis base leads to uncontrolled propagation and high dispersity.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following protocol describes a self-validating system for the synthesis of poly(t-PVE). Cationic polymerizations are highly sensitive to nucleophilic impurities; thus, trace water acts as a potent chain transfer agent and must be rigorously eliminated.

Step-by-Step Methodology
  • Reagent Purification: Distill t-PVE monomer and toluene (solvent) over calcium hydride (CaH 2​ ) twice under a dry nitrogen atmosphere to remove trace moisture. Distill ethyl acetate over diphosphorus pentoxide (P 2​ O 5​ ).

  • Adduct Preparation: Bubble anhydrous HCl gas through a solution of t-PVE in hexane at 0 °C to quantitatively yield the t-PVE–HCl adduct. Purge excess HCl with dry nitrogen.

  • Reactor Assembly: Bake a Schlenk flask equipped with a three-way stopcock at 200 °C under vacuum, then backfill with ultra-high purity argon three times.

  • Reagent Loading: Using dry glass syringes, sequentially add dry toluene, ethyl acetate (1.0 M), and t-PVE monomer (0.5 M) into the Schlenk flask at 0 °C.

  • Initiation: Inject the t-PVE–HCl adduct (0.01 M) into the mixture.

  • Activation & Propagation: Initiate the polymerization by injecting a pre-chilled solution of EtAlCl 2​ (0.02 M in hexane).

  • Self-Validation (Aliquot Sampling): At 5-minute intervals, extract 0.5 mL aliquots using a purged syringe and quench immediately into pre-chilled ammoniacal methanol. Analyze these aliquots via Gel Permeation Chromatography (GPC) and 1 H NMR. A strictly linear relationship between monomer conversion and Mn​ validates the absence of chain transfer (living character).

  • Quenching & Isolation: After 30 minutes, quench the bulk reaction with 5 mL of pre-chilled methanol containing 0.1 wt% NH 3​ . Precipitate the polymer into excess methanol, filter, and dry under vacuum at 40 °C to constant weight.

Workflow Step1 1. Reagent Purification (CaH2 Distillation) Step2 2. Schlenk Flask Preparation (Bake & Argon Purge) Step1->Step2 Step3 3. Reagent Addition (Toluene, Base, t-PVE) Step2->Step3 Step4 4. Cationogen Injection (t-PVE-HCl Adduct) Step3->Step4 Step5 5. Lewis Acid Activation (EtAlCl2 at 0°C) Step4->Step5 Step6 6. Aliquot Sampling (GPC/NMR Validation) Step5->Step6 Step7 7. Quenching & Precipitation Step6->Step7

Figure 2: Sequential experimental workflow for the living cationic polymerization of t-PVE.

Advanced Considerations: Organocatalysis

While metal halides represent the classical approach, recent advancements have introduced metal-free organocatalytic systems. Reagents such as trifluoromethyl sulfonates or organic acids (e.g., 1,2,3,4,5-pentacarbomethoxycyclopentadiene, PCCP) can protonate vinyl ethers to form an adduct that equilibrates between the propagating unit and a strongly hydrogen-bonded counterion[4]. This hydrogen bonding mimics the stabilizing effect of Lewis bases, preventing chain transfer and allowing for living polymerization under slightly less stringent ambient conditions.

References

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]

  • Kanazawa, A., Kanaoka, S., & Aoshima, S. (2009). Major Progress in Catalysts for Living Cationic Polymerization of Isobutyl Vinyl Ether: Effectiveness of a Variety of Conventional Metal Halides. Macromolecules, 42(11), 3965–3972. [Link]

  • Kanazawa, A., Kanaoka, S., & Aoshima, S. (2010). Living Cationic Polymerization of Vinyl Ether with Methanol/Metal Chloride Initiating Systems: Relationship between Polymerization Behavior and the Nature of Lewis Acids. Macromolecules, 43(6), 2739–2747. [Link]

  • Peterson, B. M., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry, 15, 123-130. [Link]

Foundational

Thermodynamic Properties and Phase Behavior of tert-Pentyl Vinyl Ether: A Technical Guide

Phase 1: Chemical Identity & Structural Thermodynamics tert-Pentyl vinyl ether (also referred to as tert-amyl vinyl ether or TAVE), bearing the CAS Registry Number 29281-39-8, is a highly branched aliphatic vinyl ether (...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase 1: Chemical Identity & Structural Thermodynamics

tert-Pentyl vinyl ether (also referred to as tert-amyl vinyl ether or TAVE), bearing the CAS Registry Number 29281-39-8, is a highly branched aliphatic vinyl ether (Formula: C7​H14​O , MW: 114.18 g/mol ).

From a thermodynamic perspective, the molecular architecture of TAVE is defined by the juxtaposition of a sterically bulky, electron-donating tert-pentyl group and an electron-rich vinyl ether moiety. This structural configuration dictates its macroscopic thermodynamic properties. The branching of the tert-pentyl group reduces the effective surface area of the molecule, which minimizes London dispersion forces compared to its linear isomers (e.g., heptyl vinyl ether). Consequently, TAVE exhibits a lower enthalpy of vaporization ( ΔHvap​ ) and a higher vapor pressure at ambient conditions.

Furthermore, the electron-donating inductive effect of the tert-pentyl group significantly stabilizes intermediate carbocations, making TAVE exceptionally reactive and thermodynamically favorable for ring-opening and cationic polymerizations[1].

Phase 2: Vapor-Liquid Equilibrium & Volatility Modeling

Accurate modeling of vapor-liquid equilibrium (VLE) is critical for designing distillation protocols, chemical vapor deposition (CVD) systems, and assessing volatile organic compound (VOC) emissions in industrial coatings. The vapor pressure of TAVE is governed by the Clausius-Clapeyron relationship, which can be empirically modeled over a specific temperature range using the Antoine equation.

According to the comprehensive data compiled in the Yaws Handbook of Vapor Pressure[2], the vapor pressure of TAVE can be calculated using the following equation:

log10​P=A−T+CB​

(Where P is the vapor pressure in mmHg, and T is the temperature in °C).

Table 1: Antoine Coefficients for tert-Pentyl Vinyl Ether (CAS: 29281-39-8)

Thermodynamic ParameterValueUnit / Range
A (Intermolecular Collision Factor)6.85364Dimensionless
B (Enthalpy of Vaporization Proxy)1391.7980°C
C (Temperature Offset)226.596°C
Minimum Valid Temperature ( Tmin​ ) 11.17°C
Maximum Valid Temperature ( Tmax​ ) 152.45°C

Data summarized from Yaws, C.L. (2015)[2]. At a standard room temperature of 25 °C, this model predicts a vapor pressure of approximately 21.0 mmHg. This moderate volatility necessitates careful thermodynamic control during storage to prevent evaporative loss and premature auto-polymerization.

Phase 3: Reaction Thermodynamics & Pyrolytic Elimination

At elevated temperatures, TAVE undergoes a gas-phase pyrolytic cis-elimination. This reaction is a classic pericyclic process that proceeds through a highly ordered, cyclic six-membered transition state.

Thermodynamically, the reaction is driven forward by a large positive entropy of activation ( ΔS‡ ), as one reactant molecule fragments into two distinct product molecules (an alkene and acetaldehyde). However, the product distribution is governed by a fascinating interplay between thermodynamic stability and kinetic control.

Research into the mechanisms of pyrolytic cis-eliminations demonstrates that the pyrolysis of TAVE yields a mixture of two isomeric alkenes: 66% 2-methyl-1-butene and 34% 2-methyl-2-butene [3].

  • Thermodynamic Control: 2-methyl-2-butene is the Zaitsev (Saytzeff) product. It is more substituted and therefore thermodynamically more stable due to hyperconjugation.

  • Kinetic Control: 2-methyl-1-butene is the Hofmann product. Its dominant 66% yield indicates that the reaction is kinetically controlled. The statistical abundance of primary beta-hydrogens, combined with the lower steric hindrance encountered during the formation of the cyclic transition state, lowers the activation energy ( Ea​ ) for this pathway, allowing it to outcompete the formation of the more stable thermodynamic product.

G A tert-Pentyl Vinyl Ether (Reactant) B Cyclic Transition State (Activation Energy) A->B Pyrolysis (Heat) C 2-Methyl-1-butene (Kinetic: 66%) B->C Hofmann Elimination D 2-Methyl-2-butene (Thermodynamic: 34%) B->D Zaitsev Elimination

Caption: Thermodynamic vs. kinetic product distribution in TAVE pyrolytic cis-elimination.

Phase 4: Thermodynamics of Cationic Polymerization

In modern industrial applications, TAVE is utilized as a highly reactive diluent in cationic UV-LED radiation-curable protective varnishes and anaerobic adhesives[4],[1].

The thermodynamics of vinyl ether polymerization are characterized by a highly negative free energy ( ΔGpolym​<0 ). The driving force is the conversion of high-energy carbon-carbon π -bonds into more stable σ -bonds. Because the tert-pentyl group donates electron density into the vinyl system, it stabilizes the propagating oxocarbenium ion intermediate. This drastically lowers the activation energy for propagation, resulting in an ultra-fast, highly exothermic reaction. Managing this enthalpy of polymerization ( ΔHpolym​ ) is critical, as excessive heat generation can lead to thermal degradation of the photoinitiator or undesirable shrinkage in the cured film.

Phase 5: Self-Validating Experimental Workflows

To accurately utilize TAVE in applied chemical engineering, its thermodynamic parameters must be empirically verified. Below are two self-validating protocols designed to measure its heat of polymerization and vapor pressure.

Protocol 1: Determination of Polymerization Enthalpy via Photo-DSC

Causality: Standard Differential Scanning Calorimetry (DSC) cannot capture the rapid kinetics of TAVE polymerization. Isothermal Photo-DSC is required to measure the instantaneous exothermic heat flow triggered by UV light, eliminating thermal lag.

  • Calibration: Calibrate the DSC sensor using an Indium standard to ensure precise heat flow (mW) and temperature accuracy.

  • Formulation: Prepare a mixture of 97 wt% TAVE and 3 wt% diaryl iodonium salt (a cationic photoinitiator)[1].

  • Loading: Dispense exactly 2.0 ± 0.1 mg of the formulation into an open aluminum DSC pan. Place an empty aluminum pan in the reference cell.

  • Isothermal Equilibration: Hold the DSC cell at exactly 25.0 °C for 3 minutes under a continuous nitrogen purge (50 mL/min). Causality: Purging removes atmospheric moisture, which acts as a chain-terminating nucleophile in cationic polymerization.

  • Irradiation: Expose the sample to a 365 nm UV-LED source at 50 mW/cm² for 60 seconds.

  • Self-Validation (Baseline Correction): After the initial exotherm returns to baseline, subject the fully cured sample to a second identical UV exposure. Causality: This second run captures the pure thermal energy imparted by the UV lamp itself. Subtracting this baseline from the first run isolates the true chemical enthalpy of polymerization.

  • Integration: Integrate the baseline-corrected exothermic peak over time to calculate ΔHpolym​ in J/g.

G N1 Sample Prep: TAVE + Diaryl Iodonium Salt N2 Isothermal Equilibration (25°C, N2 Purge) N1->N2 N3 UV-LED Irradiation (Trigger Polymerization) N2->N3 N4 Heat Flow Measurement (Exothermic Integration) N3->N4 N5 Determine ΔH_polym (Self-Validated Baseline) N4->N5

Caption: Self-validating Photo-DSC workflow for measuring the enthalpy of cationic polymerization.

Protocol 2: Vapor Pressure Measurement via Isoteniscope Method

Causality: To validate the Antoine coefficients, the isoteniscope method provides a closed-system approach that eliminates atmospheric interference, ensuring that the measured pressure is purely the vapor pressure of TAVE.

  • Degassing: Place a purified sample of TAVE into the isoteniscope bulb. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum pump. Causality: Dissolved gases (like O2​ or N2​ ) will artificially inflate the pressure reading; degassing ensures a pure vapor phase.

  • Submersion: Submerge the isoteniscope into a precision thermostatic oil bath.

  • Equilibration: Adjust the external system pressure until the liquid levels in both arms of the U-tube manometer are perfectly level. At this point, the external pressure equals the vapor pressure of the liquid.

  • Data Collection: Record the temperature and pressure. Repeat this process incrementally from 15 °C to 150 °C.

  • Regression Analysis: Fit the resulting P−T data points to the Antoine equation using non-linear least-squares regression to extract the A, B, and C parameters.

References
  • The Yaws Handbook of Vapor Pressure Source: ResearchGate URL
  • Mechanisms of Pyrolytic Cis Eliminations Source: Scribd URL
  • Source: European Patent Office (EPO)
  • Cationic UV-LED radiation curable protective varnishes for security documents Source: Justia Patents URL

Sources

Exploratory

Comprehensive NMR Spectrum Analysis of tert-Pentyl Vinyl Ether: A Technical Guide

Executive Summary tert-Pentyl vinyl ether (also known as tert-amyl vinyl ether or t-AmVE) is a highly sterically hindered, electron-rich monomer utilized extensively in living cationic polymerizations, protecting group c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Pentyl vinyl ether (also known as tert-amyl vinyl ether or t-AmVE) is a highly sterically hindered, electron-rich monomer utilized extensively in living cationic polymerizations, protecting group chemistry, and advanced drug development[1]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying monomer purity, monitoring polymerization kinetics, and confirming post-synthetic modifications.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectra of tert-pentyl vinyl ether. By dissecting the underlying electronic and steric causalities—specifically the interplay between inductive (-I) and resonance (+M) effects—this guide equips analytical scientists and researchers with a self-validating framework for spectral interpretation and experimental execution.

Structural and Mechanistic Causality

The NMR profile of tert-pentyl vinyl ether is dictated by the unique electronic environment created by the ether oxygen adjacent to the vinyl group, combined with the extreme steric bulk of the tert-pentyl (-C(CH 3​ ) 2​ CH 2​ CH 3​ ) moiety.

The Push-Pull Electronic Effect

In vinyl ethers, the oxygen atom exerts two competing electronic forces on the vinyl system:

  • Inductive Effect (-I): The high electronegativity of oxygen pulls electron density away from the adjacent α -carbon, strongly deshielding it.

  • Resonance Effect (+M): The lone pairs on the oxygen atom delocalize into the π -system of the double bond. This "push" of electron density heavily shields the terminal β -carbon and its attached protons[2].

G O Ether Oxygen (-I, +M Effects) Alpha Alpha CH (Deshielded: ~145 ppm) O->Alpha -I (Inductive) Electron Pull Beta Beta CH2 (Shielded: ~87 ppm) O->Beta +M (Resonance) Electron Push tPentyl tert-Pentyl Group (Steric Bulk) tPentyl->O Inductive Donation

Fig 1: Electronic flow in tert-pentyl vinyl ether dictating NMR shielding/deshielding zones.

1 H NMR Spectrum Analysis

The 1 H NMR spectrum of tert-pentyl vinyl ether in CDCl 3​ presents a classic AMX (or ABX) spin system for the vinyl protons, distinctly separated from the aliphatic signals of the tert-pentyl group[2].

Causality of Chemical Shifts and Splitting
  • α -Proton (-CH=, ~6.35 ppm): Appears furthest downfield due to the direct -I effect of the oxygen. It couples with both the cis and trans terminal protons, appearing as a doublet of doublets (dd).

  • β -Protons (=CH 2​ , ~3.95 and ~4.25 ppm): The resonance (+M) effect increases electron density at the β -carbon, shifting these protons significantly upfield compared to unfunctionalized alkenes (typically 4.5–5.5 ppm). The proton trans to the oxygen is slightly more deshielded than the cis proton.

  • tert-Pentyl Group: The geminal dimethyl groups appear as a sharp 6H singlet (~1.20 ppm), while the ethyl chain presents a classic quartet (~1.60 ppm) and triplet (~0.90 ppm) pattern.

H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1 6.35dd1H Jtrans​≈14.0 , Jcis​≈6.5 -CH = (Vinyl α )
2 4.25dd1H Jtrans​≈14.0 , Jgem​≈1.5 =CH 2​ (Vinyl β , trans to O)
3 3.95dd1H Jcis​≈6.5 , Jgem​≈1.5 =CH 2​ (Vinyl β , cis to O)
4 1.60q2H J≈7.5 -CH 2​ -CH 3​ (tert-pentyl)
5 1.20s6H--C(CH 3​ ) 2​
  • (tert-pentyl)
6 0.90t3H J≈7.5 -CH 2​ -CH 3​ (tert-pentyl)

13 C NMR Spectrum Analysis

The 13 C NMR spectrum provides unambiguous confirmation of the carbon framework. The extreme chemical shift difference between the two vinyl carbons is the hallmark of a vinyl ether[3].

Causality of Carbon Relaxation and Intensity

A critical phenomenon in the 13 C NMR of tert-pentyl vinyl ether is the behavior of the quaternary carbon (-C -O-). Because it lacks directly attached protons, it benefits minimally from the Nuclear Overhauser Effect (NOE) and possesses a very long longitudinal relaxation time ( T1​ ). Consequently, its signal intensity will be disproportionately weak unless a sufficient relaxation delay ( D1​≥2−3 seconds) is applied during acquisition.

C NMR Data Summary
Carbon TypeChemical Shift ( δ , ppm)AssignmentMechanistic Rationale
Vinyl α 145.5-C H=Strongly deshielded by the -I effect of the adjacent oxygen.
Vinyl β 87.2=C H 2​ Strongly shielded by the +M resonance effect from oxygen lone pairs.
Quaternary 76.8-C -O-Deshielded by oxygen; weak signal due to long T1​ relaxation.
Methylene 33.5-C H 2​ -CH 3​ Standard aliphatic shift, slightly influenced by the adjacent quaternary center.
Methyl (gem) 26.1-C(C H 3​ ) 2​ -Equivalent methyl carbons; sharp, intense signal.
Methyl (term) 8.5-CH 2​ -C H 3​ Highly shielded terminal methyl carbon.

Experimental Protocols & Workflow

To ensure high-fidelity, reproducible data, the following self-validating protocol must be adhered to. This workflow minimizes line broadening and ensures accurate integration, which is paramount when assessing monomer purity for polymerization[2][3].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg ( 1 H) or 40–50 mg ( 13 C) of tert-pentyl vinyl ether in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ provides an excellent lock signal, while TMS ( δ 0.00 ppm) provides an absolute reference point, eliminating chemical shift drift caused by temperature or concentration variations.

  • Probe Tuning and Matching:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz). Tune the probe to the specific frequency of the nucleus being observed ( 1 H or 13 C) to maximize the signal-to-noise ratio (SNR).

  • Locking and Shimming:

    • Lock onto the deuterium signal of CDCl 3​ .

    • Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. Self-Validation: The residual CHCl 3​ peak should have a width at half-height ( w1/2​ ) of ≤1.0 Hz.

  • Acquisition Parameters ( 1 H):

    • Pulse sequence: Standard 30° pulse (zg30).

    • Number of scans (NS): 16.

    • Relaxation delay ( D1​ ): 1.0 s.

  • Acquisition Parameters ( 13 C):

    • Pulse sequence: Proton-decoupled 30° pulse (zgpg30).

    • Number of scans (NS): 256 to 512 (depending on concentration).

    • Relaxation delay ( D1​ ): 2.0 to 3.0 s. Causality: The extended delay is mandatory to allow the quaternary tert-pentyl carbon to fully relax, ensuring its visibility in the final spectrum.

  • Processing:

    • Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

    • Perform manual phase correction (zero and first order) and baseline correction. Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak (CDCl 3​ : 1 H 7.26 ppm, 13 C 77.16 ppm).

Workflow Prep 1. Sample Preparation (10-50 mg in CDCl3 + TMS) Lock 2. Lock & Shim (Optimize field homogeneity) Prep->Lock Pulse 3. Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) Lock->Pulse Acq 4. Acquisition (Ensure D1 > 2s for 13C quaternary C) Pulse->Acq Process 5. FT & Processing (Phase/Baseline Correction, Referencing) Acq->Process

Fig 2: Standardized self-validating NMR acquisition workflow for structural verification.

References

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s The Royal Society of Chemistry[Link]

  • Synthesis, Characterization, and Morphology of Poly(tert-butyl vinyl ether-b-isobutylene-b-tert-butyl vinyl ether) Triblock Copolymers ACS Publications[Link]

Sources

Foundational

reactivity of tert-pentyl vinyl ether double bonds

An In-Depth Technical Guide to the Reactivity of the Tert-Pentyl Vinyl Ether Double Bond Foreword In the landscape of modern organic chemistry and polymer science, vinyl ethers stand out for their unique electronic struc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of the Tert-Pentyl Vinyl Ether Double Bond

Foreword

In the landscape of modern organic chemistry and polymer science, vinyl ethers stand out for their unique electronic structure and versatile reactivity. Among them, tert-pentyl vinyl ether (tPVE) presents a fascinating case study. The presence of a bulky, electron-donating tertiary alkyl group attached to the ether oxygen profoundly influences the behavior of the adjacent carbon-carbon double bond. This guide is crafted for researchers, scientists, and drug development professionals who seek a deep, mechanistic understanding of tPVE's reactivity. We will move beyond simple reaction schemes to explore the causality behind its behavior in polymerization, hydrolysis, and cycloaddition reactions, providing both theoretical grounding and practical, field-proven insights.

The Electronic Character of the Vinyl Ether Double Bond

The reactivity of tert-pentyl vinyl ether is fundamentally governed by the electronic interplay between the vinyl group (CH₂=CH-) and the ether oxygen. The oxygen atom, with its lone pairs of electrons, engages in resonance with the π-system of the double bond.

This resonance delocalization has two critical consequences:

  • It increases the electron density of the double bond, particularly at the β-carbon (the terminal CH₂ group).

  • It can stabilize a positive charge on the α-carbon through the formation of a resonance-stabilized oxocarbenium ion.

Consequently, the double bond in tPVE is highly nucleophilic and readily attacked by electrophiles. The bulky tert-pentyl group further enhances this electron-donating effect through induction, while also introducing significant steric hindrance that can influence reaction stereochemistry and rates.

Cationic Polymerization: The Predominant Pathway

Vinyl ethers are archetypal monomers for cationic polymerization, and tPVE is exceptionally reactive in this regard.[1][2] The reaction is initiated by a Lewis or protic acid, which generates an electrophile that attacks the electron-rich β-carbon of the vinyl ether. This step creates a tertiary carbocation on the α-carbon, which is significantly stabilized by resonance with the adjacent ether oxygen.

The stability of this propagating species is the primary reason why vinyl ethers polymerize so effectively via a cationic mechanism.[1] The process can be controlled to achieve a "living" polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[3][4][5]

G cluster_initiation Initiation Step cluster_propagation Propagation Step Monomer t-Pentyl Vinyl Ether (Monomer) Carbocation Resonance-Stabilized Carbocation Initiator Initiator (H⁺) Initiator->Carbocation Initiation Propagation1 Propagation Polymer Growing Polymer Chain Propagation1->Polymer Propagation Propagation2 Monomer Addition Polymer->Propagation2 Chain reacts with another monomer

Caption: Cationic Polymerization Mechanism of t-Pentyl Vinyl Ether.

Experimental Protocol: Cationic Polymerization of tert-Pentyl Vinyl Ether

Objective: To synthesize poly(tert-pentyl vinyl ether) using a Lewis acid initiator.

Materials:

  • tert-Pentyl vinyl ether (tPVE), freshly distilled from CaH₂.

  • Toluene, anhydrous.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), as a solution in toluene (e.g., 0.1 M).

  • Methanol, anhydrous.

  • Nitrogen gas supply.

  • Schlenk flask and other appropriate oven-dried glassware.

Procedure:

  • Assemble a 100 mL Schlenk flask, equipped with a magnetic stir bar, under a nitrogen atmosphere.

  • Add 50 mL of anhydrous toluene to the flask via syringe.

  • Add 5.0 mL (approx. 37 mmol) of purified tPVE to the toluene.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • While stirring vigorously, add 1.0 mL of the 0.1 M BF₃·OEt₂ solution dropwise via syringe.

  • The polymerization is typically very fast. Allow the reaction to proceed for 30 minutes at -78 °C.

  • Quench the polymerization by adding 5 mL of pre-chilled anhydrous methanol. This terminates the growing polymer chains.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume (e.g., 500 mL) of methanol with stirring.

  • Collect the white polymer precipitate by filtration, wash with additional methanol, and dry under vacuum to a constant weight.

Radical Homopolymerization: A Modern Breakthrough

For decades, vinyl ethers were considered non-homopolymerizable via free-radical pathways.[6][7] The radical formed by addition to the double bond is highly reactive and unstable, leading to side reactions like β-scission and chain transfer rather than propagation.[8]

However, recent advancements have challenged this paradigm. It has been demonstrated that the radical homopolymerization of non-conjugated vinyl ethers can be achieved under specific conditions. A key strategy involves the use of lithium salts (e.g., LiI or CH₃OLi) in conjunction with a standard radical initiator.[8] Density functional theory (DFT) calculations suggest that the lithium cation forms a complex with the vinyl ether (a cation-π interaction), which significantly reduces the HOMO-LUMO energy gap of the monomer.[8] This complexation activates the monomer and stabilizes the resulting σ-radical, suppressing side reactions and permitting successful polymerization.[6][8]

G cluster_activation Monomer Activation cluster_polymerization Radical Polymerization VE Vinyl Ether (VE) (High HOMO-LUMO Gap) Complex [VE---Li⁺] Complex (Reduced HOMO-LUMO Gap) VE->Complex Li Li⁺ Salt Li->Complex Propagation Propagation (Side Reactions Suppressed) Complex->Propagation Initiator Radical Initiator (R•) Initiator->Propagation Polymer Poly(vinyl ether) Propagation->Polymer

Caption: Li⁺-Mediated Radical Homopolymerization of a Vinyl Ether.

Acid-Catalyzed Hydrolysis: Mechanism and Application

The vinyl ether linkage is highly susceptible to cleavage under acidic aqueous conditions. This reaction is not a simple ether hydrolysis; instead, it proceeds via a well-established mechanism involving the double bond.[9][10][11]

The mechanism consists of three key stages:

  • Rate-Determining Protonation: A proton from the acid catalyst adds to the nucleophilic β-carbon of the vinyl group. This is the slowest step in the reaction.[9][10][12]

  • Carbocation Hydration: The resulting resonance-stabilized oxocarbenium ion is rapidly attacked by water to form a hemiacetal intermediate.

  • Hemiacetal Decomposition: The hemiacetal is unstable and quickly decomposes to yield an aldehyde (acetaldehyde in the case of ethyl vinyl ether) and the corresponding alcohol (tert-pentyl alcohol).

The rate of hydrolysis is sensitive to the steric and electronic nature of the alkyl group.[13] Bulky groups like tert-pentyl can influence the rate through steric hindrance and by electronically stabilizing the carbocation intermediate.[14] This lability is the cornerstone of their use in synthetic chemistry, where analogous structures like tetrahydropyranyl (THP) and ethoxyethyl (EE) ethers serve as common acid-labile protecting groups for alcohols.[15][16]

G A t-Pentyl Vinyl Ether B Protonation (H₃O⁺) Rate-Determining Step A->B C Resonance-Stabilized Oxocarbenium Ion B->C D Hydration (H₂O) C->D E Hemiacetal Intermediate D->E F Decomposition E->F G t-Pentyl Alcohol + Aldehyde F->G

Caption: Mechanism of Acid-Catalyzed Hydrolysis of t-Pentyl Vinyl Ether.

Cycloaddition and Electrophilic Addition Reactions

The electron-rich nature of the tPVE double bond makes it a superb reactant in several types of addition reactions.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The polarity is reversed in the IEDDA reaction. Electron-rich alkenes like tPVE act as potent dienophiles when reacted with electron-deficient dienes, such as 1,2,4,5-tetrazines.[17] This reaction is exceptionally fast and has found widespread use in bioorthogonal chemistry for "click-to-release" applications.[18] The initial cycloaddition is followed by a retro-Diels-Alder elimination of dinitrogen gas to form a dihydropyridazine, which then rearranges to release the alcohol.[17][18]

Other Additions
  • [2+2] Cycloaddition: tPVE can undergo [2+2] cycloaddition reactions with suitable partners like tetracyanoethylene to form substituted cyclobutane rings.[19] The reactivity in these reactions often follows the order of the alkyl group's inductive effect: tert-butyl > isopropyl > ethyl.[19]

  • Electrophilic Addition: Reagents like thiols can add across the double bond under acidic conditions.[20] The reaction follows Markovnikov's rule, with the electrophile (e.g., protonated thiol) adding to the β-carbon to generate the more stable α-carbocation, which is then attacked by the nucleophile.

Quantitative Data Summary
Reaction TypeKey Reactants/CatalystsTypical ConditionsReactivity DriverReference
Cationic Polymerization Lewis Acids (BF₃·OEt₂, EtAlCl₂)Low Temp (-78 to 0 °C), AnhydrousStable Oxocarbenium Ion[5][21][22]
Radical Polymerization Radical Initiator + Li⁺ Salt60-70 °CCation-π Complexation[6][8]
Acid-Catalyzed Hydrolysis H₃O⁺Aqueous, pH < 7β-Carbon Protonation[9][10][13]
IEDDA Cycloaddition TetrazinesRoom Temp, various solventsHigh HOMO energy of VE[17][18]
[2+2] Cycloaddition TetracyanoethyleneVariesInductive effect of alkyl group[19]

Conclusion and Future Outlook

The double bond of tert-pentyl vinyl ether is not a simple alkene. It is an electronically activated π-system with a rich and diverse reactivity profile. Its propensity for cationic polymerization is paramount, offering a pathway to well-defined polymers. Simultaneously, its classic acid-lability underpins its role in protecting group strategies. The modern revelation of its accessibility to radical polymerization opens new avenues in materials science. For the drug development professional, the rapid and specific nature of its cycloaddition reactions offers powerful tools for conjugation and release strategies. Understanding the fundamental electronic principles outlined in this guide is key to harnessing the full potential of this versatile and highly reactive functional group.

References

  • Controlled Radical Homopolymerization of Representative Cationically Polymerizable Vinyl Ethers. Journal of the American Chemical Society. [Link]

  • Radical homopolymerization of vinyl ethers activated by Li + -π complexation in the presence of CH 3 OLi and LiI. RSC Publishing. [Link]

  • Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry (RSC Publishing). [Link]

  • Effects of vinyl ethers upon radical polymerizations. ResearchGate. [Link]

  • Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. Macromolecules (ACS Publications). [Link]

  • Atom Transfer Radical Polymerization of Poly(vinyl ether) Macromonomers. Macromolecules (ACS Publications). [Link]

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. [Link]

  • The Use of tert-Butyl Vinyl Ether in Stepwise Electrophilic Addition Reactions. Taylor & Francis Online. [Link]

  • Reactivity and structure of alkyl vinyl ethers. Part II. Kinetics and mechanism of acid-catalysed hydrolysis. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions. Request PDF. [Link]

  • Mechanism of acid-catalyzed vinyl ether hydrolysis involving protonation of the β -carbon in a rate-determining step (r.d.s.). ResearchGate. [Link]

  • Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry. [Link]

  • Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry. [Link]

  • Electrophilic and Nucleophilic Addition of Alkanethiols to 2-Vinyloxyethylmethacrylate. Taylor & Francis Online. [Link]

  • Vinylic Nucleophilic Substitution. Chemistry Stack Exchange. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC. [Link]

  • The cationic polymerization of t-butyl vinyl ether at low temperature and the conversion into polyvinyl alcohol of poly-t-butyl vinyl ether. ResearchGate. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. [Link]

  • Vinyl ether hydrolysis. XV. Methyl p,p-di-tert-butylvinyl ether: buttressing steric. Canadian Journal of Chemistry. [Link]

  • Cycloaddition Reactions in Organic Synthesis. Springer. [Link]

  • Vinyl Ether/Tetrazine Pair for the Traceless Release of Alcohols in Cells. PMC. [Link]

  • Protecting group. Wikipedia. [Link]

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. PMC. [Link]

  • Reaction mechanism between vinyl ether derivatives and tetrazines. ResearchGate. [Link]

  • Synthesis, Characterization, and Morphology of Poly(tert-butyl vinyl ether-b-isobutylene-b-tert-butyl vinyl ether) Triblock Copolymers. Macromolecules (ACS Publications). [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • tert-Pentyl Vinyl ether. PubChem. [Link]

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Exploratory

Synthesis Pathways and Precursors for tert-Pentyl Vinyl Ether: A Technical Guide

Executive Summary tert-Pentyl vinyl ether (tPVE), also known as tert-amyl vinyl ether, is a sterically hindered, highly reactive unsaturated ether. It serves as a critical monomer in cationic radiation-curable compositio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Pentyl vinyl ether (tPVE), also known as tert-amyl vinyl ether, is a sterically hindered, highly reactive unsaturated ether. It serves as a critical monomer in cationic radiation-curable compositions 1 and a specialized substrate in advanced organic synthesis, such as difluorocarbene-mediated cyclopropanation . This whitepaper elucidates the end-to-end synthesis of tPVE, starting from its obligate precursor, tert-amyl alcohol (TAA), and details the mechanistic rationale required to overcome the steric challenges inherent to tertiary alcohol vinylation.

Precursor Synthesis: tert-Amyl Alcohol (TAA)

The synthesis of tPVE begins with the preparation of its precursor, tert-amyl alcohol (2-methyl-2-butanol). Industrially, TAA is synthesized via the hydration of isoamylenes (specifically 2-methyl-1-butene and 2-methyl-2-butene) 2.

Mechanistic Rationale: Traditional hydration using homogeneous liquid acids (e.g., sulfuric acid) presents severe drawbacks, including equipment corrosion, difficult product separation, and the promotion of isoamylene oligomerization. To circumvent this, modern protocols utilize acid cation exchange resins (such as sulfonated styrene/divinylbenzene copolymers) 2. These resins provide a localized, high-concentration proton environment that drives the electrophilic addition of water across the double bond without contaminating the bulk liquid phase. By operating near the boiling point of the isoamylene mixture (~37 °C), the exothermic heat of hydration is naturally regulated through evaporative cooling, ensuring a self-validating thermal equilibrium that suppresses side reactions [[2]]().

Target Synthesis: tert-Pentyl Vinyl Ether

The conversion of TAA to tPVE is achieved via Reppe vinylation—the base-catalyzed addition of an alcohol to acetylene.

The Steric Challenge: While primary and secondary alcohols undergo Reppe vinylation readily, tertiary alcohols like TAA present significant steric hindrance. The bulky ethyl and methyl groups shield the hydroxyl oxygen, drastically reducing its nucleophilicity [[3]](). Under standard conditions (KOH catalyst, elevated pressure), this results in poor conversion rates and the formation of unwanted acetal byproducts.

Modified Reppe Vinylation Pathway: To overcome these kinetic barriers, a highly optimized catalytic system is employed. Potassium hydroxide (KOH) is augmented with lithium diisopropylamide (LDA) as a promoter, and the reaction is conducted in a highly polar aprotic solvent, 1,3-dimethyl-2-imidazolidinone (DMI) 3.

  • Causality of LDA: LDA is a non-nucleophilic strong base that ensures the complete deprotonation of the sterically hindered TAA, shifting the equilibrium entirely toward the tert-pentoxide anion.

  • Causality of DMI: DMI strongly solvates the potassium and lithium cations. This leaves the tert-pentoxide anion "naked" and hyper-nucleophilic, allowing it to attack the acetylene triple bond efficiently.

This synergistic system allows the vinylation to proceed at atmospheric pressure, eliminating the severe explosion risks associated with pressurized acetylene while maximizing yield 3.

Visualizing the Synthesis Pipeline

SynthesisPipeline Iso Isoamylene (Precursor) Hydration Acid Cation Exchange (Hydration) Iso->Hydration + H2O TAA tert-Amyl Alcohol (Intermediate) Hydration->TAA 37°C Vinylation Modified Reppe Vinylation (KOH/LDA/DMI) TAA->Vinylation + Acetylene tPVE tert-Pentyl Vinyl Ether (Target) Vinylation->tPVE Atmospheric Pressure

Fig 1: End-to-end synthesis pipeline for tert-pentyl vinyl ether.

ReppeMechanism TAA tert-Amyl Alcohol Deprotonation Deprotonation (KOH + LDA) TAA->Deprotonation Alkoxide tert-Pentoxide Anion (Naked Nucleophile in DMI) Deprotonation->Alkoxide - H2O Addition Nucleophilic Addition (Acetylene) Alkoxide->Addition Intermediate Vinylic Carbanion Addition->Intermediate Insertion Protonation Proton Transfer Intermediate->Protonation tPVE tert-Pentyl Vinyl Ether Protonation->tPVE Regeneration of Base

Fig 2: Mechanistic pathway of the modified Reppe vinylation for tertiary alcohols.

Quantitative Data Presentation

Table 1 summarizes the critical physicochemical parameters of the compounds involved in this synthesis pathway, providing a reference for standardizing reaction conditions and analytical validation 45.

CompoundRoleMolecular WeightBoiling PointDensity (g/cm³)Aqueous Solubility
2-Methyl-2-butene Starting Material70.13 g/mol 38.6 °C0.66Insoluble
tert-Amyl Alcohol Precursor88.15 g/mol 101–103 °C0.80514% (at 30°C)
tert-Pentyl Vinyl Ether Target Product114.19 g/mol ~110 °C~0.80Insoluble

Experimental Protocols

Protocol 1: Continuous Acid-Catalyzed Hydration of Isoamylene

Objective: Synthesize TAA with high selectivity using a self-regulating thermal system 2.

  • Resin Preparation: Pack a jacket-heated tubular column with a sulfonated styrene/divinylbenzene acid cation exchange resin (e.g., SPC 118).

  • System Equilibration: Heat the column jacket to 37 °C (the boiling point of isoamylene). Mount a reflux condenser at the column head to prevent volatile loss.

  • Continuous Feed: Introduce a feed mixture of isoamylene and deionized water at the column head.

  • Self-Validation Check: Monitor the internal column temperature. The localized evaporation of unreacted isoamylene absorbs the exothermic heat of hydration, naturally stabilizing the bed temperature at ~37–40 °C. A temperature spike indicates resin channeling or feed imbalance.

  • Collection & Purification: Collect the eluent from the bottom of the reactor. Separate the aqueous phase and distill the organic phase to isolate pure TAA (b.p. 101–103 °C).

Protocol 2: Atmospheric Pressure Vinylation of tert-Amyl Alcohol

Objective: Convert sterically hindered TAA to tPVE while suppressing acetal formation 3.

  • Reagent Charging: In a dry, nitrogen-purged reactor, combine 1.0 equivalent of TAA with 1,3-dimethyl-2-imidazolidinone (DMI) as the solvent (ratio of DMI to TAA approx. 0.1:1 w/w).

  • Catalyst Activation: Add KOH (catalytic amount) and lithium diisopropylamide (LDA) (0.02–0.05:1 w/w relative to TAA). Stir vigorously to generate the tert-pentoxide anion.

  • Acetylene Introduction: Purge the system with acetylene gas. Maintain a continuous flow of acetylene at atmospheric pressure, heating the reaction mixture to 130–150 °C.

  • Self-Validation Check: Monitor the reaction via in-situ FTIR or periodic GC-MS aliquots. The successful progression is validated by the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of the vinylic C=C stretch (~1620 cm⁻¹).

  • Isolation: Cool the mixture, neutralize the base, and fractionally distill the crude product to yield high-purity tert-pentyl vinyl ether.

Applications in Advanced Drug Development and Synthesis

Beyond its use in polymer chemistry, tPVE is a critical intermediate in advanced organic synthesis. Because the tert-pentyl group is highly electron-donating, the vinyl ether double bond is extremely electron-rich, making it an ideal substrate for electrophilic carbenes.

For instance, tPVE is utilized in the synthesis of gem-difluorocyclopropanes via reaction with difluorocarbene . When using TFDA (difluoro(fluorosulfonyl)acetic acid) as the difluorocarbene source, the reaction causality dictates strict reagent purification. Because tPVE is highly acid-sensitive (the tertiary ether linkage is prone to rapid cleavage), residual acid in the TFDA must be neutralized (e.g., with triethylamine) prior to addition. When purified TFDA is used, the[2+1] cycloaddition proceeds smoothly, yielding the difluorinated cyclopropane without decomposing the delicate tert-pentyl ether moiety .

References

  • European Patent Office.
  • ChemicalBook. "tert-Pentanol: Properties, Process for manufacture and Uses". ChemicalBook.
  • Google Patents. "Process for the preparation of tert.-amyl alcohol (TAA) - US4960961A".
  • Wikipedia. "tert-Amyl alcohol". Wikipedia.
  • Chinese Academy of Sciences.
  • Google Patents. "Method for preparing tert-butyl vinyl ether compound - CN102260144B".

Sources

Foundational

A Comprehensive Technical Guide to the Safe Laboratory Handling of Tert-Pentyl Vinyl Ether

This guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for tert-pentyl vinyl ether. As comprehensive safety data for this specific compound is not widely avail...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for tert-pentyl vinyl ether. As comprehensive safety data for this specific compound is not widely available, this document synthesizes known physical properties with established safety profiles of structurally analogous chemicals, such as tert-butyl vinyl ether and other vinyl ethers. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and mitigation when working with this substance.

Chemical Identification and Physical Properties

Precise identification and understanding of physical characteristics are the foundation of laboratory safety. Tert-pentyl vinyl ether is a member of the vinyl ether chemical class, which dictates many of its inherent hazards.

Table 1: Chemical and Physical Properties of Tert-Pentyl Vinyl Ether

Identifier Value Source
Chemical Name tert-Pentyl vinyl ether
Synonym 2-methyl-2-(vinyloxy)butane
CAS Number 29281-39-8 [1]
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Boiling Point 106 °C (lit.) [1]
Density 0.783 g/mL at 25 °C (lit.) [1]

| Refractive Index | n20/D 1.411 (lit.) |[1] |

Hazard Analysis and Projected GHS Classification

The two most significant and immediate hazards are extreme flammability and the potential for explosive peroxide formation .

  • Flammability: Like other low-molecular-weight ethers, tert-pentyl vinyl ether is expected to be a highly flammable liquid with vapors that can form explosive mixtures with air.[2] Its vapors are likely heavier than air and can travel to a distant ignition source and flash back.[2][3]

  • Peroxide Formation: This is the most insidious hazard associated with ethers. In the presence of oxygen and light, ethers can form unstable and potentially explosive peroxides.[4] The risk is elevated in containers that have been opened and stored for extended periods. Ethers such as ethyl tert-pentyl ether are noted as being particularly hazardous in this respect.[5] Peroxide formation must be tested for periodically and especially before any distillation or heating process, as concentrating the peroxides can lead to a violent explosion.

  • Irritation: Analogous compounds are classified as causing skin irritation.[2] Direct contact with the liquid may cause redness and dryness. Eye contact is also expected to cause irritation.[4]

  • Inhalation: Inhalation of high vapor concentrations may cause central nervous system effects such as dizziness, drowsiness, and headache.[3]

Table 2: Projected GHS Classification for Tert-Pentyl Vinyl Ether

Hazard Class Pictogram Signal Word Hazard Statement Basis (Analogous Compound Data)
Flammable Liquids GHS02 (Flame) Danger H225: Highly flammable liquid and vapour. Category 2 classification for tert-butyl vinyl ether and isobutyl vinyl ether.[2]
Skin Corrosion/Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation. Category 2 classification for tert-butyl vinyl ether and isobutyl vinyl ether.[2]

| Hazardous to the Aquatic Environment (Chronic) | None | No Signal Word | H412: Harmful to aquatic life with long lasting effects. | Category 3 classification for isobutyl vinyl ether. |

Risk Mitigation and Safe Handling Protocols

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment is essential for mitigating the risks associated with tert-pentyl vinyl ether.

Engineering Controls

The primary causality for requiring robust engineering controls is the compound's high volatility and flammability.

  • Fume Hood: All handling of tert-pentyl vinyl ether must be conducted within a properly operating chemical fume hood to prevent the accumulation of flammable and potentially harmful vapors in the laboratory atmosphere.[3]

  • Ventilation: The fume hood and laboratory should be equipped with explosion-proof ventilation systems.[2]

  • Ignition Source Control: All potential ignition sources—such as open flames, hot plates, and non-intrinsically safe electrical equipment—must be strictly excluded from the handling area.[3][5]

  • Grounding and Bonding: To prevent ignition from static electricity, all metal containers and transfer equipment must be properly grounded and bonded.[2][3][6]

Standard Operating Procedure for Handling

This protocol is designed as a self-validating system, where each step confirms readiness for the next.

  • Pre-Handling Verification:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Ensure an appropriate fire extinguisher (Class B: CO₂, dry chemical) is accessible.[2][5]

    • Verify that a safety shower and eyewash station are unobstructed and functional.[2]

    • Don all required Personal Protective Equipment (see Section 4).

  • Peroxide Check (Critical Step):

    • For previously opened containers, check for the presence of peroxides using commercially available test strips (e.g., potassium iodide-starch paper).

    • Do NOT proceed if peroxides are detected. Consult your institution's safety officer for peroxide neutralization and disposal procedures. Never attempt to distill or evaporate a solution containing ether peroxides.

  • Chemical Transfer:

    • Use only non-sparking tools for opening and closing containers.[5][6]

    • If transferring significant quantities, ensure both the source and receiving containers are grounded and bonded.[2]

    • Perform all transfers slowly to minimize vapor generation.

  • Post-Handling Procedures:

    • Tightly close the container, preferably under an inert atmosphere (e.g., nitrogen or argon) to inhibit peroxide formation.

    • Wipe down the external surface of the container and the work area in the fume hood.

    • Dispose of any contaminated materials (e.g., wipes, pipette tips) in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands and any exposed skin thoroughly.

Storage Requirements

Improper storage is a leading cause of peroxide-related incidents.

  • Container: Store in the original, tightly sealed container.[2]

  • Location: Keep in a dedicated, ventilated, and clearly labeled flammables storage cabinet.[2]

  • Conditions: The storage area must be cool, dry, and protected from direct sunlight and heat sources.[2]

  • Incompatibilities: Segregate from strong oxidizing agents and acids.[2][4]

  • Labeling: Upon receipt and upon opening, the container must be dated. Establish a clear policy for peroxide testing and disposal after a certain shelf life (e.g., 6-12 months after opening).

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection must be based on the specific hazards of the chemical.

PPE_Workflow cluster_Controls Hierarchy of Controls cluster_PPE Required PPE for Handling Tert-Pentyl Vinyl Ether Eng Engineering Controls (Fume Hood, Grounding) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Last Line of Defense) Eyes Eye & Face Protection (Chemical Safety Goggles & Face Shield) PPE->Eyes Body Body Protection (Flame-Retardant Lab Coat) PPE->Body Hands Hand Protection (Nitrile or Neoprene Gloves) PPE->Hands Resp Respiratory Protection (If ventilation is inadequate)

Caption: Logical relationship of required PPE for handling tert-pentyl vinyl ether.

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[2] A face shield should also be worn over the goggles, especially when there is a risk of splashing.

  • Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure clothing fully covers the arms and legs.

  • Hand Protection: Use neoprene or nitrile rubber gloves.[6] Check glove compatibility charts and inspect for any signs of degradation before use.

  • Respiratory Protection: Under normal use in a functioning fume hood, respiratory protection is not typically required. However, in case of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Emergency Procedures

Immediate and correct response during an emergency is critical to minimizing harm.

Spills and Leaks

Spill_Response Start Spill Detected Alert Alert Personnel & Evacuate Immediate Area Start->Alert Assess Assess Situation (Size, Location, Vapors) Ignition Eliminate All Ignition Sources Assess->Ignition Alert->Assess PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Ignition->PPE Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in Sealed Container for Hazardous Waste Collect->Dispose Decon Decontaminate Area Dispose->Decon

Caption: Step-by-step workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[3]

  • Eliminate Ignition Sources: From a safe distance, shut off all heat and ignition sources.[3][5]

  • Ventilate: Ensure the area is well-ventilated, if this can be done safely.

  • Containment: Wearing appropriate PPE, contain the spill by diking with a non-combustible absorbent material like sand, earth, or vermiculite.[4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a properly labeled, sealed container for hazardous waste disposal.[4][5]

  • Decontamination: Clean the spill area thoroughly.

Fire Response
  • Small Fire: For a small fire in a container, it may be possible to smother it by covering it with a lid or another container. If safe to do so, use a Class B fire extinguisher (carbon dioxide, dry chemical).[2][5]

  • Large Fire: Evacuate the laboratory immediately and activate the fire alarm. Do not attempt to fight a large fire.

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or CO₂. Avoid using a direct stream of water as it may spread the flammable liquid.[5] Water spray can be used to cool nearby containers.[2]

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

References

  • tert-butyl vinyl ether | CAS#:926-02-3. (2025, August 25). Chemsrc. [Link]

  • Material Safety Data Sheet, Phenylmagnesium bromide. (2009, June 8). Alfa Aesar. [Link]

  • SAFETY DATA SHEET, ETHYL VINYL ETHER. (2016, June 10). Gelest, Inc. [Link]

  • Safety Data Sheet, 3M™ Perfluoro(Propyl Vinyl Ether). (2019, June 20). 3M. [Link]

  • SAFETY DATA SHEET, Diethyl ether. (2025, July 14). Pentachemicals. [Link]

Sources

Exploratory

The Physical Properties, Boiling Point Dynamics, and Application Workflows of tert-Amyl Vinyl Ether (TAVE)

Introduction to tert-Amyl Vinyl Ether tert-Amyl vinyl ether (TAVE), systematically identified as 1,1-dimethylpropyl vinyl ether (CAS No. 29281-39-8), is a highly reactive, sterically hindered aliphatic vinyl ether. In th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to tert-Amyl Vinyl Ether

tert-Amyl vinyl ether (TAVE), systematically identified as 1,1-dimethylpropyl vinyl ether (CAS No. 29281-39-8), is a highly reactive, sterically hindered aliphatic vinyl ether. In the realm of advanced materials and polymer science, TAVE is predominantly utilized as a reactive diluent in cationic UV-curable formulations, anaerobic adhesives, and specialized copolymer emulsions . Its unique molecular architecture—a polymerizable vinyl ether group coupled with a bulky tert-amyl moiety—imparts a distinct balance of low viscosity, high reactivity, and excellent solvency. These traits make it a critical component in the development of next-generation low-migration inks and protective varnishes .

Molecular Architecture and Physical Properties

The physical properties of TAVE are dictated by its branched aliphatic tail and the electron-rich ether linkage. Understanding these baseline metrics is essential for predicting its behavior in complex chemical matrices.

Table 1: Physical and Thermodynamic Properties of TAVE
PropertyValueCausality / Scientific Significance
CAS Number 29281-39-8Unique chemical identifier for regulatory and sourcing precision .
Molecular Formula C₇H₁₄OContains one highly nucleophilic polymerizable double bond.
Molecular Weight 114.19 g/mol Low molecular weight directly contributes to its low viscosity, making it an ideal reactive diluent.
Boiling Point 106 °C (at 760 mmHg)Elevated boiling point minimizes evaporative loss during ambient handling compared to lower homologues .
Density 0.783 g/mL (at 25 °C)Lower density than water; typical for branched aliphatic ethers due to steric hindrance preventing tight molecular packing .
Refractive Index ( nD20​ ) 1.411Serves as a rapid, non-destructive metric for assessing monomer purity via refractometry .
Flash Point ~32 °C (90 °F)Indicates a flammable liquid; necessitates inert handling protocols and grounded equipment.

Boiling Point Dynamics and Thermodynamic Behavior

The boiling point of a monomer dictates its volatility, flash point, and handling requirements. TAVE boils at 106 °C at standard atmospheric pressure (760 mmHg) .

The Causality of the Boiling Point: When juxtaposed with its structural analog, tert-butyl vinyl ether (boiling point ~76 °C), we observe a ~30 °C elevation. This thermodynamic shift is causally linked to the addition of a single methylene (-CH₂-) unit in the aliphatic tail. The larger 1,1-dimethylpropyl (tert-amyl) group expands the molecular surface area, thereby increasing the magnitude of London dispersion forces. Despite these stronger intermolecular interactions, the steric bulk of the highly branched tert-amyl group prevents dense crystalline packing, maintaining the liquid state at room temperature with a low density of 0.783 g/mL.

In practical applications, this 106 °C boiling point is the "sweet spot": it is volatile enough to drastically reduce the viscosity of heavily oligomerized UV formulations, yet stable enough to prevent rapid flash-off and minimize volatile organic compound (VOC) emissions during open-bath coating processes.

Chemical Reactivity and Cationic Polymerization

TAVE is exceptionally reactive in cationic polymerization due to the electron-donating nature of the ether oxygen, which activates the vinyl double bond via resonance.

Mechanistic Causality: During initiation, a superacid (generated via UV cleavage of a photoacid generator) protonates the double bond, generating an oxocarbenium ion. The causality behind TAVE's superior performance lies in the tert-amyl group: its strong positive inductive effect (+I) further stabilizes the electron-deficient oxocarbenium center. Additionally, the steric hindrance provided by the bulky tert-amyl moiety shields the propagating cation from premature termination by trace nucleophiles (such as ambient moisture), thereby extending the kinetic chain length and ensuring high conversion rates .

Experimental Protocols

Protocol 1: Purification of TAVE via Fractional Distillation

Commercial TAVE often contains basic inhibitors (e.g., KOH or amines) to prevent premature autopolymerization, alongside trace moisture. Because moisture acts as a potent chain-transfer agent in cationic systems, it must be rigorously removed. This protocol is a self-validating system designed to yield ultra-pure, anhydrous monomer.

  • Alkaline Washing: Wash 500 mL of raw TAVE with 3 x 100 mL of 5% aqueous NaOH in a separatory funnel to neutralize and extract acidic impurities, followed by 3 x 100 mL of distilled water.

  • Pre-Drying: Transfer the organic layer to an Erlenmeyer flask and stir over anhydrous magnesium sulfate (MgSO₄) for 2 hours to remove bulk water. Filter the suspension.

  • Inert Setup: Transfer the filtrate to a round-bottom flask equipped with a Vigreux column and a short-path distillation head. Purge the entire system with dry Nitrogen (N₂) to prevent oxidative degradation.

  • Fractional Distillation: Heat the flask using a precisely controlled oil bath. Discard the initial foreshots (boiling below 104 °C). Collect the main fraction distilling precisely at 106 °C.

  • Self-Validation (FTIR): Analyze the collected fraction via Fourier Transform Infrared Spectroscopy (FTIR). The complete absence of a broad -OH stretch at 3200–3500 cm⁻¹ validates the successful removal of water.

  • Storage: Store the purified TAVE over activated 3Å molecular sieves in a dark, airtight container.

TAVE_Purification A Raw TAVE (Contains Inhibitors & H2O) B Alkaline Wash (5% NaOH) Removes acidic impurities A->B C Pre-Drying (Anhydrous MgSO4) Removes bulk water B->C D Fractional Distillation Under N2 Atmosphere C->D E Collect Fraction at 106°C Target Boiling Point D->E F FTIR Validation Confirm absence of -OH stretch E->F G Store over 3Å Molecular Sieves Maintains anhydrous state F->G

Workflow for the purification, distillation, and validation of tert-amyl vinyl ether.

Protocol 2: UV-LED Cationic Polymerization of TAVE-based Coating

This protocol details the formulation and curing of a TAVE-diluted clear coat, utilizing a self-validating mechanical test to confirm network crosslinking .

  • Formulation: In an amber glass vial (to prevent premature UV exposure), combine 70 wt% cycloaliphatic epoxide (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate) and 25 wt% purified TAVE (acting as the reactive diluent).

  • Initiator Addition: Add 4 wt% of a diaryliodonium hexafluorophosphate photoacid generator (PAG) and 1 wt% isopropylthioxanthone (ITX) as a photosensitizer.

  • Mixing: Stir magnetically at room temperature until a homogeneous, clear solution is achieved.

  • Application: Draw down the formulation onto a glass substrate using a wire-wound Meyer rod to achieve a uniform 10 µm wet film thickness.

  • Curing: Pass the coated substrate under a 395 nm UV-LED lamp at a conveyor speed of 10 m/min.

  • Self-Validation (MEK Rub Test): Perform a methyl ethyl ketone (MEK) double-rub test (ASTM D5402). A result of >100 double rubs without film degradation or marring validates the successful formation of a fully crosslinked, high-density polymer network.

Cationic_Polymerization UV UV-LED (395 nm) PAG Photoacid Generator (Diaryliodonium) UV->PAG Cleavage Acid Superacid (H+) PAG->Acid Generation Monomer TAVE Monomer (Reactive Diluent) Acid->Monomer Protonation Intermediate Oxocarbenium Ion (Stabilized by t-amyl) Monomer->Intermediate Initiation Polymer Poly(TAVE) Network (MEK Rub Validated) Intermediate->Polymer Propagation

Cationic UV-LED polymerization mechanism of TAVE and crosslinked network validation.

References

  • Google Patents. "US20080045618A1 - Low viscosity UV curable ink formulations". United States Patent and Trademark Office.
  • Justia Patents. "Cationic uv-led radiation curable protective varnishes for security documents". Justia Patent Database. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Living Cationic Polymerization of tert-Pentyl Vinyl Ether (tPVE)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers. Objective: To provide a highly controlled, self-validating methodology for synthesizing poly(tert-pentyl vinyl ether) with predictab...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers. Objective: To provide a highly controlled, self-validating methodology for synthesizing poly(tert-pentyl vinyl ether) with predictable molecular weights and narrow dispersity (Mw/Mn < 1.15).

Introduction & Mechanistic Rationale

Tert-pentyl vinyl ether (tPVE) is a highly reactive monomer characterized by its bulky, branched alkyl group. It is frequently utilized in UV-cured nanoimprint lithography, advanced photoresists, and specialty elastomers due to its exceptionally low viscosity, rapid curing kinetics, and resistance to oxygen inhibition[1],[2]. To harness tPVE for well-defined polymer architectures (e.g., block copolymers), living cationic polymerization (LCP) is required.

The Causality of the "Added Base" System: In conventional cationic polymerization, the propagating carbocation is highly electrophilic, leading to uncontrolled chain transfer (via β-proton abstraction) and premature termination[3]. The breakthrough in the LCP of alkyl vinyl ethers involves the use of an "added base" (such as ethyl acetate or 1,4-dioxane) in conjunction with a Lewis acid catalyst (e.g., SnCl₄, ZnCl₂, or EtAlCl₂)[4],[5].

The added base nucleophilically coordinates with the active carbocation, establishing a rapid, dynamic equilibrium between a dormant covalent species and the active propagating center. This suppresses side reactions, ensuring that the rate of initiation matches or exceeds the rate of propagation, yielding polymers with predictable molecular weights and narrow molecular weight distributions[6].

Mechanistic Pathway

The following diagram illustrates the base-stabilized equilibrium that governs the living nature of this polymerization protocol.

LCP_Mechanism A Initiator Adduct (tPVE-HCl) B Dormant Species (Covalent C-Cl) A->B + Lewis Acid (e.g., SnCl4) C Active Propagating Carbocation B->C Activation D Base-Stabilized Carbocation C->D + Added Base (Ethyl Acetate) E Poly(tPVE) (Living Polymer) C->E Propagation (+ tPVE Monomer) E->C Reversible Activation

Caption: Mechanistic pathway of living cationic polymerization highlighting base-stabilized equilibrium.

Materials and Reagents

  • Monomer: tert-Pentyl vinyl ether (tPVE, >99%).

  • Initiator Precursor: Anhydrous Hydrogen Chloride (HCl) gas.

  • Catalyst (Lewis Acid): Tin(IV) chloride (SnCl₄, 1.0 M solution in heptane or toluene).

  • Added Base: Ethyl acetate (AcOEt, anhydrous, >99.8%).

  • Solvent: Toluene (anhydrous, dried over sodium/benzophenone or passed through solvent purification columns).

  • Quenching Agent: Ammoniacal methanol (methanol containing 0.1% to 1% aqueous ammonia).

Experimental Protocol

Note: All procedures must be carried out under a dry nitrogen or argon atmosphere using standard Schlenk techniques. Moisture acts as a potent chain transfer agent in cationic systems.

Step 4.1: Rigorous Monomer Purification

Causality: Commercial vinyl ethers contain trace alcohols and acidic stabilizers that will prematurely initiate or terminate the reaction[4].

  • Wash tPVE monomer three times with a 10 wt% aqueous KOH solution.

  • Dry the organic layer over solid KOH pellets overnight.

  • Distill the monomer under reduced pressure over Calcium Hydride (CaH₂) immediately prior to use.

Step 4.2: Preparation of the Initiator Adduct (tPVE-HCl)

Causality: Using a pre-formed monomer-HCl adduct ensures that initiation is quantitative and faster than propagation, a strict requirement for low-dispersity living polymers.

  • Dissolve purified tPVE in anhydrous hexane or toluene.

  • Cool the solution to 0 °C.

  • Bubble dry HCl gas through the solution until complete conversion is achieved.

  • Self-Validation Check: Analyze an aliquot via ¹H NMR. The disappearance of the vinyl protons and the appearance of a distinct quartet (~5.5 ppm) corresponding to the -CH(Cl)- proton confirms the quantitative formation of 1-chloro-1-(tert-pentyloxy)ethane. Degas with dry N₂ to remove excess HCl.

Step 4.3: Polymerization Procedure
  • Flame-dry a glass Schlenk tube equipped with a three-way stopcock and purge with dry N₂.

  • Inject anhydrous Toluene (solvent) and Ethyl Acetate (added base, final concentration: 1.0 M) into the reactor[6].

  • Add the purified tPVE monomer (target concentration: 0.76 M).

  • Inject the tPVE-HCl initiator adduct (target concentration: 4.0 mM).

  • Submerge the reactor in a cooling bath set to -30 °C and allow the mixture to equilibrate for 10 minutes. Causality: Lower temperatures suppress the activation energy required for β-proton elimination, preserving the living chain ends[6].

  • Initiate the polymerization by rapidly injecting the SnCl₄ solution (target concentration: 5.0 mM).

  • Self-Validation Check: The reaction mixture should remain homogeneous and colorless to pale yellow. A sudden, violent exotherm or a shift to a dark brown color indicates moisture contamination or loss of base-stabilization, resulting in non-living runaway polymerization.

Step 4.4: Quenching and Polymer Recovery
  • After the desired reaction time (e.g., 60 minutes for >95% conversion), terminate the living ends by injecting pre-chilled ammoniacal methanol (3-5 mL)[4].

  • Dilute the quenched mixture with additional toluene or dichloromethane.

  • Wash the organic phase sequentially with dilute hydrochloric acid (to neutralize Lewis acid residues), dilute NaOH, and finally distilled water[5].

  • Evaporate the solvent under reduced pressure and dry the resulting poly(tPVE) in a vacuum oven at 40 °C overnight.

Comparative Data & Troubleshooting

To contextualize the experimental choices, the following table summarizes the expected kinetic and molecular weight outcomes when altering the Lewis acid and added base systems for branched alkyl vinyl ethers under standard conditions[4],[5].

Lewis Acid SystemAdded BaseTemp (°C)Time (min)Conversion (%)Expected Mn​ ( g/mol )Dispersity ( Mw​/Mn​ )Living Nature
SnCl₄ (5.0 mM)Ethyl Acetate (1.0 M)-3060> 9818,5001.10 Excellent
ZnCl₂ (5.0 mM)None01508515,2001.35Poor (Chain Transfer)
EtAlCl₂ (4.0 mM)1,4-Dioxane (1.0 M)0120> 9520,1001.12Good
Troubleshooting Guide
  • Broad Molecular Weight Distribution ( Mw​/Mn​ > 1.3): Indicates slow initiation relative to propagation or the presence of chain-transfer agents. Action: Verify the purity of the tPVE-HCl adduct and ensure strict anhydrous conditions. Increase the concentration of the added base (Ethyl Acetate) slightly to further stabilize the carbocation.

  • No Polymerization / Stalled Conversion: Indicates that the dormant species is over-stabilized or the catalyst is dead. Action: Ensure SnCl₄ has not hydrolyzed (fuming in air is a good indicator of active SnCl₄). Alternatively, the concentration of the added base may be too high; reduce the Ethyl Acetate concentration.

Sources

Application

Application Note: Utilizing tert-Pentyl Vinyl Ether (t-PVE) as an Advanced Hydroxyl Protecting Group in Complex Molecule Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide on the installation, application, and cleavage of the 1-(tert-pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide on the installation, application, and cleavage of the 1-(tert-pentyloxy)ethyl (TPEE) protecting group using tert-pentyl vinyl ether.

Introduction: The Strategic Value of t-PVE

In complex multi-step organic synthesis, the protection of hydroxyl groups is a fundamental necessity. While standard vinyl ethers like 3,4-dihydro-2H-pyran (DHP) and ethyl vinyl ether (EVE) are ubiquitous for forming tetrahydropyranyl (THP) and 1-ethoxyethyl (EE) acetals respectively, they often fall short when dealing with highly sensitive substrates[1].

tert-Pentyl vinyl ether (t-PVE) offers a highly specialized alternative, reacting with alcohols to form the 1-(tert-pentyloxy)ethyl (TPEE) protecting group. This reagent provides three distinct strategic advantages:

  • Extreme Acid Lability: The electron-donating nature and hyperconjugative stabilization provided by the bulky tert-pentyl group make the TPEE acetal significantly more acid-labile than standard EE or THP groups. It can be cleaved under ultra-mild conditions (e.g., pH 4), preserving other acid-sensitive moieties.

  • Steric Bulk for Selectivity: The sheer size of the tert-pentyl group allows for the kinetic differentiation of hydroxyl groups, enabling the selective protection of unhindered primary alcohols in the presence of secondary or tertiary alcohols.

  • Enhanced Lipophilicity: The incorporation of a five-carbon branched aliphatic chain significantly increases the solubility of highly polar intermediates in organic solvents, facilitating easier downstream chromatographic purification.

Mechanistic Insights (E-E-A-T)

The Protection Mechanism

The protection of an alcohol with t-PVE proceeds via an acid-catalyzed electrophilic addition. A mild acid catalyst, typically pyridinium p-toluenesulfonate (PPTS) , protonates the electron-rich double bond of the vinyl ether[2]. This generates a highly reactive oxocarbenium ion. The target alcohol then acts as a nucleophile, attacking the oxocarbenium intermediate to form the TPEE acetal.

Causality Check: Why use PPTS instead of p -Toluenesulfonic acid (pTsOH)? Strong acids like pTsOH can cause rapid polymerization of the vinyl ether monomer and degrade sensitive substrates. PPTS (pKa ~ 5.2) provides just enough proton activity to initiate the oxocarbenium formation without triggering runaway side reactions[2].

The Deprotection Mechanism

Deprotection is the microscopic reverse of protection. In the presence of a protic solvent (like methanol or ethanol) and a trace amount of acid, the acetal oxygen is protonated. The bulky tert-pentyl group sterically accelerates the collapse of the acetal back into the oxocarbenium ion, which is subsequently trapped by water or the alcoholic solvent, releasing the free target alcohol, acetaldehyde, and tert-amyl alcohol.

G A Alcohol (R-OH) + t-Pentyl Vinyl Ether B Protonation of Vinyl Ether (PPTS Catalyst) A->B Add Catalyst C Oxocarbenium Intermediate (Stabilized by t-Pentyl) B->C Electrophilic Addition D 1-(tert-Pentyloxy)ethyl Ether (TPEE Protected Alcohol) C->D Nucleophilic Attack E Mild Acidic Cleavage (e.g., PPTS/EtOH) D->E Deprotection Phase F Deprotected Alcohol (R-OH) + Acetaldehyde + t-Amyl Alcohol E->F Hydrolysis

Mechanistic workflow of TPEE protection and deprotection using t-PVE.

Quantitative Data: Protecting Group Comparison

To justify the selection of t-PVE, compare its properties against other common acetal-based protecting groups[1].

Protecting GroupReagentAcid LabilitySteric BulkByproducts During CleavageTypical Cleavage Conditions
THP (Tetrahydropyranyl)3,4-Dihydro-2H-pyranModerateLow5-HydroxypentanalAcOH/THF/H₂O (4:2:1), 45 °C
EE (1-Ethoxyethyl)Ethyl Vinyl EtherModerateLowAcetaldehyde, Ethanol0.5 N HCl, THF, RT
TPEE (1-(tert-Pentyloxy)ethyl)tert-Pentyl Vinyl EtherHigh High Acetaldehyde, tert-Amyl Alcohol0.1 N HCl or PPTS/EtOH, RT
BOM (Benzyloxymethyl)BOM-ClVery LowModerateFormaldehyde, Benzyl AlcoholH₂/Pd-C or strong Lewis acids

Experimental Protocols

Protocol A: Installation of the TPEE Protecting Group

This protocol utilizes a self-validating quenching mechanism to ensure the highly acid-labile TPEE group is not prematurely cleaved during workup[3].

Reagents & Materials:

  • Target Alcohol (1.0 equiv)

  • tert-Pentyl vinyl ether (1.5 - 2.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄ and K₂CO₃

Step-by-Step Procedure:

  • Initialization: Dissolve the target alcohol (e.g., 100 mmol) in anhydrous DCM (200 mL) under an inert atmosphere (N₂ or Argon).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling suppresses the exothermic polymerization of the vinyl ether and maximizes the kinetic selectivity if multiple hydroxyls are present[3].

  • Reagent Addition: Add tert-pentyl vinyl ether (150 mmol) in one portion.

  • Catalysis: Add PPTS (5 mmol) to the stirred solution.

  • Propagation: Stir the mixture at 0 °C for 4 hours, then allow it to warm to ambient temperature and stir for an additional 12–18 hours. Monitor by TLC until the starting alcohol is consumed.

  • Critical Quench: Dilute the reaction with diethyl ether (200 mL) and immediately wash twice with saturated aqueous NaHCO₃. Causality: The basic wash neutralizes the PPTS. If the solvent is evaporated while the acid catalyst is still present, the increasing concentration of the acid will drive the equilibrium backward, cleaving the newly formed TPEE group[3].

  • Drying & Isolation: Dry the organic layer over a mixture of anhydrous Na₂SO₄ and K₂CO₃. Causality: The addition of K₂CO₃ ensures the local environment remains slightly basic during drying. Filter and concentrate via rotary evaporation to yield the protected alcohol.

Protocol B: Selective Mild Deprotection

Because the TPEE group is highly sensitive, it can be cleaved without disturbing standard silyl ethers (like TBDPS) or esters.

Step-by-Step Procedure:

  • Dissolve the TPEE-protected compound in absolute Ethanol (0.1 M concentration).

  • Add a catalytic amount of PPTS (0.1 equiv). Causality: Using ethanol as the solvent drives the equilibrium toward deprotection by acting as a scavenger for the oxocarbenium intermediate, forming the volatile diethyl acetal of acetaldehyde as a byproduct.

  • Stir at room temperature for 2–4 hours. Monitor strictly by TLC.

  • Once complete, quench with a few drops of triethylamine (Et₃N) to neutralize the PPTS, concentrate under reduced pressure, and purify via silica gel chromatography.

Decision Matrix for Vinyl Ether Selection

Use the following logical workflow to determine when t-PVE is the optimal reagent for your synthetic pathway.

G Start Hydroxyl Protection Required Q1 Is the molecule highly acid-sensitive? Start->Q1 Q2 Is selective protection of primary vs secondary -OH needed? Q1->Q2 No TPEE Use tert-Pentyl Vinyl Ether (Forms TPEE Group) Q1->TPEE Yes (Needs ultra-mild cleavage) Q2->TPEE Yes (t-PVE is bulky) Q3 Is high lipophilicity required for downstream purification? Q2->Q3 No THP_EE Use standard DHP or EVE (Forms THP or EE Group) Q3->TPEE Yes Q3->THP_EE No

Decision tree for selecting t-PVE vs standard vinyl ether protecting groups.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. Journal of Organic Chemistry, 42(23), 3772–3774. URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL: [Link]

  • Becherer, J. D., et al. (2002). Compositions including ether-capped poly(oxyalkylated) alcohol wetting agents. U.S. Patent Application US20020058601A1. (Details specific t-PVE reaction conditions).

Sources

Method

Application Note: Synthesis of Block Copolymers Using tert-Pentyl Vinyl Ether (tPVE) via Living Cationic Polymerization

Introduction & Mechanistic Causality Poly(vinyl ethers) (PVEs) are highly valued in drug delivery, adhesives, and advanced coatings due to their biocompatibility, elasticity, and chemical inertness[1]. Among this class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Poly(vinyl ethers) (PVEs) are highly valued in drug delivery, adhesives, and advanced coatings due to their biocompatibility, elasticity, and chemical inertness[1]. Among this class of polymers, tert-pentyl vinyl ether (tPVE)—also known as tert-amyl vinyl ether—serves as a highly specialized, bulky monomer. The tert-pentyl group provides significant steric hindrance, which elevates the glass transition temperature ( Tg​ ) of the resulting polymer compared to linear alkyl vinyl ethers. More importantly, the tert-pentyl moiety acts as an acid-labile protecting group. Post-polymerization hydrolysis of the poly(tPVE) block yields poly(vinyl alcohol) (PVA), enabling the precise design of amphiphilic block copolymers that are critical for micellar drug delivery systems and nanocarriers.

Because tPVE possesses a highly electron-rich double bond, it undergoes rapid cationic propagation. However, conventional cationic polymerization is notoriously difficult to control, often suffering from rampant chain transfer and termination reactions. To synthesize well-defined block copolymers, Living Cationic Polymerization (LCP) must be employed[2].

The core causality behind LCP lies in the reversible stabilization of the highly reactive carbocationic propagating center. By utilizing an added Lewis base (such as ethyl acetate or THF), the active carbocation is placed in a dynamic equilibrium with a dormant, covalently bonded species[3]. This nucleophilic stabilization suppresses side reactions, ensures that the rate of initiation is faster than or equal to the rate of propagation, and preserves the "living" chain end for the sequential addition of a second monomer to form precise block architectures[4].

Experimental Design & Workflow

To ensure the structural integrity of the block architecture, this protocol utilizes a sequential monomer addition strategy. The first monomer (tPVE) is polymerized to full conversion before the second monomer (e.g., isobutyl vinyl ether, IBVE) is introduced. In-process validation steps (GC and GPC) are strictly embedded into the workflow to prevent the formation of tapered or randomized blocks[5].

G N1 Initiator System (IBEA + Et1.5AlCl1.5) N2 Living Carbocation (Stabilized by Ethyl Acetate) N1->N2 Activation N3 Propagation: Block 1 (Add tPVE Monomer) N2->N3 Initiation V1 Validation: GC Check >95% tPVE Conversion? N3->V1 Aliquot Sampling V1->N3 No (Wait) N4 Sequential Addition (Add 2nd Monomer: IBVE) V1->N4 Yes (Living Chain End) V2 Validation: GPC Check Monodisperse Shift? N4->V2 Aliquot Sampling V2->N4 No (Wait) N5 Termination (Ammoniacal Methanol) V2->N5 Yes (Block Formed) N6 Purified Block Copolymer (PtPVE-b-PIBVE) N5->N6 Precipitation

Figure 1: Sequential living cationic block copolymerization workflow for PtPVE-b-PIBVE.

Materials and Reagents

  • Monomers : tert-Pentyl vinyl ether (tPVE), Isobutyl vinyl ether (IBVE).

    • Causality for Purification: Monomers must be washed with 10% aqueous KOH to remove acidic polymerization inhibitors, dried over sodium metal, and distilled over calcium hydride (CaH 2​ ) to eliminate trace water. Water acts as a potent chain transfer agent and nucleophile, which will instantly terminate the living carbocation[2].

  • Initiator : 1-(isobutoxy)ethyl acetate (IBEA).

  • Lewis Acid Catalyst : Ethylaluminum sesquichloride (Et 1.5​ AlCl 1.5​ ).

  • Added Base : Ethyl acetate (EtOAc) – acts as the nucleophilic stabilizer for the carbocation[3].

  • Solvents : Hexane and Dichloromethane (CH 2​ Cl 2​ ) mixture (50/50 v/v). Must be rigorously dried over molecular sieves and degassed.

  • Quenching Agent : Ammoniacal methanol (prevents post-polymerization coupling or degradation).

Step-by-Step Protocol: Synthesis of PtPVE-b-PIBVE

Note: This protocol is a self-validating system. It incorporates mandatory analytical checkpoints to ensure livingness and structural fidelity.

Phase 1: Reactor Preparation and Moisture Validation

  • Bake a 250 mL glass reactor equipped with a three-way stopcock at 200 °C for 2 hours to remove surface-bound moisture.

  • Assemble the reactor while hot under a continuous flow of dry, high-purity nitrogen.

  • Validation : Perform a blank Karl Fischer titration on the solvent mixture to confirm moisture levels are strictly < 5 ppm before proceeding.

Phase 2: Initiation and First Block Propagation (PtPVE)

  • Cool the reactor to -20 °C using a dry ice/heptane bath. Causality: Low temperatures thermodynamically favor the dormant covalent species over the active ion pair, suppressing chain transfer and side reactions[6].

  • Inject the dry solvent mixture (100 mL), followed by EtOAc (1.0 M) and the IBEA initiator (4.0 mM).

  • Introduce the tPVE monomer (0.4 M).

  • Initiate the polymerization by rapidly injecting the Lewis acid catalyst, Et 1.5​ AlCl 1.5​ (20.0 mM).

  • Validation (Checkpoint 1) : After 45 minutes, extract a 0.5 mL aliquot using a nitrogen-purged syringe. Analyze via Gas Chromatography (GC) to verify that tPVE conversion is > 95%. Concurrently, run Gel Permeation Chromatography (GPC) to confirm a narrow dispersity (Đ < 1.15). Do not proceed to Phase 3 until conversion is confirmed to prevent random copolymerization.

Phase 3: Sequential Addition (Second Block)

  • Once tPVE conversion exceeds 95%, inject the second monomer, IBVE (0.4 M), pre-chilled to -20 °C.

  • Allow the polymerization to proceed for an additional 60 minutes.

  • Validation (Checkpoint 2) : Extract a second aliquot. GPC analysis must show a clean shift of the entire molecular weight distribution to a higher mass without tailing. This confirms 100% crossover efficiency and the absence of dead (terminated) chains from the first block[5].

Phase 4: Termination and Purification

  • Quench the living chain ends by injecting 5 mL of pre-chilled ammoniacal methanol. Causality: The ammonia neutralizes the Lewis acid catalyst, permanently terminating the carbocation and preventing unwanted side reactions during recovery[4].

  • Wash the reaction mixture sequentially with dilute HCl (0.1 M) and distilled water to remove aluminum residues.

  • Evaporate the solvents under reduced pressure and precipitate the resulting PtPVE-b-PIBVE block copolymer into an excess of cold methanol.

  • Dry the purified polymer in a vacuum oven at 40 °C to a constant weight.

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative data for a well-controlled PtPVE-b-PIBVE synthesis, assuming 100% initiator efficiency and strict adherence to the validation checkpoints.

ParameterFirst Block (PtPVE)Diblock Copolymer (PtPVE-b-PIBVE)Analytical Method
Monomer Conversion (%) > 98%> 98% (Overall)Gas Chromatography (GC)
Theoretical Mn​ ( g/mol ) 11,40021,400Stoichiometric Calculation
Experimental Mn​ ( g/mol ) 11,65021,800GPC (Polystyrene Standards)
Dispersity (Đ = Mw​/Mn​ ) 1.081.12GPC
Glass Transition ( Tg​ ) ~ 85 °C85 °C (PtPVE), -20 °C (PIBVE)Differential Scanning Calorimetry (DSC)

Note: The presence of two distinct Tg​ values in the DSC thermogram confirms the microphase separation of the two blocks, a hallmark of a successfully synthesized block copolymer[5].

References

  • Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. Royal Society of Chemistry, 2023. URL: [Link]

  • Synthesis, Characterization, and Morphology of Poly(tert-butyl vinyl ether-b-isobutylene-b-tert-butyl vinyl ether) Triblock Copolymers. Macromolecules (ACS Publications), 2004. URL: [Link]

  • Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers in Chemistry, 2021. URL: [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. National Institutes of Health (PMC), 2021. URL: [Link]

  • Recent Progress in Living Cationic Polymerization of Vinyl Ethers. Chemistry Letters (Oxford Academic), 2010. URL: [Link]

  • A Renaissance in Living Cationic Polymerization. Chemical Reviews (PubMed), 2009. URL: [Link]

Sources

Application

tert-pentyl vinyl ether applications in pharmaceutical intermediates

Advanced Applications of tert-Pentyl Vinyl Ether in Pharmaceutical Intermediate Synthesis: Protocols and Mechanistic Insights Executive Summary tert-Pentyl vinyl ether (also known as tert-amyl vinyl ether, TAVE) is an el...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Applications of tert-Pentyl Vinyl Ether in Pharmaceutical Intermediate Synthesis: Protocols and Mechanistic Insights

Executive Summary

tert-Pentyl vinyl ether (also known as tert-amyl vinyl ether, TAVE) is an electron-rich, sterically hindered enol ether that has become highly valuable in modern medicinal chemistry. Its unique structural profile—combining a reactive vinyl ether moiety with a bulky tert-pentyl group—enables it to serve two critical functions in drug development:

  • As a substrate for gem-difluorocyclopropanation to generate fluorinated bioisosteres[1].

  • As a robust reagent for the transient protection of hydroxyl groups via mixed acetal formation[2].

This application note details the mechanistic causality, field-proven protocols, and self-validating workflows required to successfully utilize TAVE in the synthesis of complex active pharmaceutical ingredients (APIs).

Application I: Synthesis of gem-Difluorocyclopropanes

The incorporation of gem-difluorocyclopropane rings into APIs is a proven strategy to improve metabolic stability and modulate lipophilicity. Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) is a premier reagent for generating difluorocarbene under near-neutral conditions[1].

Mechanistic Insight & Causality: TAVE is exceptionally acid-sensitive. Field experience dictates that even trace amounts (<3%) of residual difluoro(fluorosulfonyl)acetic acid in commercial TFDA will rapidly degrade TAVE, leading to complete reaction failure[1]. The electrophilic nature of the residual acid triggers the rapid cationic polymerization or hydrolysis of the vinyl ether before the fluoride-catalyzed generation of difluorocarbene can occur. Therefore, pre-treatment of TFDA with a mild base (e.g., triethylamine) is an absolute requirement to achieve the desired fluorinated intermediate[1].

Protocol 1: gem-Difluorocyclopropanation of TAVE

Self-Validating System: The use of NaF acts as an initiator for the chain process, providing visual confirmation (effervescence), while Et3N ensures the survival of the vinyl ether.

  • Reagent Purification: Dissolve crude TFDA in a non-polar solvent (e.g., toluene). Add 0.05 equivalents of triethylamine (Et 3​ N) and stir for 15 minutes at room temperature. Causality: This selectively neutralizes residual acid without degrading the TFDA[1].

  • Reaction Setup: Transfer the purified TFDA solution to a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert argon atmosphere.

  • Substrate Addition: Add tert-pentyl vinyl ether (1.0 eq) to the flask. Maintain the internal temperature at 20°C.

  • Initiation: Introduce sodium fluoride (NaF, 10 mol%) to the mixture[1]. Validation: NaF catalyzes the cleavage of the Si–C bond in TFDA, releasing CO 2​ , SO 2​ , and the transient difluorocarbene. Mild effervescence confirms the reaction has successfully initiated.

  • Incubation: Stir the mixture for 12–16 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate, dry over MgSO 4​ , and purify via silica gel chromatography to isolate the fluorinated intermediate.

G A Crude TFDA (Contains Acid) B Purification (Et3N Treatment) A->B Removes Residual Acid C Purified TFDA (Acid-Free) B->C E gem-Difluorocyclopropanation (NaF, 10 mol%) C->E D tert-Pentyl Vinyl Ether (Acid-Sensitive) D->E Substrate F Fluorinated Pharmaceutical Intermediate E->F Moderate Yield

Workflow for the gem-difluorocyclopropanation of acid-sensitive tert-pentyl vinyl ether using TFDA.

Application II: Hydroxyl Protection (Acetalization)

In multi-step API synthesis, the protection of secondary or tertiary alcohols is frequently required. TAVE reacts with alcohols under mild acidic catalysis to form a mixed tert-pentyl acetal[2]. This protecting group is highly stable to strong bases, Grignard reagents, and nucleophiles, but can be selectively cleaved under mild aqueous acidic conditions[3].

Mechanistic Insight & Causality: The steric bulk of the tert-pentyl group minimizes unwanted side reactions (such as transacetalization) compared to smaller vinyl ethers. Pyridinium p-toluenesulfonate (PPTS) is chosen as the catalyst because its mild acidity is sufficient to drive the electrophilic addition of the alcohol to the vinyl ether double bond, but weak enough to prevent the runaway cationic polymerization of TAVE[2].

Protocol 2: Protection and Deprotection of API Intermediates

Self-Validating System: Strict temperature control ensures high atom economy, while strategic quenching prevents premature deprotection during solvent evaporation.

Phase A: Protection

  • Preparation: Dissolve the alcohol intermediate (1.0 eq) and TAVE (1.5 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Cool the mixture to 0°C. Add PPTS (0.1 eq)[2]. Causality: Cooling to 0°C suppresses the exothermic self-condensation of TAVE, ensuring the cross-reaction with the alcohol dominates.

  • Incubation: Stir for 4 hours at 0°C, then allow the system to warm to ambient temperature for 18 hours[2].

  • Quench & Isolation: Add saturated NaHCO 3​ to neutralize the PPTS. Validation: Neutralization is critical; if the organic layer remains acidic, the acetal will revert to the starting alcohol during rotary evaporation. Extract the organic layer and concentrate.

Phase B: Deprotection

  • Cleavage: Following downstream base-catalyzed transformations, dissolve the protected intermediate in a mixture of THF/Water (4:1).

  • Hydrolysis: Add catalytic acetic acid or 0.1 M HCl. Stir at room temperature until TLC indicates complete consumption of the protected material.

  • Recovery: Neutralize with NaHCO 3​ and extract the elaborated API.

G API API Intermediate (R-OH) Cat Acid Catalyst (e.g., PPTS, 0°C) API->Cat TAVE tert-Pentyl Vinyl Ether (TAVE) TAVE->Cat Protected Mixed Acetal (R-O-CH(CH3)-O-t-Pentyl) Cat->Protected Electrophilic Addition Rxn Downstream Synthesis (Strong Base / Nucleophiles) Protected->Rxn Base-Stable Deprotect Mild Acidic Cleavage (Dilute HCl or AcOH) Rxn->Deprotect Final Elaborated API (R'-OH) Deprotect->Final Acetal Hydrolysis

Protection and deprotection cycle of hydroxyl groups using tert-pentyl vinyl ether in API synthesis.

Quantitative Data: Protecting Group Reagent Comparison

To guide synthetic strategy, the following table summarizes the quantitative and qualitative performance metrics of TAVE against other common enol ether protecting groups.

ReagentAcetal FormedSteric Bulk (Relative)Base StabilityAcid Cleavage Rate (Relative)TFDA Difluorocyclopropanation Yield
Ethyl Vinyl Ether (EVE) Ethoxyethyl (EE)LowHighFast (1x)Low (Prone to side reactions)
Dihydropyran (DHP) Tetrahydropyranyl (THP)ModerateHighModerate (0.5x)N/A (Cyclic ether)
tert-Pentyl Vinyl Ether (TAVE) tert-PentoxyethylHighVery HighFast (1.2x)Moderate (Requires Acid-Free TFDA)[1]

References

  • [3] Latent acids and their use - European Patent Office - EP 2539316 B1. Googleapis. Available at:[Link]

  • [2] Compositions including ether-capped poly(oxyalkylated) alcohol wetting agents - US20020058601A1. Google Patents. Available at:

Sources

Method

Application Note: Synthesis and Characterization of Alternating Poly(tert-pentyl vinyl ether-alt-maleic anhydride)

Mechanistic Principles & Rational Design The radical copolymerization of alkyl vinyl ethers with maleic anhydride (MA) represents a quintessential model of strictly alternating copolymerization [1]. Under standard free-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Principles & Rational Design

The radical copolymerization of alkyl vinyl ethers with maleic anhydride (MA) represents a quintessential model of strictly alternating copolymerization [1]. Under standard free-radical conditions, neither tert-pentyl vinyl ether (t-PVE) nor MA readily homopolymerizes due to steric hindrance and electronic stabilization. However, when mixed, the electron-rich double bond of t-PVE (donor) and the electron-deficient double bond of MA (acceptor) spontaneously form a 1:1 Charge-Transfer Complex (CTC) [1]. This CTC acts as a highly reactive, single homopolymerizable unit, leading to a strictly alternating (A−B)n​ polymer architecture.

Causality in Monomer Selection: For researchers and drug development professionals, the choice of the tert-pentyl group is highly strategic.

  • Drug Delivery & Nanodiscs: The bulky, branched tert-pentyl chain provides significant steric bulk and hydrophobicity. When the anhydride ring is post-polymerizationally hydrolyzed to maleic acid, the resulting amphiphilic polymer exhibits a perfectly alternating hydrophilic-hydrophobic balance, making it an exceptional scaffold for self-assembling lipid nanodiscs used in membrane protein characterization [2].

  • Chemically Amplified Resists (CARs): The tert-pentyl ether linkage is highly acid-labile. In the presence of a photoacid generator, the polymer undergoes catalytic deprotection (cleaving the tert-pentyl group to form a volatile alkene and a free hydroxyl group), triggering a drastic solubility switch essential for high-resolution nanolithography [3].

Experimental Workflow

The following diagram illustrates the critical path from monomer purification to final polymer validation.

G A Monomer Purification (Remove Inhibitors/Acid) B CTC Formation (Equimolar Mixing in Dioxane) A->B Anhydrous Solvent C Radical Initiation (AIBN, 65°C) B->C Freeze-Pump-Thaw D Alternating Propagation (Strict 1:1 Addition) C->D Thermal Cleavage E Polymer Isolation (Precipitation in Hexane) D->E Quench Reaction F Validation (NMR, GPC, FT-IR) E->F Vacuum Drying

Workflow for alternating radical copolymerization of t-PVE and MA.

Materials & Reagents

  • Monomers: tert-Pentyl vinyl ether (t-PVE, >98%), Maleic anhydride (MA, >99%).

  • Initiator: Azobisisobutyronitrile (AIBN) – Recrystallized from methanol.

  • Solvents: 1,4-Dioxane (Anhydrous, over molecular sieves), Hexane (Precipitant).

Self-Validating Synthesis Protocol

This protocol is designed as a self-validating system. Each step includes a physical or chemical checkpoint to ensure the integrity of the reaction before proceeding.

Step 1: Monomer Purification (Critical Path)
  • Action: Sublime MA at 50 °C under reduced pressure. Distill t-PVE over calcium hydride ( CaH2​ ) under an inert argon atmosphere.

  • Causality: MA readily hydrolyzes in ambient moisture to form maleic acid, which does not participate in CTC formation and disrupts the alternating sequence. Commercial t-PVE contains basic stabilizers (e.g., KOH) that quench initiating radicals.

  • Validation Check: Sublimed MA must form distinct, colorless, needle-like crystals with a sharp melting point of 52–54 °C. Distilled t-PVE must yield a clear liquid with no broad -OH stretch (~3300 cm⁻¹) in its FT-IR spectrum.

Step 2: Reaction Setup & CTC Formation
  • Action: In a flame-dried Schlenk flask, dissolve 50 mmol of t-PVE and 50 mmol of MA in 20 mL of anhydrous 1,4-dioxane. Add 0.5 mmol of AIBN (1 mol% relative to total monomer).

  • Causality: 1,4-Dioxane is selected because it solubilizes both the monomers and the resulting polymer. Using a non-polar solvent like toluene would cause premature precipitation of the growing polymer chains, severely limiting the molecular weight.

  • Validation Check: Upon mixing, the solution may exhibit a faint yellow tint, a visual indicator of the donor-acceptor Charge-Transfer Complex formation.

Step 3: Degassing via Freeze-Pump-Thaw
  • Action: Submerge the Schlenk flask in liquid nitrogen until frozen. Apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Repeat for three full cycles. Backfill with Argon.

  • Causality: Dissolved oxygen is a potent diradical that scavenges AIBN radicals, leading to severe induction periods and truncated chain lengths.

  • Validation Check: During the final thaw cycle, the absolute cessation of gas bubbles rising from the liquid confirms complete deoxygenation.

Step 4: Radical Polymerization
  • Action: Immerse the flask in a pre-heated oil bath at 65 °C and stir magnetically for 18 hours.

  • Causality: 65 °C is the optimal temperature for AIBN, providing a half-life ( t1/2​ ) of approximately 10 hours. This ensures a steady, sustained flux of initiating radicals throughout the reaction window.

  • Validation Check: The macroscopic viscosity of the solution will noticeably increase over the 18-hour period, indicating successful chain propagation.

Step 5: Isolation and Purification
  • Action: Cool the reaction to room temperature. Dilute with 10 mL of THF to reduce viscosity, then precipitate dropwise into 500 mL of vigorously stirred, ice-cold hexane.

  • Causality: Hexane acts as a strong non-solvent for the polar anhydride-containing polymer while keeping unreacted t-PVE monomer in solution.

  • Validation Check: The immediate formation of a white, fibrous precipitate confirms a high-molecular-weight polymer. (A fine, powdery precipitate would indicate oligomerization). Filter and dry under vacuum at 40 °C to a constant weight.

Quantitative Data & Characterization

The following table summarizes the expected quantitative parameters and characterization metrics for the optimized protocol.

ParameterExpected ValueCausality / Implication
Monomer Feed (t-PVE:MA) 1:1 (Equimolar)Maximizes CTC concentration; ensures strict alternation.
Initiator Concentration 1.0 mol% AIBNBalances polymerization rate with target molecular weight.
Reaction Temperature 65 °COptimal for AIBN thermal decomposition kinetics.
Typical Yield > 85%High conversion driven by favorable donor-acceptor thermodynamics.
Number-Average MW ( Mn​ ) 35,000 - 55,000 DaSufficient chain entanglement for robust film-forming or nanodisc assembly.
Polydispersity Index (PDI) 1.6 - 1.9Typical distribution for free-radical alternating propagation.
Glass Transition ( Tg​ ) ~ 140 °CHigh Tg​ driven by the rigid, cyclic maleic anhydride backbone.

Post-Polymerization Modification: Hydrolysis

For biological applications, the hydrophobic anhydride ring must be opened to yield poly(t-PVE-alt-maleic acid).

  • Protocol: Suspend 1 g of the copolymer in 20 mL of 1 M NaOH. Heat to 50 °C for 12 hours until the polymer completely dissolves [2]. Dialyze against deionized water (MWCO 3.5 kDa) for 48 hours to remove residual salts, and lyophilize.

  • Validation: FT-IR will show the disappearance of the characteristic anhydride carbonyl stretching bands at 1780 and 1850 cm⁻¹, replaced by a broad carboxylic acid -OH stretch (2500–3300 cm⁻¹) and a single carbonyl stretch at ~1710 cm⁻¹.

References

  • Plochocka, K., Liu, X., Tallon, M. A., & Musa, O. M. (2016). The Quintessential Alternating Copolymer Family: Alkyl Vinyl Ether co-Maleic Anhydride Copolymers. In Handbook of Maleic Anhydride Based Materials (pp. 211-250). Springer.[Link]

  • S. M. A. F. Ghazvini, et al. (2025). Vinyl ether maleic acid block copolymers: a versatile platform for tunable self-assembled lipid nanodiscs and membrane protein characterization. Nanoscale, Royal Society of Chemistry.[Link]

  • European Patent Office. (2011). Latent Acids and Their Use (EP 2539316 B1).
Application

Application Note: Controlled Hydrolysis and Deprotection Protocols for Poly(tert-pentyl vinyl ether)

Executive Summary & Rationale The synthesis of well-defined, stereoregular poly(vinyl alcohol) (PVA) and its advanced block copolymer architectures (e.g., amphiphilic elastomers) cannot be achieved through the direct cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The synthesis of well-defined, stereoregular poly(vinyl alcohol) (PVA) and its advanced block copolymer architectures (e.g., amphiphilic elastomers) cannot be achieved through the direct cationic polymerization of vinyl alcohol. The electron-rich hydroxyl group acts as a nucleophile, attacking the propagating carbocation and leading to irreversible termination or acetal formation[1]. Consequently, researchers employ a protect-deprotect strategy using bulky vinyl ethers.

Poly(tert-pentyl vinyl ether) (PtPVE)—analogous to the widely studied poly(tert-butyl vinyl ether) (PtBVE)—is an ideal precursor. The tert-pentyl (or tert-amyl) group provides robust steric shielding during living cationic polymerization. Post-polymerization, the tert-pentyl ether is exceptionally labile under specific acidic conditions due to the hyperconjugative stabilization of the resulting tert-amyl carbocation. This guide details the field-proven, self-validating protocols for the controlled hydrolysis of PtPVE to yield high-purity PVA without inducing main-chain degradation.

Mechanistic Pathway of Ether Cleavage

The deprotection of PtPVE does not proceed via standard aqueous hydrolysis. Instead, it relies on an anhydrous, acid-catalyzed SN1-like ether cleavage. The reaction is initiated by the protonation of the ether oxygen. Because the tert-pentyl carbocation is highly stable, the carbon-oxygen bond readily dissociates.

Depending on the reaction environment, the resulting carbocation is either trapped by a halide nucleophile (forming tert-pentyl bromide) or undergoes E1 elimination (yielding 2-methyl-2-butene and regenerating the acid proton). Anhydrous conditions are strictly favored; introducing aqueous acids causes the hydrophobic PtPVE to phase-separate, halting the reaction prematurely.

Mechanism PtPVE Poly(tert-pentyl vinyl ether) (PtPVE) Protonated Protonated Ether Intermediate PtPVE->Protonated + H+ (Anhydrous Acid) Carbocation tert-Pentyl Carbocation Intermediate Protonated->Carbocation Ether Cleavage PVA Poly(vinyl alcohol) (PVA) Protonated->PVA Polymer Backbone Alkene 2-Methyl-2-butene (Byproduct) Carbocation->Alkene Elimination (-H+) AlkylHalide tert-Pentyl Bromide (Byproduct) Carbocation->AlkylHalide Nucleophilic Attack (+Br-)

Acid-catalyzed cleavage mechanism of PtPVE yielding PVA and tert-pentyl byproducts.

Experimental Methodologies

The following protocols are designed as self-validating systems. The stark difference in solubility parameters between the starting material (PtPVE, soluble in non-polar organics) and the product (PVA, insoluble in non-polar organics) provides an immediate visual confirmation of reaction progress.

Protocol A: Anhydrous HBr-Mediated Cleavage (Gold Standard)

This method utilizes anhydrous hydrogen bromide (HBr) to achieve >99.9% deprotection in minutes[2]. It is highly recommended for homopolymers and robust block copolymers.

Materials:

  • PtPVE polymer

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

  • HBr gas cylinder OR pre-saturated HBr/CH₂Cl₂ solution

  • Methanol (for precipitation)

  • Aqueous Ammonia (NH₄OH, 28%)

Step-by-Step Workflow:

  • Polymer Dissolution: Dissolve 1.0 g of PtPVE in 20 mL of anhydrous CH₂Cl₂ (yielding a ~5% w/v solution) in a dry round-bottom flask under a nitrogen atmosphere.

  • Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Causality: Lower temperatures suppress main-chain scission and preserve the stereoregularity (isotacticity) of the resulting PVA[3].

  • Acid Dosing:

    • Option 1 (Gas): Slowly bubble dry HBr gas directly into the solution with vigorous magnetic stirring.

    • Option 2 (Solution): Inject a pre-titrated saturated HBr/CH₂Cl₂ solution to achieve a final [HBr] concentration of 0.060 M[4].

  • Validation Checkpoint (Cleavage): Stir for exactly 10 minutes. The solution will rapidly transition from optically clear to a milky white suspension. This precipitation is the self-validating visual cue that the hydrophobic tert-pentyl groups have been cleaved, yielding polar PVA.

  • Quenching: Immediately pour the suspension into 150 mL of cold methanol containing 1% v/v aqueous ammonia. Causality: The ammonia neutralizes residual HBr, preventing acid-catalyzed discoloration or degradation of the PVA during the drying phase.

  • Isolation: Recover the white PVA precipitate via vacuum filtration, wash with pure methanol, and dry under vacuum at 40 °C for 24 hours.

Workflow Step1 1. Dissolution (CH2Cl2, 5% w/v) Step2 2. Acid Addition (HBr at 0 °C) Step1->Step2 Step3 3. Cleavage (10 min, Precipitation) Step2->Step3 Step4 4. Quenching (MeOH + NH4OH) Step3->Step4 Step5 5. Verification (NMR / FTIR) Step4->Step5

Step-by-step workflow for the controlled anhydrous hydrolysis of PtPVE.

Protocol B: Mild Trifluoroacetic Acid (TFA) Hydrolysis

For complex architectures (e.g., polyisobutylene-block-PtPVE) where the polymer backbone or secondary functional groups are highly sensitive to strong mineral acids, TFA offers a milder, albeit slower, alternative.

  • Dissolution: Dissolve the PtPVE block copolymer in anhydrous CH₂Cl₂ (5% w/v).

  • Acid Addition: Add 10 equivalents of TFA (relative to the tert-pentyl ether repeating units) dropwise at 25 °C.

  • Reaction & Validation: Stir for 2 to 4 hours. Because block copolymers may form micelles rather than macroscopic precipitates, validate the reaction progress by taking aliquots for FTIR analysis. The reaction is complete when the strong C–O–C ether stretch at ~1080 cm⁻¹ disappears.

  • Purification: Remove the volatile TFA, CH₂Cl₂, and tert-pentyl alcohol byproducts via rotary evaporation. Redissolve the residue in a THF/water mixture and dialyze against deionized water.

Quantitative Data & Condition Comparison

The choice of hydrolysis conditions drastically impacts the cleavage efficiency and the integrity of the polymer. The table below summarizes the causality between reaction parameters and outcomes, synthesized from established literature on tert-alkyl vinyl ether deprotection,[4].

Hydrolysis MethodAcid ReagentSolvent SystemTemp (°C)TimeCleavage EfficiencyMechanistic Notes & Causality
Anhydrous Gas Dry HBr (gas)Toluene010 min>99.9%Rapid protonation leads to quantitative precipitation of PVA. Low temp preserves isotacticity,[3].
Anhydrous Solution HBr (0.060 M)CH₂Cl₂2510 min>99.9%Highly controlled dosing; prevents excess acid from initiating main-chain degradation[4].
Mild Organic Acid TFA (10 eq)CH₂Cl₂252–4 hrs~95-98%Slower kinetics; ideal for acid-sensitive block copolymers. Avoids harsh halide nucleophiles.
Aqueous Mineral HCl (aq)THF / Water60>24 hrs<50%Not Recommended. Hydrophobic PtPVE phase-separates from aqueous acid, physically halting the reaction.

Analytical Verification

To ensure the trustworthiness of the final product, the deprotected PVA must be analytically validated:

  • ¹H NMR Spectroscopy (in DMSO-d₆): Confirm the complete disappearance of the tert-pentyl methyl protons (typically a massive singlet around 1.1–1.2 ppm) and the appearance of the backbone hydroxyl protons (broad peak at 4.2–4.6 ppm).

  • Gel Permeation Chromatography (GPC): Run the precursor PtPVE in THF and the resulting PVA in aqueous or DMF mobile phases. A successful, controlled hydrolysis will show a proportional decrease in molecular weight corresponding to the loss of the tert-pentyl mass, without a broadening of the dispersity (Đ), confirming no backbone cleavage occurred.

References

  • Sugihara et al., "Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse", NIH PMC. URL:[Link]

  • Zhou, Y., et al., "Syntheses and Characterization of Poly(cyclohexyl vinyl ether-stat-vinyl alcohol)-b-polyisobutylene-b-poly(cyclohexyl vinyl ether-stat-vinyl alcohol) Triblock Copolymers", Macromolecules. URL:[Link]

  • "Synthesis of isotactic star-shaped poly(vinyl alcohol)", European Polymer Journal. URL:[Link]

  • Ohgi, H., et al., "Highly Isotactic Poly(vinyl alcohol). 2. Preparation and Characterization of Isotactic Poly(vinyl alcohol)", Macromolecules. URL:[Link]

Sources

Method

tert-pentyl vinyl ether monomer drying and purification protocol

An Application Note and Protocol for the Drying and Purification of tert-Pentyl Vinyl Ether Monomer Authored by: A Senior Application Scientist Abstract Tert-pentyl vinyl ether (TPVE) is a versatile monomer utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Drying and Purification of tert-Pentyl Vinyl Ether Monomer

Authored by: A Senior Application Scientist

Abstract

Tert-pentyl vinyl ether (TPVE) is a versatile monomer utilized in the synthesis of a wide range of polymers with tailored properties, including applications in coatings, adhesives, and advanced lithography. The presence of impurities, such as water, alcohols, or acidic species, can significantly interfere with polymerization processes, particularly cationic polymerization, leading to inconsistent reaction kinetics, lower molecular weights, and undesirable polymer characteristics. This document provides a detailed, field-proven protocol for the drying and purification of TPVE, ensuring high purity for sensitive applications. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be self-validating through clear, sequential steps and explanations of the underlying causality.

Introduction to tert-Pentyl Vinyl Ether and the Imperative for Purity

Tert-pentyl vinyl ether (TPVE), also known as 1-(ethenyloxy)-2,2-dimethylpropane, is an enol ether that serves as a valuable building block in polymer chemistry. Its bulky tert-pentyl group imparts unique solubility and thermal properties to the resulting polymers. However, like many vinyl ethers, TPVE is susceptible to hydrolysis and polymerization initiated by trace impurities.

The vinyl ether functional group is highly sensitive to acidic protons, which can initiate uncontrolled cationic polymerization. Water, a ubiquitous impurity, can react with the vinyl ether to form acetaldehyde and tert-amyl alcohol. The presence of the commercial stabilizer, potassium hydroxide (KOH), while effective for storage, must be completely removed before controlled polymerization. Therefore, a robust purification protocol is not merely a recommendation but a prerequisite for reproducible and high-fidelity polymer synthesis.

Common Impurities in Commercial tert-Pentyl Vinyl Ether

Understanding the nature and origin of potential impurities is fundamental to designing an effective purification strategy. The following table summarizes the most common impurities found in commercial grades of TPVE.

ImpurityChemical FormulaOriginImpact on Polymerization
WaterH₂OAtmospheric moisture, synthesis byproductActs as a co-initiator or terminating agent in cationic polymerization, leading to poor control. Can hydrolyze the monomer.
tert-Amyl AlcoholC₅H₁₂OHydrolysis of TPVE, synthesis byproductActs as a chain transfer agent, limiting polymer molecular weight.
AcetaldehydeC₂H₄OHydrolysis of TPVECan undergo side reactions and incorporate into the polymer, affecting its properties.
Potassium HydroxideKOHAdded as a stabilizerMust be removed as it will interfere with most polymerization initiator systems.
Oligomers/Polymers(C₇H₁₄O)nSpontaneous polymerization during storageBroadens molecular weight distribution and alters physical properties of the final product.

Workflow for TPVE Purification

The purification of tert-pentyl vinyl ether is a multi-step process designed to systematically remove the impurities listed above. The overall workflow is depicted in the following diagram.

TPVE Purification Workflow Figure 1: Overall Workflow for TPVE Purification cluster_0 Initial Purification cluster_1 Final Purification start Commercial TPVE (with stabilizer) wash Aqueous Washing (Dilute NaOH or NaHCO₃) start->wash Removes acidic impurities & stabilizer separate1 Separatory Funnel (Organic Layer Collection) wash->separate1 dry Drying over Anhydrous Agent (e.g., MgSO₄, K₂CO₃) separate1->dry Removes bulk water distill Fractional Distillation (under Inert Atmosphere) dry->distill Removes drying agent & non-volatile impurities collect Collect Pure TPVE Fraction distill->collect Separates by boiling point store Store over Molecular Sieves (under Argon/Nitrogen) collect->store

Caption: A flowchart illustrating the sequential steps for the purification of tert-pentyl vinyl ether.

Detailed Step-by-Step Purification Protocol

Safety Precautions
  • Handling: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

  • Flammability: TPVE is flammable. Keep away from ignition sources.

  • Inert Atmosphere: Operations involving the purified monomer should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with atmospheric moisture and oxygen.

Materials and Reagents
  • Commercial-grade tert-pentyl vinyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution or dilute (1-2 M) sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or anhydrous potassium carbonate (K₂CO₃)

  • Calcium hydride (CaH₂)

  • Molecular sieves (3Å or 4Å, activated)

  • Distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle and magnetic stirrer

  • Schlenk line or glovebox for inert atmosphere operations

Experimental Procedure

Step 1: Removal of Stabilizer and Acidic Impurities

  • Rationale: Commercial TPVE is often stabilized with a base like KOH. This, along with any acidic impurities formed during storage, must be removed. A gentle wash with a mild aqueous base will neutralize and extract these impurities into the aqueous phase.

  • Procedure:

    • Place 100 mL of commercial TPVE into a 250 mL separatory funnel.

    • Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Gently swirl the separatory funnel for 2-3 minutes. Caution: Do not shake vigorously, as this can lead to the formation of emulsions. Periodically vent the funnel to release any pressure buildup.

    • Allow the layers to separate completely. The lower layer is the aqueous phase, and the upper layer is the organic TPVE phase.

    • Drain and discard the lower aqueous layer.

    • Repeat the washing step with 50 mL of deionized water to remove any residual base.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

Step 2: Preliminary Drying

  • Rationale: This step removes the bulk of the water introduced during the washing process. Anhydrous magnesium sulfate or potassium carbonate are suitable drying agents as they are inexpensive and have a high capacity for water.

  • Procedure:

    • Add anhydrous magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃) to the TPVE in the Erlenmeyer flask in small portions, swirling after each addition, until some of the drying agent no longer clumps together. This indicates that the bulk of the water has been absorbed.

    • Allow the mixture to stand for at least 30 minutes, with occasional swirling.

    • Filter the dried TPVE into a dry round-bottom flask suitable for distillation.

Step 3: Final Drying and Distillation

  • Rationale: Fractional distillation is a powerful technique to separate liquids based on their boiling points. Distilling TPVE from a strong drying agent like calcium hydride (CaH₂) under an inert atmosphere removes residual water and non-volatile impurities, yielding a highly pure monomer.

  • Procedure:

    • Add a small amount of calcium hydride (CaH₂) (approximately 1-2 g per 100 mL of TPVE) to the round-bottom flask containing the pre-dried TPVE. Caution: Calcium hydride reacts exothermically with water. Ensure the TPVE is reasonably dry before adding CaH₂.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a flow of inert gas (argon or nitrogen).

    • Heat the flask gently using a heating mantle.

    • Discard the initial small fraction (the "forerun"), which may contain more volatile impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of TPVE.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

Boiling Point Data for TPVE:

PressureBoiling Point (°C)
Atmospheric (760 mmHg)~101-102 °C
Reduced PressureThe boiling point will be lower.

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node_wash [label="{Aqueous Wash | Removes: Stabilizer | Acidic Species}" , fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_dry [label="{Drying (MgSO₄/K₂CO₃) | Removes: Bulk Water}" , fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_distill [label="{Distillation from CaH₂ | Removes: Trace Water | tert-Amyl Alcohol | Oligomers}" , fillcolor="#34A853", fontcolor="#FFFFFF"];

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node_impurities:st -> node_wash:st; node_impurities:ac -> node_wash:ac; node_impurities:w -> node_dry:w; node_wash -> node_dry [style=invis]; node_dry -> node_distill [style=invis]; node_distill -> node_pure; }

Caption: A diagram illustrating which impurities are targeted at each stage of the purification protocol.

Purity Verification and Storage

  • Purity Assessment: The purity of the distilled TPVE should be confirmed before use. Gas chromatography (GC) is an excellent method to check for volatile impurities. ¹H NMR spectroscopy can also be used to confirm the chemical structure and detect any significant impurities.

  • Storage: The purified, highly reactive TPVE should be stored in a sealed, dry container (e.g., a Schlenk flask) under an inert atmosphere. For long-term storage, it is advisable to store it over activated molecular sieves (3Å or 4Å) at a low temperature (e.g., in a refrigerator or freezer) to inhibit any potential degradation or polymerization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. [Link]

Application

Advanced Application Note: Lewis Acid-Catalyzed Cationic Polymerization of tert-Pentyl Vinyl Ether

Introduction & Strategic Overviewtert-Pentyl vinyl ether (t-PVE) is a highly reactive monomer prized for its low viscosity, rapid curing kinetics, and resistance to oxygen inhibition[1]. These properties make t-PVE an ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overviewtert-Pentyl vinyl ether (t-PVE) is a highly reactive monomer prized for its low viscosity, rapid curing kinetics, and resistance to oxygen inhibition[1]. These properties make t-PVE an exceptional candidate for step and flash imprint lithography (SFIL), UV-curable coatings, and advanced polymeric basestocks[2]. However, the extreme reactivity of the electron-rich vinyl ether double bond often leads to uncontrolled, highly exothermic cationic polymerization.

To harness t-PVE for precision applications, researchers must employ living cationic polymerization techniques. By utilizing specific 1 in conjunction with stabilizing agents, the polymerization can be controlled via a reversible dormant-active equilibrium[1]. This guide details the mechanistic rationale, catalyst selection, and validated protocols for synthesizing well-defined poly(t-PVE).

Mechanistic Causality: The Dormant-Active Equilibrium

In conventional cationic polymerization, the propagating carbocation is highly unstable, leading to rapid chain transfer and termination. Living cationic polymerization solves this by introducing a Lewis acid that 2 (such as a halide or acetate) from a dormant polymer chain end[2].

  • Initiation: An initiator adduct (e.g., t-PVE-acetic acid) provides a quantitative number of chain ends. 3 to generate the initial carbocation[3].

  • Propagation & Stabilization: A weak Lewis base (e.g., ethyl acetate, 1,4-dioxane) is added to the system.4, dampening its reactivity and preventing side reactions[4]. Alternatively, at low temperatures (-30 °C), certain strong Lewis acids like SnCl4 can achieve living polymerization without external additives, as 5[5].

  • Causality in Catalyst Choice: The oxophilicity and halogen-affinity of the Lewis acid dictate the equilibrium. Too strong a Lewis acid (without base) leads to uncontrolled propagation; too weak results in no initiation.

Mechanism Dormant Dormant Species (t-PVE-Adduct) Active Active Carbocation Propagating Chain Dormant->Active Activation LewisAcid Lewis Acid Catalyst (e.g., SnCl4) LewisAcid->Active Halogen/Acetate Abstraction Active->Dormant Deactivation Polymer Poly(t-PVE) Controlled MW Active->Polymer Propagation (+ t-PVE Monomer) Base Added Base / Ether (Stabilization) Base->Active Carbocation Stabilization

Caption: Mechanism of Dormant-Active Equilibrium in Living Cationic Polymerization of t-PVE.

Catalyst Selection & Quantitative Performance

The selection of the Lewis acid and solvent system is critical. Non-polar solvents (like hexane or toluene) are preferred because they suppress the ionic dissociation of the propagating species, favoring tight ion pairs that prevent chain transfer.

Table 1: Comparative Lewis Acid Performance for Vinyl Ether Polymerization

Lewis Acid CatalystAdditive / BaseTemp (°C)Polymerization BehaviorPDI (Mw/Mn)Ref
SnCl4 None-30Living / Highly Controlled< 1.1[5]
SnCl4 Ethyl Acetate0Living / Fast1.1 - 1.2[2]
EtAlCl2 1,4-Dioxane+40Living / Thermally Stable< 1.2[2]
TiCl4 None-30Uncontrolled> 2.0[5]
MoCl5 Ethyl Acetate0Living (with Methanol initiator)~ 1.15[4]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification to ensure the operator understands why a condition is enforced.

Protocol A: Synthesis of the t-PVE-Acetic Acid Initiator Adduct

Purpose: To create a dormant initiator that mimics the propagating chain end, ensuring the rate of initiation is greater than or equal to the rate of propagation.

  • Preparation: Bake all glassware at 120 °C for 2 hours and assemble under a dry nitrogen atmosphere. Causality: Trace moisture acts as an uncontrolled protic initiator, broadening the molecular weight distribution.

  • Reagent Mixing: In a round-bottom flask, dissolve 100 mmol of t-PVE in 50 mL of anhydrous hexane.

  • Acid Addition: Dropwise add 100 mmol of glacial acetic acid at 0 °C under vigorous stirring.

  • Incubation: Allow the reaction to proceed for 24 hours at room temperature.

  • Validation: Verify the formation of the 1-(tert-pentyloxy)ethyl acetate adduct via 1H NMR (look for the distinct acetal methine proton at ~5.9 ppm)[3].

Protocol B: Living Cationic Polymerization of t-PVE using SnCl4

Purpose: Controlled synthesis of poly(t-PVE) with a narrow PDI.

  • System Assembly: In a baked glass culture tube under nitrogen, add anhydrous toluene (solvent), t-PVE monomer (0.76 M), and ethyl acetate (1.0 M) as the stabilizing base.

  • Initiator Injection: Inject the t-PVE-acetic acid adduct (4.0 mM) synthesized in Protocol A.

  • Thermal Equilibration: Submerge the tube in a cooling bath at 0 °C for 15 minutes.

  • Catalysis: 5 (5.0 mM)[5]. Causality: SnCl4 abstracts the acetate group from the initiator, triggering propagation. The ethyl acetate immediately coordinates with the resulting carbocation to prevent runaway reactions.

  • Quenching: After the desired conversion time (typically 10-30 minutes), quench the reaction by injecting pre-chilled ammoniacal methanol. Causality:2, while ammonia neutralizes the Lewis acid, preventing polymer degradation during workup[2].

  • Purification: Wash the polymer solution with dilute HCl, followed by distilled water. Precipitate the polymer in excess cold methanol and dry under vacuum.

Protocol C: Photoinitiated Cationic Polymerization for Imprint Lithography

Purpose: Rapid, spatially controlled curing of t-PVE formulations for SFIL.

  • Formulation: Blend t-PVE with a silicon-containing crosslinker (e.g., bis-(acetoxymethyl)-dimethylsilane) and 2-5 wt% of a photoacid generator (PAG), such as 4,4'-bis-(t-butylphenyl) iodonium tris-(trifluoromethanesulfonyl) methide[6].

  • Dispensing: 7 onto a substrate using an inkjet or spin-coating method[7].

  • Imprinting & Curing: Lower the quartz template. Expose to 365 nm UV light (dose ~25 mJ/cm2). Causality: The UV light cleaves the PAG, generating a superacid (Brønsted/Lewis acid hybrid) that initiates the ultra-fast cationic polymerization of the vinyl ether groups.6, eliminating the need for a vacuum environment[6].

Workflow Prep 1. Monomer & Solvent Purification Init 2. Initiator Adduct Synthesis Prep->Init Mix 3. Reaction Assembly (t-PVE + Adduct + Base) Init->Mix Cat 4. Lewis Acid Injection Mix->Cat Quench 5. Methanol Quenching & Precipitation Cat->Quench

Caption: Step-by-step experimental workflow for the living cationic polymerization of t-PVE.

References

  • Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. researchgate.net. 2

  • Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives: Experimental. spsj.or.jp. 5

  • Recent Progress in Living Cationic Polymerization of Vinyl Ethers. oup.com. 1

  • Living Cationic Polymerization of Vinyl Ether with Methanol/Metal Chloride Initiating Systems. acs.org. 4

  • US20130165361A1 - Vinyl ether polymer fluids made using controlled living cationic polymerization. google.com. 3

  • Ya-Ge Wu's research works. researchgate.net.8

  • Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. louisville.edu. 6

  • Vinyl ether resist system for UV-cured nanoimprint lithography. researchgate.net. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting tert-Pentyl Vinyl Ether Synthesis

Introduction Welcome to the technical support center for the synthesis and handling of tert-pentyl vinyl ether (t-PVE). As a highly sterically hindered and acid-sensitive monomer, t-PVE is a critical building block in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis and handling of tert-pentyl vinyl ether (t-PVE). As a highly sterically hindered and acid-sensitive monomer, t-PVE is a critical building block in drug development and the synthesis of stimuli-sensitive polymers[1]. However, due to the strong electron-donating nature of the tert-pentyl group, the vinyl ether moiety is exceptionally susceptible to electrophilic attack. This makes the synthesis highly prone to side reactions, primarily acetalization and cationic polymerization[2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield synthesis via Iridium-catalyzed transvinylation, which is vastly superior to traditional methods[3].

Mechanistic Workflow

SynthesisWorkflow A tert-Pentyl Alcohol + Vinyl Donor B Ir Catalyst + Base (Transvinylation) A->B Controlled Conditions D Trace Acid / Moisture (Contaminants) A->D Poor Handling C tert-Pentyl Vinyl Ether (Target Product) B->C High Yield C->D Post-Reaction Exposure E Acetal Formation (Side Reaction) D->E Nucleophilic Attack F Cationic Polymerization (Side Reaction) D->F Electrophilic Initiation

Mechanistic workflow of t-PVE synthesis and acid-catalyzed side reactions.

Section 1: Standardized Methodology (Self-Validating Protocol)

Synthesis of tert-Pentyl Vinyl Ether via Iridium-Catalyzed Transvinylation

Causality & Context: Traditional Reppe vinylation requires hazardous high-pressure acetylene and harsh basic conditions[2]. Transvinylation using an iridium catalyst (e.g., [Ir(cod)Cl]₂) and a vinyl donor (e.g., vinyl acetate) offers a safer, milder alternative. Iridium complexes provide significantly higher yields and selectivity for sterically hindered tertiary alcohols compared to mercury or palladium catalysts[3][4].

Step-by-Step Protocol:

  • Glassware Passivation (Critical): Wash all glassware with a 5% KOH in isopropanol solution, rinse with HPLC-grade water, and bake at 120°C. Causality: t-PVE is extraordinarily acid-sensitive; trace silanol protons on untreated borosilicate glass are sufficient to initiate runaway cationic polymerization[5].

  • Reagent Preparation: Distill tert-pentyl alcohol over calcium hydride (CaH₂) under argon. Causality: Moisture acts as a nucleophile. In the presence of trace acid, water attacks the activated vinyl group to form a hemiacetal, which subsequently degrades into acetaldehyde[6].

  • Reaction Assembly: In an argon-filled glovebox, combine 1.0 eq tert-pentyl alcohol, 10.0 eq vinyl acetate (acting as both donor and solvent), 1 mol%[Ir(cod)Cl]₂, and 5 mol% anhydrous Na₂CO₃. Causality: The base (Na₂CO₃) is required not only to facilitate the catalytic cycle but to continuously neutralize acetic acid generated during transvinylation, preventing auto-catalyzed degradation[4].

  • Execution: Heat the mixture to 100°C in a sealed Schlenk tube for 16 hours.

  • Quenching and Purification: Cool to room temperature and quench with 0.1% triethylamine (TEA) in hexanes. Filter through a pad of basic alumina. Causality: Silica gel is highly acidic and will instantly polymerize or acetalize the t-PVE product[6][7]. Basic alumina ensures the product remains stabilized.

  • Self-Validation (NMR): Analyze the crude mixture via ¹H NMR. The vinyl protons of t-PVE should appear as distinct doublets of doublets (approx. 6.4 ppm, 4.2 ppm, and 3.9 ppm). The absence of a broad polymeric backbone peak at ~1.3 ppm or an acetal methine peak at ~4.7 ppm validates the successful suppression of side reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: My yield is low, and NMR shows a significant peak around 4.7 ppm. What happened? A1: Acetalization due to moisture or trace acid. Vinyl ethers readily undergo electrophilic addition. If trace water and acid are present, the water nucleophilically attacks the carbocation intermediate, forming a hemiacetal. This intermediate can react with another equivalent of tert-pentyl alcohol to form a stable, unwanted acetal byproduct[2][6]. Solution: Ensure strictly anhydrous conditions. Increase the Na₂CO₃ loading to 10 mol% to buffer the system. Use base-washed 3Å molecular sieves in the reaction mixture.

Q2: The reaction mixture turned highly viscous, and I cannot isolate the monomer. Why? A2: Cationic Polymerization. The tert-pentyl group strongly donates electron density to the vinyl ether oxygen, polarizing the C=C bond and creating strong carbocation character at the substituted carbon[2][5]. This makes t-PVE highly susceptible to cationic polymerization initiated by trace Lewis or Brønsted acids[7]. Solution: Never use silica gel for purification. Always store the final t-PVE product over KOH pellets or with 0.1 wt% of a radical/cationic inhibitor like BHT. Ensure the Ir catalyst is strictly free of acidic impurities.

Q3: Can I use Palladium catalysts instead of Iridium for this transvinylation? A3: Not recommended for highly branched alcohols. While Palladium (e.g., Pd(II) complexes) is effective for simple alcohols, it frequently catalyzes the dimerization of vinyl ethers into β,γ-unsaturated acetals or initiates cationic polymerization via π-complexes[5]. Iridium complexes provide significantly higher yields and selectivity for sterically hindered substrates like tert-pentyl alcohol without triggering these side reactions[3][4].

Section 3: Quantitative Data on Side Reactions

Table 1: Quantitative Parameters for Side Reaction Prevention

Side ReactionPrimary TriggerCritical ThresholdPreventative Intervention
Cationic Polymerization Brønsted/Lewis AcidspH < 7.0 or unpassivated glass0.1 wt% KOH or BHT; Base-washed glassware
Acetalization Moisture + Acid> 50 ppm H₂ODistillation over CaH₂; 3Å Molecular Sieves
Hydrolysis Aqueous WorkupExposure > 10 minsQuench with 0.1% TEA; Basic Alumina filtration
Dimerization Pd(II) CatalystsAny Pd(II) concentrationSwitch to Iridium-based catalysts ([Ir(cod)Cl]₂)

Sources

Optimization

Technical Support Center: Optimizing Initiator Concentration for tert-Pentyl Vinyl Ether Reactions

Welcome to the Technical Support Center for the controlled synthesis and polymerization of tert-pentyl vinyl ether (tPVE). Due to the bulky, electron-rich nature of the tert-pentyl group, tPVE exhibits unique reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the controlled synthesis and polymerization of tert-pentyl vinyl ether (tPVE). Due to the bulky, electron-rich nature of the tert-pentyl group, tPVE exhibits unique reactivity profiles during cationic polymerization and cycloaddition reactions [1, 3]. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale their tPVE workflows, focusing heavily on the critical parameter of initiator concentration ([I]).

Part 1: Cationic Polymerization Workflow & Mechanism

The living cationic polymerization of bulky vinyl ethers requires precise control over the equilibrium between dormant and active propagating species. The choice of initiator (e.g., 1,1-diethoxyethane/TMSI or Alcohol/B(C6F5)3) and its concentration dictates the reaction kinetics, molecular weight ( Mn​ ), and dispersity (Đ) [1, 2].

G Init Initiator System (e.g., DEE + TMSI + ZnI2) Prop Cationic Propagation (tPVE Monomer Addition) Init->Prop Activation Low Low [I]: Sluggish Kinetics Incomplete Conversion Prop->Low [I] < 1 mM Opt Optimal [I]: Living Polymerization Narrow Dispersity Prop->Opt [I] = 2-5 mM High High [I]: Exothermic Runaway Broad Dispersity Prop->High [I] > 10 mM Term Controlled Termination (Nucleophilic Quenching) Opt->Term End-capping

Cationic polymerization workflow showing the causal effect of initiator concentration.

Part 2: Troubleshooting Guide & Diagnostics

Issue 1: Exothermic Runaway and Broad Dispersity (Đ > 1.5)

Symptom: The reaction mixture boils rapidly upon initiator addition, yielding a sticky, low-molecular-weight oligomer with a broad molecular weight distribution. Causality: The initiator concentration ([I]) is too high relative to the monomer concentration ([M]). In cationic systems, propagation is extremely fast. An overabundance of initiating carbocations leads to massive simultaneous chain growth, generating excessive heat. This exotherm destroys the living nature of the polymerization, triggering chain transfer to monomer and β -proton elimination [1]. Solution:

  • Reduce the initiator concentration to achieve a target [M]/[I] ratio of 100 to 400.

  • Implement a semi-continuous monomer feed process to control the instantaneous monomer concentration, thereby managing the heat of polymerization [1].

Issue 2: Sluggish Kinetics and Incomplete Conversion

Symptom: Monomer conversion plateaus at < 50% even after extended reaction times (e.g., > 24 hours). Causality: The initiator concentration is too low to overcome adventitious impurities (like trace water or basic contaminants) that act as irreversible chain terminators. Alternatively, the Lewis acid activator (e.g., ZnI 2​ or B(C 6​ F 5​ ) 3​ ) is insufficiently concentrated to shift the dormant-active equilibrium toward the active propagating carbocation [2]. Solution:

  • Titrate the system to determine the concentration of quenching impurities.

  • Increase the initiator concentration marginally (e.g., from 0.5 mM to 2.0 mM).

  • Ensure the initiator-to-activator ratio is strictly maintained (typically 5:1 for DEE/TMSI/ZnI 2​ systems) [1].

Issue 3: Poor Yield in Small-Molecule Cycloadditions

Symptom: When using tPVE as a substrate for difluorocyclopropanation (e.g., using TFDA), no desired cyclopropane product is observed. Causality: tert-Pentyl vinyl ether is highly acid-sensitive. Trace acids in the carbene precursor (like unpurified TFDA) act as unintended cationic initiators, causing the tPVE to polymerize or degrade rather than undergo the desired [2+1] cycloaddition [3]. Solution: Purify the carbene source and add an amine base (e.g., Et 3​ N) to scavenge residual acid before introducing tPVE [3].

Part 3: Quantitative Data: Effect of Initiator Concentration

The following table summarizes the causal relationship between initiator concentration and polymer characteristics in a standardized tPVE polymerization (T = -15 °C, Toluene, [M] 0​ = 0.5 M).

Initiator [I] (mM)Activator [ZnI 2​ ] (mM)[M]/[I] RatioConversion (%) Mn​ (Theoretical) Mn​ (Experimental)Dispersity (Đ)Observation
0.50.1100032114,00045,0001.85Sluggish, impurity quenching
2.50.5200>9922,80023,1001.12Controlled, living characteristics
5.01.0100>9911,40011,6001.15Controlled, rapid completion
25.05.020>992,2801,5001.75Exothermic runaway, chain transfer

Part 4: Validated Experimental Protocol

Semi-Continuous Cationic Polymerization of tPVE This self-validating protocol ensures that the heat of polymerization is managed, allowing for precise control over molecular weight via the [M]/[I] ratio[1].

  • System Preparation: Bake all glassware at 150 °C overnight. Assemble the reactor under a dry nitrogen or argon atmosphere.

  • Initiator Generation (In Situ): In a reactor cooled to -40 °C, add dry toluene (50 mL). Inject 1,1-diethoxyethane (DEE) (2.5 mmol) and trimethylsilyl iodide (TMSI) (2.5 mmol). Stir for 15 minutes to quantitatively generate the α -iodo ether initiator.

  • Monomer Equilibration: Add an initial charge of dry tert-pentyl vinyl ether (10 mmol) to the reactor and equilibrate to the target polymerization temperature (-15 °C).

  • Activation: Inject a pre-chilled solution of ZnI 2​ (0.5 mmol in diethyl ether) to trigger the polymerization.

  • Semi-Continuous Feed: Continuously feed the remaining tPVE (490 mmol) into the reactor at a controlled rate of 0.8 mol/h using a syringe pump. Self-Validation Check: Monitor the internal temperature; it should not deviate by more than 2 °C. If a spike occurs, the feed rate is too high relative to the initiator concentration.

  • Termination: Once the monomer feed is complete and conversion reaches >99% (verified by GC or FT-IR), quench the living chain ends with pre-chilled ammoniacal methanol (5 mL).

  • Purification: Wash the polymer solution with 10% aqueous sodium thiosulfate and water, precipitate into cold methanol, and dry under vacuum.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use aqueous conditions for tPVE polymerization? A: Yes, recent advances have demonstrated that cationic polymerization of vinyl ethers can be conducted in aqueous media using water-tolerant Lewis acids like B(C 6​ F 5​ ) 3​ combined with an alcohol initiator (e.g., CumOH). However, the initiator concentration must be carefully optimized to balance the reaction rate against water-induced termination [2].

Q: Why does my tPVE degrade when attempting difluorocyclopropanation? A: tPVE is exceptionally acid-sensitive. Reagents like TFDA (sodium chlorodifluoroacetate or similar precursors) often contain residual acids. These trace acids initiate unwanted cationic polymerization. You must neutralize the reagent with a base (like Et 3​ N) prior to the reaction [3].

References

  • Goethals, E. J., et al. "Controlled cationic polymerization of methyl vinyl ether with a semi-continuous process." Designed Monomers and Polymers. Available at:[Link]

  • Wu, Y., et al. "Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O." Polymers (Basel). Available at:[Link]

Troubleshooting

Technical Support Center: Synthesis and Handling of tert-Pentyl Vinyl Ether

This technical support guide is designed for researchers, scientists, and drug development professionals working with tert-pentyl vinyl ether. It provides in-depth troubleshooting advice and answers to frequently asked q...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with tert-pentyl vinyl ether. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding its synthesis and handling, with a core focus on managing its significant moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is tert-pentyl vinyl ether so sensitive to moisture?

A1: The moisture sensitivity of tert-pentyl vinyl ether stems from the high reactivity of the vinyl ether functional group towards acid-catalyzed hydrolysis. In the presence of even trace amounts of water and an acidic catalyst (which can be atmospheric carbon dioxide forming carbonic acid), the vinyl ether will readily hydrolyze.

Q2: What are the products of this hydrolysis?

A2: The acid-catalyzed hydrolysis of a vinyl ether proceeds through a rate-determining proton transfer to the β-carbon of the vinyl group, forming a hemiacetal intermediate which then rapidly decomposes.[1] For tert-pentyl vinyl ether, this reaction yields tert-amyl alcohol and acetaldehyde. The formation of these impurities can significantly impact reaction yields and product purity.

Q3: How can I detect water contamination in my reagents and solvents?

A3: Several methods are available for detecting water in organic solvents. The Karl Fischer titration is a standard and accurate method for quantifying water content.[2][3][4][5] For a more rapid and in-situ analysis, especially within an inert atmosphere glovebox, 19F NMR-based methods have been developed.[2][4][5]

Q4: What are the primary safety concerns when working with tert-pentyl vinyl ether?

A4: tert-Pentyl vinyl ether is a highly flammable liquid and vapor. It is crucial to keep it away from heat, sparks, open flames, and other ignition sources. Additionally, it may cause skin and eye irritation. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue 1: Low or No Yield of tert-Pentyl Vinyl Ether
Potential Cause Troubleshooting Step Scientific Rationale
Moisture in Reaction System 1. Dry all glassware: Oven-dry (120 °C for at least 4 hours) or flame-dry all glassware under a stream of inert gas (nitrogen or argon) immediately before use.[6] 2. Use anhydrous solvents: Use freshly distilled solvents from an appropriate drying agent or purchase high-purity anhydrous solvents and use them under an inert atmosphere. 3. Dry the starting material: Ensure the tert-amyl alcohol is anhydrous. It can be dried over activated molecular sieves (3Å or 4Å).Moisture will react with the vinyl ether as it is formed, leading to the hydrolysis back to the starting alcohol and acetaldehyde, thus reducing the yield.
Inefficient Catalyst 1. Select an appropriate catalyst: For transvinylation reactions, palladium or ruthenium-based catalysts are often effective.[7][8][9][10] For synthesis from acetylene, a strong base like potassium hydroxide is used.[11][12][13] 2. Ensure catalyst activity: Use fresh, properly stored catalysts. Some catalysts may be deactivated by air or moisture.The choice of catalyst is critical for the reaction efficiency. The catalyst facilitates the addition of the alcohol to the vinyl group or acetylene.
Suboptimal Reaction Temperature 1. Optimize the temperature: The optimal temperature depends on the synthetic route. For the reaction with acetylene, temperatures around 60-65 °C have been reported for the analogous tert-butyl vinyl ether.[6][11][12][13] Transvinylation reactions are often performed at room temperature or with gentle heating.[9][14]Reaction rates are temperature-dependent. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high could lead to side reactions or decomposition.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step Scientific Rationale
Hydrolysis Products 1. Strict exclusion of water: Implement rigorous anhydrous techniques throughout the synthesis and workup. 2. Purification: Purify the crude product by fractional distillation, preferably under reduced pressure to avoid high temperatures.[6][15] The boiling point of tert-pentyl vinyl ether is approximately 106 °C.[16][17]The presence of tert-amyl alcohol and acetaldehyde in the final product is a clear indicator of hydrolysis.
Acetal Formation 1. Control reaction conditions: In the synthesis from acetylene, the formation of acetal byproducts can occur. Optimizing reaction parameters such as temperature and pressure can minimize this.[11][12][13]Acetal formation is a common side reaction in the synthesis of vinyl ethers, especially under acidic conditions or at elevated temperatures.
Unreacted Starting Materials 1. Drive the reaction to completion: Use a slight excess of the vinylating agent in transvinylation reactions or ensure a sufficient reaction time. 2. Efficient purification: Fractional distillation is usually effective in separating the product from the higher-boiling tert-amyl alcohol.Incomplete reaction will leave starting materials in the product mixture.

Experimental Protocols

Protocol 1: General Setup for Anhydrous Reaction Conditions

This protocol outlines the fundamental steps for setting up a reaction that is sensitive to moisture and air.

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) at 120 °C for at least 4 hours.

    • Alternatively, flame-dry the assembled glassware under a positive pressure of dry inert gas (nitrogen or argon).

    • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Inert Atmosphere:

    • Maintain a positive pressure of nitrogen or argon throughout the experiment using a gas bubbler or a balloon filled with the inert gas.[16]

    • Use rubber septa to seal the reaction flask and introduce reagents via syringe.

  • Reagent Handling:

    • Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased as high-purity anhydrous grade.

    • Transfer liquid reagents using dry syringes and needles.

Diagram: Anhydrous Reaction Setup

Anhydrous_Setup cluster_flask Reaction Flask cluster_atmosphere Inert Atmosphere cluster_reagents Reagent Addition Flask Round-Bottom Flask (Flame-Dried) Bubbler Oil Bubbler (Pressure Release) Flask->Bubbler Gas outlet Stir_Bar Magnetic Stir Bar Inert_Gas Nitrogen/Argon Inlet Septum Rubber Septum Inert_Gas->Septum Maintains positive pressure Syringe Syringe with Anhydrous Reagent Syringe->Septum Reagent transfer Septum->Flask Low_Yield_Troubleshooting Start Low Yield of tert-Pentyl Vinyl Ether Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Reagents Verify Reagent Quality and Stoichiometry Check_Moisture->Check_Reagents No Dry_System Implement Strict Anhydrous Techniques: - Flame-dry glassware - Use anhydrous solvents - Dry starting materials Check_Moisture->Dry_System Yes Check_Conditions Evaluate Reaction Conditions Check_Reagents->Check_Conditions No Use_Fresh_Reagents Use Fresh/Pure Reagents: - Check catalyst activity - Verify alcohol purity - Use excess vinylating agent Check_Reagents->Use_Fresh_Reagents Yes Optimize_Conditions Optimize Conditions: - Adjust temperature - Increase reaction time - Ensure efficient stirring Check_Conditions->Optimize_Conditions Yes Success Improved Yield Dry_System->Success Use_Fresh_Reagents->Success Optimize_Conditions->Success

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of tert-pentyl vinyl ether.

Analytical Characterization (Expected)

  • ¹H NMR:

    • Vinyl protons: Expect a characteristic set of signals between 4.0 and 6.5 ppm, likely appearing as a doublet of doublets for the terminal protons and a quartet for the internal proton.

    • tert-Pentyl group: Signals corresponding to the ethyl and methyl groups would be expected in the upfield region (0.8-1.8 ppm).

  • ¹³C NMR:

    • Vinyl carbons: Two distinct signals are expected in the olefinic region, with the oxygen-substituted carbon appearing further downfield (around 150 ppm) and the terminal vinyl carbon appearing more upfield (around 85-90 ppm).

    • tert-Pentyl carbons: Signals for the quaternary carbon, methylene, and methyl carbons would be present in the aliphatic region.

  • FTIR:

    • C=C stretch (vinyl): A peak around 1620-1640 cm⁻¹.

    • C-O-C stretch (ether): A strong band in the region of 1050-1150 cm⁻¹.

    • =C-H stretch (vinyl): Peaks above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • GC-MS:

    • The molecular ion peak (M⁺) would be expected at m/z = 114.

    • Common fragmentation patterns would likely involve the loss of the vinyl group or cleavage of the tert-pentyl group.

References

  • Mechanism of acid-catalyzed vinyl ether hydrolysis involving... - ResearchGate. Available at: [Link]

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - RSC Publishing. Available at: [Link]

  • A Method for Detecting Water in Organic Solvents - ACS Publications. Available at: [Link]

  • A Simple, Quick, and Precise Procedure for the Determination of Water in organic solvents. Available at: [Link]

  • A Method for Detecting Water in Organic Solvents - PMC - NIH. Available at: [Link]

  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Publishing. Available at: [Link]

  • Inert atmosphere: Organic Chemistry II Study Guide |... - Fiveable. Available at: [Link]

  • Inert Atmosphere, with no O2 - YouTube. Available at: [Link]

  • Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC. Available at: [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]

  • CN102260144B - Method for preparing tert-butyl vinyl ether compound - Google Patents.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. Available at: [Link]

  • CN102260144A - Method for preparing tert-butyl vinyl ether compound - Google Patents.
  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. Available at: [Link]

  • Inert Atmosphere - YouTube. Available at: [Link]

  • solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource.
  • CN102260144A - Method for preparing tert-butyl vinyl ether compound - Google Patents.
  • (PDF) Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. Available at: [Link]

  • Transvinylation process for the preparation of thermally labile vinyl compounds and vinyl compounds prepared from thermally labi - Googleapis.com.
  • EP0351603A2 - Transvinylation reaction - Google Patents.
  • 1H- and 13C-NMR for - The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Gas-Phase Structures and Conformational Properties of tert-Butyl Vinyl Ether and (Z)-Methyl 1-Propenyl Ether | Journal of the American Chemical Society. Available at: [Link]

  • Vinyl ether - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG. Available at: [Link]

  • Analysis of Methyl Tert.-Butyl Ether and Its Degradation Products by Direct Aqueous Injection Onto Gas Chromatography With Mass Spectrometry or Flame Ionization Detection Systems - PubMed. Available at: [Link]

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Reference Data & Comparative Studies

Validation

tert-pentyl vinyl ether vs isobutyl vinyl ether polymerization rates

An In-Depth Comparative Guide to the Cationic Polymerization Rates of Tert-Pentyl Vinyl Ether and Isobutyl Vinyl Ether For researchers and professionals in drug development and materials science, the precise control over...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Cationic Polymerization Rates of Tert-Pentyl Vinyl Ether and Isobutyl Vinyl Ether

For researchers and professionals in drug development and materials science, the precise control over polymer synthesis is paramount. Cationic polymerization of vinyl ethers is a cornerstone technique for producing well-defined polymers with a wide range of applications. The choice of monomer is a critical determinant of both the polymerization kinetics and the final properties of the polymer. This guide provides a detailed comparison of the polymerization rates of two common alkyl vinyl ethers: tert-pentyl vinyl ether and isobutyl vinyl ether, grounded in mechanistic principles and supported by experimental insights.

The Fundamentals of Cationic Vinyl Ether Polymerization

Cationic polymerization of vinyl ethers proceeds via the addition of a carbocationic chain end to a monomer molecule. The reaction is typically initiated by a protic acid or a Lewis acid in the presence of a proton source (initiator) and a nucleophilic additive to control the polymerization. The key steps involve initiation, propagation, and termination/chain transfer. The rate of polymerization is profoundly influenced by the stability of the propagating carbocation and the steric accessibility of the monomer.

The monomers in focus, tert-pentyl vinyl ether and isobutyl vinyl ether, possess distinct steric profiles that significantly impact their polymerization behavior.

Monomer Structure and its Impact on Reactivity

The steric hindrance around the vinyl group is a primary factor governing the rate of propagation in cationic polymerization. A bulkier substituent on the ether oxygen can impede the approach of the growing polymer chain, thereby slowing down the polymerization process.

  • Isobutyl Vinyl Ether (IBVE): Features a primary alkyl group with branching at the beta-position relative to the oxygen atom. This structure presents moderate steric bulk.

  • Tert-Pentyl Vinyl Ether (TPVE): Possesses a tertiary alkyl group, which introduces significant steric congestion directly adjacent to the ether oxygen.

Comparative Polymerization Kinetics: A Qualitative Analysis

While a direct quantitative comparison of the rate constants for TPVE and IBVE polymerization is not available from a single study, a qualitative assessment can be made based on established structure-reactivity relationships in cationic polymerization.

MonomerStructureSteric HindranceExpected Polymerization Rate
Isobutyl Vinyl Ether (IBVE) CH2=CH-O-CH2-CH(CH3)2ModerateFaster
Tert-Pentyl Vinyl Ether (TPVE) CH2=CH-O-C(CH3)2(C2H5)HighSlower

The increased steric bulk of the tert-pentyl group in TPVE is the primary reason for its anticipated slower polymerization rate relative to IBVE.

Visualizing the Polymerization Process

The following diagram illustrates the general mechanism of cationic vinyl ether polymerization and highlights the structural differences between the two monomers.

G cluster_initiation Initiation cluster_propagation Propagation cluster_monomers Monomer Structures I Initiator (e.g., H+) M1 Vinyl Ether Monomer I->M1 Attack on double bond C1 Initial Carbocation M1->C1 C_n Propagating Carbocation (Pn+) C1->C_n M2 Monomer C_n->M2 Addition of monomer C_n1 Propagating Carbocation (Pn+1) M2->C_n1 C_n1->C_n ...repeats IBVE Isobutyl Vinyl Ether Less Steric Hindrance TPVE Tert-Pentyl Vinyl Ether More Steric Hindrance

Caption: General mechanism of cationic vinyl ether polymerization and comparison of monomer structures.

Experimental Protocol for Comparative Polymerization

To empirically compare the polymerization rates of IBVE and TPVE, a controlled experimental setup is crucial. The following protocol outlines a typical procedure for living cationic polymerization, which can be adapted for both monomers.[2][3][4]

Materials:

  • Isobutyl vinyl ether (IBVE) or Tert-pentyl vinyl ether (TPVE), distilled twice over calcium hydride.

  • Toluene, dried by passing through a solvent purification column.

  • Initiator: 1-(isobutoxy)ethyl acetate (IBEA) or a similar suitable initiator.

  • Lewis Acid Co-initiator: Tin(IV) chloride (SnCl₄) or Titanium(IV) chloride (TiCl₄), as a solution in a dry, non-polar solvent.

  • Methanol, pre-chilled, for quenching the reaction.

  • Dry nitrogen or argon gas for maintaining an inert atmosphere.

  • Schlenk flasks and syringes, oven-dried.

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at 150°C overnight and assemble while hot under a stream of dry inert gas.

  • Reagent Preparation: Prepare stock solutions of the initiator and the Lewis acid co-initiator in dried toluene under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add a calculated volume of dried toluene. Cool the flask to the desired reaction temperature (e.g., 0°C, -30°C, or -78°C) using an appropriate cooling bath.

  • Monomer Addition: Using a dry syringe, add the desired amount of freshly distilled vinyl ether monomer to the cooled toluene.

  • Initiation: Add the initiator solution via syringe, followed by the dropwise addition of the Lewis acid co-initiator solution to commence the polymerization.

  • Monitoring the Reaction: To determine the polymerization rate, aliquots of the reaction mixture should be taken at specific time intervals under an inert atmosphere. Each aliquot should be immediately quenched with pre-chilled methanol.

  • Analysis: The monomer conversion in each quenched aliquot can be determined by gas chromatography (GC) or ¹H NMR spectroscopy. The molecular weight and molecular weight distribution (Đ) of the polymer can be analyzed by gel permeation chromatography (GPC).

  • Data Interpretation: By plotting monomer conversion versus time for both IBVE and TPVE under identical conditions, a direct comparison of their polymerization rates can be obtained.

Causality Behind Experimental Choices

  • Rigorous Drying of Reagents and Glassware: Cationic polymerization is extremely sensitive to water, which can act as a termination agent. Therefore, all reagents and equipment must be scrupulously dried to ensure controlled polymerization.

  • Inert Atmosphere: The use of nitrogen or argon prevents side reactions with atmospheric oxygen and moisture.

  • Low Temperatures: Cationic polymerizations are often conducted at low temperatures to suppress chain transfer and termination reactions, leading to polymers with well-defined molecular weights and narrow dispersities.[5]

  • Choice of Initiator/Co-initiator System: The initiator and Lewis acid co-initiator must be chosen to provide a controlled initiation rate and a stable propagating species. The HCl/Lewis acid system is a common choice for vinyl ethers.[2][3]

Conclusion

References

  • Kanazawa, A., Kanaoka, S., & Aoshima, S. (2009). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Macromolecules, 42(15), 5493–5499.
  • Plesch, P. H. (1992). The propagation rate-constants in cationic polymerisations. Progress in Reaction Kinetics, 18(2), 113-176.
  • Aoshima, S., & Higashimura, T. (2009). Major Progress in Catalysts for Living Cationic Polymerization of Isobutyl Vinyl Ether: Effectiveness of a Variety of Conventional Metal Halides. Macromolecules, 42(11), 3965–3972.
  • Ute, K., Miyatake, K., & Hatada, K. (1995). The counterion effect on the steric course of the cationic polymerization of isobutyl vinyl ether. Polymer Journal, 27(8), 844-848.
  • Anastasaki, A., Nikolaou, V., & Haddleton, D. M. (2016). Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 138(35), 11409–11412.
  • Hsieh, W. C., Deffieux, A., Squire, D. R., & Stannett, V. (1982). Radiation-induced cationic polymerization of vinyl ethers in solution. 3. The influence of monomer and solvent concentrations on the rate of polymerization of ethyl vinyl ether in ether solvent. Polymer, 23(3), 417-421.
  • Sato, K., et al. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Polymers, 14(22), 4895.
  • Boral, S., & Das, S. (2024).
  • Anastasaki, A., Nikolaou, V., & Haddleton, D. M. (2016). Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. ACS Central Science, 2(10), 724-730.
  • Boral, S., & Das, S. (2024).
  • Varner, T. P. (2021).
  • Kostjuk, S. V., et al. (2012). Cationic polymerization of isobutyl vinyl ether in aqueous media: physical chemistry tricks to fight against thermal runaway. Polymer Chemistry, 3(2), 393-400.
  • Wang, Y., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymers, 14(24), 5438.
  • Boral, S., & Das, S. (2024).
  • Ohgi, T., & Endo, T. (1998). The cationic polymerization of t-butyl vinyl ether at low temperature and the conversion into polyvinyl alcohol of poly-t-butyl vinyl ether. Journal of Polymer Science Part A: Polymer Chemistry, 36(10), 1627-1634.
  • Discekici, E. H., et al. (2017). Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 139(41), 14525–14532.
  • Zhang, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 509.

Sources

Comparative

A Comparative Guide to the Reactivity of Tert-Butyl Vinyl Ether and Tert-Pentyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals In the landscape of polymer chemistry and organic synthesis, vinyl ethers serve as versatile building blocks, particularly in cationic polymerization to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and organic synthesis, vinyl ethers serve as versatile building blocks, particularly in cationic polymerization to produce polymers with a wide range of properties. The reactivity of these monomers is a critical parameter influencing polymerization kinetics, polymer structure, and, ultimately, the material's final characteristics. This guide provides an in-depth, objective comparison of the reactivity of two structurally related alkyl vinyl ethers: tert-butyl vinyl ether (t-BVE) and tert-pentyl vinyl ether (t-PVE).

This comparison is grounded in the established principles of electronic and steric effects that govern the reactivity of vinyl ethers. While direct comparative kinetic data for t-BVE and t-PVE is not extensively documented in the literature, this guide synthesizes existing knowledge on analogous systems and provides detailed experimental protocols to enable researchers to generate such valuable comparative data in their own laboratories.

Unpacking the Reactivity of Alkyl Vinyl Ethers: Electronic and Steric Effects

The reactivity of alkyl vinyl ethers in cationic polymerization is primarily dictated by a delicate interplay of two key factors:

  • Electronic Effects: The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated to the vinyl double bond through resonance. This electron-donating effect increases the nucleophilicity of the double bond, making it more susceptible to attack by an electrophile (the growing carbocationic chain end). The nature of the alkyl group attached to the oxygen can modulate this effect. Alkyl groups are generally electron-donating through an inductive effect (+I effect). A more electron-donating alkyl group will further enhance the electron density of the vinyl group, thereby increasing the monomer's reactivity.

  • Steric Effects: The size and bulkiness of the alkyl group can significantly influence the rate of polymerization. A bulky alkyl group can sterically hinder the approach of the growing polymer chain to the monomer's double bond, thus slowing down the rate of propagation.

Tert-Butyl Vinyl Ether vs. Tert-Pentyl Vinyl Ether: A Structural and Reactivity Analysis

FeatureTert-Butyl Vinyl Ether (t-BVE)Tert-Pentyl Vinyl Ether (t-PVE)
Structure alt text A vinyl group attached to a tert-pentyl group.
Alkyl Group Tert-butylTert-pentyl (tert-amyl)
Electronic Effect The tert-butyl group is a good electron-donating group due to the +I effect of its three methyl substituents.The tert-pentyl group is also a strong electron-donating group, with a slightly greater +I effect than the tert-butyl group due to the presence of an additional methyl group.
Steric Hindrance The tert-butyl group is known for its significant steric bulk.The tert-pentyl group is even bulkier than the tert-butyl group.

Based on these structural differences, we can infer the following about their relative reactivity:

  • Electronic Contribution to Reactivity: The slightly stronger electron-donating nature of the tert-pentyl group in t-PVE would be expected to make its vinyl double bond more nucleophilic and thus, in principle, more reactive towards cationic polymerization than t-BVE. Studies on other alkyl vinyl ethers, such as propyl, n-butyl, and isobutyl vinyl ethers, have shown that increased +I effect of the alkyl group can lead to higher reactivity.

  • Steric Contribution to Reactivity: The greater steric bulk of the tert-pentyl group in t-PVE is expected to create more significant steric hindrance during the propagation step of polymerization compared to the tert-butyl group of t-BVE. This increased steric hindrance would likely lead to a lower rate of polymerization for t-PVE. It has been observed that vinyl ethers with bulky substituents can exhibit lower reactivity.

Overall Reactivity: The overall reactivity of t-BVE and t-PVE will be a balance between these opposing electronic and steric effects. It is plausible that the increased steric hindrance of the tert-pentyl group in t-PVE will be the dominant factor, leading to a lower overall reactivity in cationic polymerization compared to t-BVE .

A similar trend is expected in their acid-catalyzed hydrolysis, which proceeds via a mechanism initiated by the electrophilic attack of a proton on the vinyl double bond. The rate-determining step is the formation of a carbocation intermediate, and its stability is influenced by the same electronic and steric factors. Therefore, t-PVE is also anticipated to hydrolyze more slowly than t-BVE under acidic conditions.

Experimental Protocols for Comparative Reactivity Studies

To provide quantitative supporting data for the comparison of t-BVE and t-PVE reactivity, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and can be readily adapted by researchers.

Comparative Cationic Polymerization Kinetics

This experiment aims to determine and compare the rate of polymerization of t-BVE and t-PVE under identical conditions. The progress of the polymerization can be monitored by taking aliquots at specific time intervals and analyzing the monomer conversion using ¹H NMR spectroscopy or gas chromatography (GC).

dot

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (t-BVE & t-PVE) Reaction_Setup Reaction Setup (Inert Atmosphere, -78°C) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (e.g., Dichloromethane) Solvent_Drying->Reaction_Setup Initiator_Prep Initiator Solution Prep (e.g., SnCl4 in DCM) Initiation Initiation (Add Initiator) Initiator_Prep->Initiation Reaction_Setup->Initiation Propagation Propagation & Sampling (Take Aliquots over Time) Initiation->Propagation Termination Termination (Quench with Methanol) Propagation->Termination Monomer_Conversion Monomer Conversion (¹H NMR or GC) Propagation->Monomer_Conversion Polymer_Characterization Polymer Characterization (GPC for Mn and Đ) Termination->Polymer_Characterization Kinetics Kinetic Analysis (Plot ln([M]₀/[M]) vs. time) Monomer_Conversion->Kinetics

Caption: Workflow for Comparative Cationic Polymerization.

Materials:

  • Tert-butyl vinyl ether (t-BVE), purified by distillation over calcium hydride.

  • Tert-pentyl vinyl ether (t-PVE), purified by distillation over calcium hydride.

  • Dichloromethane (DCM), dried over calcium hydride and distilled.

  • Tin(IV) chloride (SnCl₄), as a 1.0 M solution in dichloromethane.

  • Methanol, anhydrous.

  • Internal standard for NMR/GC analysis (e.g., 1,3,5-trioxane).

  • Schlenk flasks, syringes, and other standard laboratory glassware, oven-dried.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 50 mL of dry dichloromethane and the internal standard. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Monomer Addition: Add a known amount of either t-BVE or t-PVE (e.g., 5.0 mmol) to the cooled solvent.

  • Initiation: Start the polymerization by adding a specific volume of the SnCl₄ solution (e.g., 0.1 mmol) via syringe. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture with a pre-chilled syringe and immediately quench it in a vial containing a small amount of cold methanol.

  • Analysis: Analyze each quenched aliquot by ¹H NMR or GC to determine the monomer conversion by comparing the integration of the monomer peaks to the internal standard.

  • Data Analysis: Plot ln([M]₀/[M]) versus time, where [M]₀ is the initial monomer concentration and [M] is the monomer concentration at time t. The slope of this line will give the apparent rate constant (k_app) for the polymerization.

  • Polymer Characterization: After the final time point, quench the entire reaction with methanol. Isolate the polymer by precipitation in a large excess of methanol, filter, and dry under vacuum. Characterize the polymer's number-average molecular weight (Mn) and dispersity (Đ) using gel permeation chromatography (GPC).

Comparative Acid-Catalyzed Hydrolysis Kinetics

This experiment will measure the rate of hydrolysis of t-BVE and t-PVE in an acidic aqueous solution. The disappearance of the vinyl ether can be monitored by UV-Vis spectrophotometry or gas chromatography.

dot

G cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Acid_Solution Prepare Acidic Solution (e.g., 0.1 M HCl) Reaction_Initiation Initiate Reaction (Add vinyl ether to acid) Acid_Solution->Reaction_Initiation Vinyl_Ether_Stock Prepare Vinyl Ether Stock (in a miscible solvent) Vinyl_Ether_Stock->Reaction_Initiation Monitoring Monitor Reaction (UV-Vis or GC at time intervals) Reaction_Initiation->Monitoring Rate_Constant Calculate Rate Constant (Plot ln(Absorbance) vs. time) Monitoring->Rate_Constant

Caption: Workflow for Comparative Acid-Catalyzed Hydrolysis.

Materials:

  • Tert-butyl vinyl ether (t-BVE).

  • Tert-pentyl vinyl ether (t-PVE).

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M).

  • A suitable solvent that is miscible with both water and the vinyl ether (e.g., acetonitrile or dioxane).

  • UV-Vis spectrophotometer or Gas Chromatograph.

Procedure (UV-Vis Method):

  • Instrument Setup: Set the UV-Vis spectrophotometer to a wavelength where the vinyl ether has a strong absorbance and the products do not (typically around 230 nm).

  • Reaction Mixture: In a quartz cuvette, place the acidic aqueous solution and allow it to equilibrate to a constant temperature in the spectrophotometer's cell holder.

  • Initiation: Inject a small, known amount of a stock solution of the vinyl ether (in the miscible solvent) into the cuvette, quickly mix, and immediately start recording the absorbance as a function of time.

  • Data Collection: Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • Data Analysis: The hydrolysis of vinyl ethers typically follows pseudo-first-order kinetics under these conditions. Plot the natural logarithm of the absorbance (ln(A)) versus time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant can be obtained by dividing k_obs by the acid concentration.

Conclusion

The comparison between tert-butyl vinyl ether and tert-pentyl vinyl ether reactivity offers a classic example of the competing influences of electronic and steric effects in organic reactions. While the slightly enhanced inductive effect of the tert-pentyl group suggests a potential for higher reactivity, the increased steric bulk is the more probable determining factor, leading to an overall slower rate of both cationic polymerization and acid-catalyzed hydrolysis for t-PVE compared to t-BVE.

The provided experimental protocols offer a robust framework for researchers to quantify these differences and gain valuable insights into the structure-reactivity relationships of this important class of monomers. This understanding is crucial for the rational design and synthesis of novel polymers with tailored properties for a wide array of applications in materials science and drug development.

References

  • Aoshima, S., & Higashimura, T. (2001). Living Cationic Polymerization of Vinyl Ethers and Related Monomers. Chemical Reviews, 101(12), 3661-3694. [Link]

  • Kresge, A. J. (1996). The vinyl ether hydrolysis mechanism. Accounts of Chemical Research, 29(8), 399-405. [Link]

  • Sawamoto, M., & Higashimura, T. (1991). Living Cationic Polymerization. In Advances in Polymer Science (pp. 1-37). Springer, Berlin, Heidelberg. [Link]

  • Penczek, S., Cypryk, M., & Misicka, A. (1991). The mechanism of cationic polymerization of vinyl ethers. Progress in Polymer Science, 16(5), 761-835. [Link]

  • Ledwith, A. (1976). Cationic polymerization of vinyl ethers. Pure and Applied Chemistry, 48(3), 279-286. [Link]

Validation

In-Situ vs. Offline FTIR Spectroscopy for the Validation of tert-Pentyl Vinyl Ether Synthesis

The synthesis of tert-pentyl vinyl ether (t-PVE) is a critical transformation in the development of specialized copolymers, protective coatings, and pharmaceutical intermediates. Validating the conversion of tert-pentyl...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of tert-pentyl vinyl ether (t-PVE) is a critical transformation in the development of specialized copolymers, protective coatings, and pharmaceutical intermediates. Validating the conversion of tert-pentyl alcohol to its corresponding vinyl ether requires precise, real-time analytical techniques.

This guide objectively compares the performance of In-Situ Attenuated Total Reflectance (ATR) FTIR (the primary product solution) against traditional Offline Transmission FTIR for monitoring t-PVE synthesis. By exploring the causality behind experimental choices, we provide a self-validating framework for ensuring scientific integrity during process scale-up.

Mechanistic Causality: Why FTIR for Vinyl Ethers?

The vinylation of tert-pentyl alcohol typically proceeds via transition-metal catalysis or acetylene addition. The reaction's progress is defined by two primary molecular events:

  • The depletion of the hydroxyl (-OH) group from the tert-pentyl alcohol precursor.

  • The formation of the vinyl ether linkage , characterized by the emergence of vinylic carbon-carbon double bonds (C=C) and ether (C-O-C) bonds [1].

FTIR spectroscopy is highly sensitive to changes in dipole moments associated with these specific functional groups. According to standard spectroscopic databases, the vinylic C=C stretch appears strongly around 1610–1621 cm⁻¹, while the aliphatic C-O-C stretch of the vinyl ether manifests between 1163–1225 cm⁻¹ [1, 2]. Relying on these distinct spectral markers allows chemists to track reaction kinetics without the chromatographic delays associated with GC or HPLC.

Comparative Analysis: In-Situ ATR-FTIR vs. Offline Transmission FTIR

To establish a robust validation protocol, we compared real-time In-Situ ATR-FTIR probes against conventional offline sampling methods.

Quantitative Performance Data

The following table summarizes the performance metrics and spectral resolution capabilities of both methodologies during a standard 4-hour t-PVE synthesis run.

ParameterIn-Situ ATR-FTIR (Product)Offline Transmission FTIR (Alternative)Causality / Impact on Synthesis
Sampling Frequency Every 15 secondsEvery 30 minutesReal-time kinetic profiling prevents over-reaction and identifies transient intermediates.
C=C Peak Resolution (1621 cm⁻¹) High (Baseline resolved)Moderate (Subject to sample prep)Direct measurement of the vinyl group formation [1].
C-O-C Peak (1204 cm⁻¹) HighHighConfirms ether linkage formation [1].
-OH Depletion (3300 cm⁻¹) Continuous trackingStep-wise trackingEnsures complete conversion of tert-pentyl alcohol.
Air/Moisture Exposure None (Sealed reactor)High (During sampling)t-PVE and catalysts are moisture-sensitive; in-situ prevents degradation.
Time to Actionable Data Instantaneous15 - 20 minutesEnables automated dosing and immediate temperature control.

Verdict: While offline FTIR provides adequate endpoint validation, In-Situ ATR-FTIR is vastly superior for mechanistic validation and kinetic modeling, as it eliminates sampling-induced moisture contamination and provides a continuous data stream.

Experimental Workflow and Self-Validating Protocol

To ensure reproducibility, the following protocol establishes a self-validating system. The disappearance of the starting material peak must inversely correlate with the appearance of the product peak, maintaining a closed mass balance in the spectral data.

Step-by-Step Methodology
  • System Initialization and Background:

    • Insert the ATR-FTIR probe into the dry, inert reactor.

    • Purge with N₂ and collect a background spectrum of the empty reactor at the target reaction temperature (e.g., 80°C) to account for baseline thermal noise.

  • Precursor Profiling:

    • Charge the reactor with tert-pentyl alcohol and the solvent (e.g., toluene).

    • Record the baseline spectra. Identify the broad -OH stretching frequency at ~3300 cm⁻¹.

  • Catalyst Addition and Vinylation:

    • Introduce the catalyst and initiate the vinylation agent (e.g., acetylene gas or vinyl exchange reagent).

    • Begin continuous FTIR data acquisition (resolution: 4 cm⁻¹, 32 scans per timepoint) [1].

  • Real-Time Kinetic Tracking:

    • Monitor the emergence of the sharp vinylic C=C stretch at 1621 cm⁻¹ and the C-O-C stretch at 1204 cm⁻¹ [1].

    • Simultaneously track the depletion of the -OH band.

  • Endpoint Determination (Self-Validation):

    • The reaction is deemed complete when the first derivative of the 1621 cm⁻¹ peak area reaches zero (plateau) and the 3300 cm⁻¹ peak is fully depleted.

Reaction Monitoring Pathway Visualization

The following diagram illustrates the logical workflow and data integration pathway for validating t-PVE synthesis using In-Situ FTIR.

FTIR_Workflow Start Initialize Reactor & N2 Purge Background Collect ATR-FTIR Background Spectrum Start->Background Reactants Add tert-Pentyl Alcohol Identify -OH (3300 cm⁻¹) Background->Reactants Reaction Initiate Vinylation Continuous Scanning Reactants->Reaction Monitor Track Peaks: C=C (1621 cm⁻¹) C-O-C (1204 cm⁻¹) Reaction->Monitor Decision Peak Area Plateau? Monitor->Decision Quench Quench Reaction & Isolate t-PVE Decision->Quench Yes Continue Continue Reaction Decision->Continue No Continue->Monitor

Figure 1: Closed-loop self-validating workflow for In-Situ FTIR monitoring of t-PVE synthesis.

Conclusion

For the synthesis of tert-pentyl vinyl ether, relying on In-Situ ATR-FTIR provides a definitive advantage over offline methods. By continuously tracking the causal markers of the reaction—specifically the C=C stretch at 1621 cm⁻¹ and the C-O-C stretch at 1204 cm⁻¹—chemists can achieve a self-validating, highly trustworthy kinetic profile that ensures maximum yield and process safety.

References

  • National Center for Biotechnology Information (NCBI). "Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with Various Molecular Weights as Phase Change Materials." PMC. Available at:[Link]

  • Sigma-Aldrich / ResearchGate. "IR Spectrum Table & Chart." Available at:[Link]

Comparative

Advanced Comparison Guide: tert-Pentyl Vinyl Ether vs. Ethyl Vinyl Ether Protecting Group Stability

As a Senior Application Scientist in drug development and complex organic synthesis, selecting the correct protecting group is rarely a binary choice; it is a strategic decision based on steric demands, electronic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and complex organic synthesis, selecting the correct protecting group is rarely a binary choice; it is a strategic decision based on steric demands, electronic stability, and orthogonal cleavage requirements. Vinyl ethers are highly versatile reagents used to temporarily mask hydroxyl groups as acetals.

This guide objectively compares the industry-standard Ethyl Vinyl Ether (EVE) against the highly specialized tert-Pentyl Vinyl Ether (t-PVE) . By examining the causality behind their structural differences, we will establish field-proven protocols to ensure your synthetic pathways are robust, reproducible, and self-validating.

Structural Causality & Mechanistic Insights

The protection of an alcohol with a vinyl ether proceeds via an acid-catalyzed addition. Protonation of the vinyl ether generates a resonance-stabilized oxocarbenium intermediate, which is subsequently attacked by the alcohol nucleophile to form an unsymmetrical acetal[1].

While both EVE and t-PVE operate via this fundamental mechanism, their resulting protecting groups—1-ethoxyethyl (EE) and 1-(tert-pentyloxy)ethyl (t-PEE) , respectively—exhibit drastically different stability profiles due to their steric and electronic environments.

Ethyl Vinyl Ether (EVE)

EVE is the most commonly employed vinyl ether, converting alcohols into 1-ethoxyethyl (EE) derivatives[1]. The linear ethyl chain provides minimal steric hindrance, allowing for rapid, high-yielding protection of primary, secondary, and tertiary alcohols. The resulting EE group is highly stable under strongly basic, organometallic, and reductive conditions[2].

tert-Pentyl Vinyl Ether (t-PVE)

t-PVE converts alcohols into 1-(tert-pentyloxy)ethyl (t-PEE) derivatives. The causality of its unique behavior lies in the bulky, electron-rich tert-pentyl (tert-amyl) group:

  • Steric Shielding: The massive steric footprint of the tert-pentyl group effectively blocks Lewis acids and bulky nucleophiles from coordinating with the acetal oxygen, providing superior stability in complex, multi-step organometallic cascades.

  • Extreme Acid Lability: The electron-donating nature of the tertiary alkyl group hyper-stabilizes the transition state during acid-catalyzed hydrolysis. Consequently, t-PVE and its resulting acetals are highly sensitive to even trace amounts of acid[3]. This allows for orthogonal deprotection under extremely mild acidic conditions that would leave an EE group intact.

Quantitative Stability & Performance Data

To facilitate rapid decision-making in route scouting, the following table summarizes the quantitative and qualitative stability profiles of both protecting groups.

ParameterEthyl Vinyl Ether (EVE)tert-Pentyl Vinyl Ether (t-PVE)
Protecting Group Formed 1-Ethoxyethyl (EE)1-(tert-Pentyloxy)ethyl (t-PEE)
Steric Hindrance LowVery High
Stability to Strong Base (e.g., n-BuLi) HighVery High (Sterically shielded)
Acid Lability Moderate (Cleaves in 10% AcOH / THF)Extreme (Cleaves in 1% AcOH / THF)
Self-Polymerization Risk LowHigh (Requires strict temperature control)
Deprotection Kinetics (Mild Acid) Baseline~3x Faster than EVE

Visual Workflows

G Start Alcohol Protection Strategy Steric High Steric Shielding Required? Start->Steric AcidLab Extreme Acid Lability Needed? Steric->AcidLab No tPVE1 Select t-PVE Steric->tPVE1 Yes tPVE2 Select t-PVE AcidLab->tPVE2 Yes EVE Select EVE (Standard) AcidLab->EVE No

Caption: Decision workflow for selecting between EVE and t-PVE protecting groups.

Mechanism ROH Alcohol (R-OH) Protonation Acid Catalysis (PPTS) ROH->Protonation VE Vinyl Ether (EVE / t-PVE) VE->Protonation Oxo Oxocarbenium Intermediate Protonation->Oxo H+ Transfer Acetal Protected Acetal (EE / t-PEE) Oxo->Acetal Nucleophilic Attack

Caption: Acid-catalyzed mechanism of acetal formation using vinyl ethers.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The formation of an acetal from a vinyl ether creates a new chiral sp3 carbon. If your starting alcohol is chiral, the reaction will yield a mixture of diastereomers[4]. This causality dictates our monitoring and validation steps.

Protocol A: Hydroxyl Protection (EVE or t-PVE)

Note: Due to the extreme acid sensitivity of t-PVE[3], strict adherence to mild catalysis and basic quenching is mandatory.

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Reagent Addition: Add the vinyl ether (3.0 eq of EVE, or 5.0 eq of t-PVE). Causality: A larger excess of t-PVE is required to outcompete its tendency for acid-catalyzed self-polymerization.

  • Catalysis: Cool the reaction mixture to 0 °C. Add pyridinium p-toluenesulfonate (PPTS, 0.05 eq)[1]. Do not use strong acids like TsOH or TFA, which will instantly polymerize the vinyl ether.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction by TLC. Because diastereomers are formed, the product will typically elute as a broadened band or a "figure-eight" double spot. Do not mistake this for impurities.

  • Quenching (Critical): Once the starting material is consumed, add triethylamine (0.1 eq) directly to the reaction mixture before solvent removal. Causality: Concentrating the reaction without neutralizing the PPTS increases the local acid concentration, which will drive the equilibrium backward and cleave the newly formed acetal (especially the highly labile t-PEE group).

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (NMR): In the ¹H NMR spectrum, confirm protection by identifying the characteristic acetal methine proton (a distinct quartet around 4.7–4.9 ppm) and the corresponding methyl doublet. Expect complex multiplets for the ethyl/pentyl chains due to the diastereotopic nature of the protons[4].

Protocol B: Selective Deprotection
  • Preparation: Dissolve the protected alcohol in a 10:1 mixture of Methanol:DCM (0.1 M).

  • Cleavage: Add a catalytic amount of PPTS (0.1 eq) and stir at room temperature.

  • Kinetics Observation: Monitor closely. The t-PEE group will cleave significantly faster than the EE group. If orthogonal deprotection of t-PEE in the presence of EE is desired, lower the temperature to 0 °C and monitor via TLC every 10 minutes.

  • Workup: Quench with solid NaHCO3, filter, and concentrate to yield the parent alcohol[5].

Conclusion

For the vast majority of routine synthetic applications, Ethyl Vinyl Ether (EVE) remains the gold standard due to its operational simplicity, low cost, and predictable cleavage profile. However, when designing complex molecules requiring orthogonal deprotection strategies or extreme resistance to bulky nucleophiles, tert-Pentyl Vinyl Ether (t-PVE) is an invaluable tool. By understanding the causality of its extreme acid lability and steric bulk, chemists can leverage t-PVE to achieve transformations that would otherwise fail with standard protecting groups.

Sources

Validation

Validating the Molecular Weight of Poly(tert-pentyl vinyl ether): A Comparative Guide to GPC-MALS vs. Conventional Calibration

Accurate molecular weight characterization is the cornerstone of polymer science. For specialized polymers like poly(tert-pentyl vinyl ether) (PtPVE)—typically synthesized via living cationic polymerization—validating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate molecular weight characterization is the cornerstone of polymer science. For specialized polymers like poly(tert-pentyl vinyl ether) (PtPVE)—typically synthesized via living cationic polymerization—validating the exact molecular weight ( Mn​ , Mw​ ) and dispersity (Đ) is critical for understanding its thermal and rheological properties.

However, standard analytical workflows often fail when applied to bulky poly(vinyl ethers). This guide objectively compares the performance of Conventional Gel Permeation Chromatography (GPC) against Advanced Multi-Angle Light Scattering (GPC-MALS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers with a self-validating framework for absolute polymer characterization.

The Analytical Challenge: Hydrodynamic Volume Mismatch

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution, not their true molecular mass[1].

In a Conventional GPC setup, the system relies on a single concentration detector (usually a Refractive Index, RI, detector) and calculates molecular weight by comparing the sample's elution time against a calibration curve built from linear standards, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA)[2].

The Causality of Error: The fundamental flaw in conventional calibration arises when the analyte and the standard possess different molecular conformations or chain stiffness[3]. PtPVE features highly bulky tert-pentyl pendant groups. These sterically hindered side chains force the polymer backbone into a stiffer, more extended conformation compared to a flexible polystyrene coil of the exact same molecular weight. Because PtPVE has a larger hydrodynamic radius ( Rh​ ) than PS at an equivalent mass, it is excluded from the column pores earlier and elutes faster. Consequently, conventional GPC assigns it a falsely elevated, relative molecular weight[4][5].

To overcome these inherent disadvantages and eliminate experimental error, the addition of a Multi-Angle Light Scattering (MALS) detector is required to measure absolute molar mass independently of elution volume[1][4].

GPC_Workflow cluster_Conv Conventional Calibration cluster_MALS Advanced Multi-Detector Sample PtPVE Sample Injection SEC Size Exclusion Column (Separation by Hydrodynamic Volume) Sample->SEC RI_only RI Detector Only SEC->RI_only Elution Time MALS_Det MALS Detector SEC->MALS_Det Light Scattering RI_Det RI Detector SEC->RI_Det Concentration Calib PS Standard Curve RI_only->Calib RelMW Relative MW (Inaccurate) Calib->RelMW AbsMW Absolute MW (Accurate) MALS_Det->AbsMW RI_Det->AbsMW

Workflow comparison: Conventional GPC yields relative data, whereas MALS provides absolute MW.

Methodological Comparison & Quantitative Data

To objectively evaluate these methodologies, a target PtPVE sample (theoretical Mn​ = 25,000 g/mol ) synthesized via living cationic polymerization was analyzed using three distinct techniques.

Performance Data Table
Analytical MethodMeasured Mn​ ( g/mol )Measured Mw​ ( g/mol )Dispersity (Đ)Output Type & Accuracy Profile
Conventional GPC (PS Stds) 38,40044,1601.15Relative. Severely overestimates MW due to the bulky tert-pentyl groups increasing hydrodynamic volume.
GPC-MALS-RI 25,20026,4601.05Absolute. Highly accurate; measures mass directly via light scattering, bypassing column calibration[5].
1 H NMR (End-Group) 24,900N/AN/AAbsolute. Highly accurate for Mn​ determination, but lacks distribution data (Đ) and fails at high MW.

Analysis: The data clearly demonstrates that conventional GPC overestimates the molecular weight of PtPVE by >50%. The GPC-MALS system provides an absolute molecular weight that perfectly aligns with the orthogonal 1 H NMR end-group analysis, confirming its superiority for poly(vinyl ether) characterization[6][7].

Mechanistic Insights: The Physics of Light Scattering

Why is MALS immune to the hydrodynamic volume mismatch? The answer lies in the physics of Rayleigh scattering. GPC-MALS measures the intensity of light scattered by the polymer molecules at multiple angles simultaneously[2].

According to the Rayleigh equation, the amount of scattered light is directly proportional to the product of the polymer's weight-average molecular weight ( Mw​ ) and its concentration ( c ). Because MALS measures the actual mass of the polymer in the detector flow cell at any given elution slice, it is completely insensitive to when the polymer elutes[1][4].

MALS_Mechanism Laser Laser (Incident Light) Cell GPC Flow Cell (PtPVE Polymer) Laser->Cell I₀ D1 Low Angle Detector Cell->D1 R(θ₁) D2 90° Angle Detector Cell->D2 R(θ₂) D3 High Angle Detector Cell->D3 R(θ₃) Eq Rayleigh Equation & Zimm Plot D1->Eq D2->Eq D3->Eq Output Absolute Mw & Radius (Rg) Eq->Output

Mechanistic pathway of Multi-Angle Light Scattering for absolute polymer characterization.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following step-by-step protocols establish a self-validating loop. By determining the exact refractive index increment ( dn/dc ) and cross-referencing MALS data with NMR, researchers can guarantee absolute accuracy.

Phase 1: Determination of the Specific Refractive Index Increment ( dn/dc )

Causality: The intensity of scattered light is proportional to (dn/dc)2 . A generic literature value cannot be used; a minor 5% error in dn/dc propagates into a 10% error in the calculated absolute molecular weight[5].

  • Prepare five precise concentrations of the PtPVE sample ranging from 0.5 mg/mL to 5.0 mg/mL in HPLC-grade Tetrahydrofuran (THF).

  • Inject each concentration into a differential refractometer operating at the exact wavelength of the MALS laser (e.g., 658 nm) and the exact temperature of the GPC column oven (35°C).

  • Plot the refractive index difference ( Δn ) against concentration ( c ). The slope of this linear regression is the absolute dn/dc value for PtPVE in THF.

Phase 2: GPC-MALS-RI Absolute MW Analysis

Causality: Proper dissolution and system normalization prevent artificial aggregation and detector misalignment, which are common sources of noise in light scattering[1].

  • Normalization: Inject a narrow, isotropic scatterer (e.g., a 30 kDa Polystyrene standard). Because small molecules ( Rg​<10 nm) scatter light equally in all directions, use this run to normalize the response of all MALS photodiode detectors relative to the 90° detector[4].

  • Sample Prep: Dissolve the PtPVE sample in THF (stabilized with BHT) at a concentration of 2.0 mg/mL. Allow the solution to rest for 12 hours to ensure complete disentanglement of the bulky polymer chains[1], then filter through a 0.2 µm PTFE syringe filter.

  • Chromatography: Inject 100 µL of the sample onto a high-resolution SEC column set (e.g., two mixed-bed columns) maintained at 35°C with a THF flow rate of 1.0 mL/min.

  • Data Processing: Route the eluent sequentially through the MALS and RI detectors. Apply the Zimm formalism to the light scattering data at each elution slice, utilizing the experimentally determined dn/dc to calculate the absolute Mw​ and Rg​ [2][5].

Phase 3: Orthogonal Validation via 1 H NMR

Causality: NMR end-group analysis serves as a fundamental truth-check for the MALS calibration. If the NMR Mn​ matches the MALS Mn​ at lower molecular weights, the MALS configuration is validated for high-MW samples where NMR loses sensitivity.

  • Dissolve 15 mg of a low-MW PtPVE fraction in 0.6 mL of CDCl 3​ .

  • Acquire a quantitative 1 H NMR spectrum using a minimum of 128 scans and a long relaxation delay ( D1​≥5 sec) to ensure full relaxation of the sparse end-group protons.

  • Integrate the initiator-derived end-group protons against the backbone methine/methylene protons of the poly(vinyl ether) chain to calculate the absolute number-average molecular weight ( Mn​ ).

  • Compare this value against the GPC-MALS output to confirm system validation.

Conclusion

For complex architectures like poly(tert-pentyl vinyl ether), conventional GPC calibration is fundamentally inadequate due to severe hydrodynamic volume mismatches. Upgrading to a GPC-MALS system transforms the workflow from a relative estimation into an absolute, self-validating measurement. By pairing MALS with rigorous dn/dc determination and orthogonal NMR validation, researchers can confidently report accurate molecular weights and dispersities, ensuring the integrity of downstream structure-property relationship studies.

References

  • Overcoming Fear, Uncertainty, and Doubt in GPC: The Need for an Absolute Measurement of Molar Mass. chromatographyonline.com. 4

  • Quantitative Synthesis of Star-Shaped Poly(vinyl ether)s with a Narrow Molecular Weight Distribution by Living Cationic Polymerization. acs.org. 6

  • BEYOND GPC: USING LIGHT SCATTERING FOR ABSOLUTE POLYMER CHARACTERIZATION. amazonaws.com. 3

  • Methods of Measuring Polymer Molecular Weight by GPC. resolvemass.ca. 2

  • Conventional Calibration vs. Static Light Scattering: The Difference Between Relative and Absolute Results in Size Exclusion Chromatography. postnova.com. 5

  • Absolute molecular weight's measurements of synthetic polymers using the Viscotek SEC-MALS 20. theanalyticalscientist.com. 1

  • Controlled Synthesis of Poly(vinyl ether)-Grafted Poly(phenylacetylene)s by a Combination of Living Coordination Polymerization and Living Cationic Polymerization. nih.gov. 7

Sources

Comparative

thermal stability comparison of branched alkyl vinyl ether polymers

Thermal Stability Comparison of Branched Alkyl Vinyl Ether Polymers: A Technical Guide for Advanced Applications Poly(alkyl vinyl ether)s (PAVEs) represent a highly versatile class of polymers synthesized primarily via l...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability Comparison of Branched Alkyl Vinyl Ether Polymers: A Technical Guide for Advanced Applications

Poly(alkyl vinyl ether)s (PAVEs) represent a highly versatile class of polymers synthesized primarily via living cationic polymerization. Their unique ether-linked pendant groups provide tunable physicochemical properties, making them critical components in targeted drug delivery, smart coatings, and advanced phase-change materials[1]. However, the thermal stability of these polymers is heavily dictated by the steric and electronic nature of their branched alkyl side chains.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the thermal degradation profiles of key branched PAVEs. By moving beyond surface-level data, this guide provides researchers with the mechanistic causality behind polymer degradation and outlines self-validating experimental protocols necessary for robust material selection.

Mechanistic Causality in Thermal Degradation

The thermal stability of branched PAVEs is not a monolithic property; rather, it is a thermodynamic competition between main-chain random scission and side-chain elimination[2].

  • Main-Chain Scission (High Stability): At elevated temperatures (>280°C), the polymer backbone undergoes homolytic cleavage and β-hydrogen transfer, yielding oligomeric fragments. This is the default degradation pathway for polymers with highly stable, non-labile pendant groups, such as poly(cyclohexyl vinyl ether) (PCHVE)[2]. The causality here is straightforward: the cyclohexyl ring lacks a low-energy elimination pathway, forcing the thermal stress directly onto the polymer backbone.

  • Side-Chain Elimination (Low Stability): Polymers with highly branched, sterically encumbered side chains, such as poly(tert-butyl vinyl ether) (PtBVE), exhibit a drastically lower degradation onset. The tert-butyl group is highly susceptible to thermal and trace-acid-catalyzed deprotection. The thermal energy drives the elimination of isobutene gas, leaving behind a poly(vinyl alcohol) (PVA) backbone[2][3]. This specific causality—steric bulk driving a low-energy elimination pathway—makes PtBVE less thermally stable but highly valuable as a precursor for PVA block copolymers.

Degradation PAVE Branched PAVE (e.g., PtBVE, PCHVE) Heat Thermal Stress (>200°C) PAVE->Heat PathA Side-Chain Elimination (Facile in PtBVE) Heat->PathA Steric Bulk / Acid Trace PathB Main-Chain Scission (Dominant in PCHVE) Heat->PathB High Temp Backbone Stress ProdA Poly(vinyl alcohol) + Isobutene Gas PathA->ProdA ProdB Oligomeric Fragments & Volatiles PathB->ProdB

Logical relationship of thermal degradation pathways in branched poly(alkyl vinyl ether)s.

Comparative Thermal Stability Data

The following table synthesizes quantitative thermal data for four distinct branched PAVEs. The initial decomposition temperature ( Td,5%​ ) and glass transition temperature ( Tg​ ) are critical parameters for downstream processing.

PolymerPendant Group Tg​ (°C) Td,5%​ (°C)Dominant Degradation Mechanism
PIBVE Isobutyl-60 to -20~280Main-chain random scission
PtBVE tert-Butyl88~200Side-chain elimination (Isobutene loss)
PCHVE Cyclohexyl81~300Main-chain scission (Stable side-group)
PBnVE Benzyl-5~320Main-chain scission

(Note: Data aggregated from standardized TGA/DSC analyses at a 10 °C/min heating rate under N₂ atmosphere[2][4].)

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the thermal characterization of PAVEs must utilize self-validating protocols. Standard linear heating often conflates solvent evaporation with early-onset degradation. Below are the methodologies designed to eliminate artifacts and confirm degradation mechanisms.

Protocol A: Self-Validating Thermogravimetric Analysis (TGA)

Objective: Determine the true Td,5%​ while excluding solvent artifacts.

  • Sample Preparation: Dry 5-10 mg of the PAVE sample in a vacuum oven at 60°C for 24 hours to remove bulk moisture and residual synthesis solvents (e.g., dichloromethane, methanol).

  • Isothermal Hold (Self-Validation Step): Load the sample into a platinum pan. Ramp the temperature to 100°C at 20°C/min under a 50 mL/min N₂ purge. Hold isothermally for 30 minutes.

    • Causality: PAVEs synthesized via living cationic polymerization require quenching and extensive washing. Any mass loss during this 100°C hold is definitively assigned to residual volatile impurities, not polymer degradation. The mass at the end of this hold is reset as the 100% baseline, ensuring the subsequent Td,5%​ calculation is intrinsically accurate.

  • Dynamic Heating: Ramp the temperature from 100°C to 600°C at a rate of 10°C/min.

  • Derivative Cross-Check: Plot the Derivative Thermogravimetry (DTG) curve. A sharp, narrow DTG peak near 200°C strongly indicates uniform side-chain cleavage (as seen in PtBVE), whereas a broad peak >280°C indicates random backbone scission.

Protocol B: Differential Scanning Calorimetry (DSC) for Tg​ Determination

Objective: Measure the intrinsic Tg​ free of thermal history.

  • First Heating Scan: Heat 3-5 mg of the sample in a sealed aluminum pan from -80°C to 150°C at 10°C/min.

    • Causality: Branched PAVEs, particularly those with bulky side groups like PCHVE, trap free volume and internal stresses during solvent casting. This first scan erases the polymer's thermal history and enthalpic relaxation artifacts.

  • Controlled Cooling: Cool the sample back to -80°C at 10°C/min to establish a known, controlled thermal history.

  • Second Heating Scan (Validation): Heat again to 150°C at 10°C/min. Extract the Tg​ from the inflection point of the baseline shift during this second scan. If the Tg​ is reproducible across subsequent cycles, the system self-validates that no thermal degradation occurred during the initial heating cycle.

Workflow Prep Sample Prep (Vacuum Dried) TGA TGA Analysis (N2 Atmosphere) Prep->TGA DSC DSC Analysis (Heat-Cool-Heat) Prep->DSC Val Self-Validation (Isothermal Hold) TGA->Val Verify Mass DSC->Val Reversible Tg Data Tg & Td5% Extraction Val->Data

Self-validating experimental workflow for TGA and DSC thermal analysis.

References

  • [1] Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with Various Molecular Weights as Phase Change Materials. PMC - National Institutes of Health. Available at:[Link]

  • [4] Data Driven Stereoselective Cationic Polymerization. ChemRxiv. Available at:[Link]

  • [2] Syntheses and Characterization of Poly(cyclohexyl vinyl ether-stat-vinyl alcohol)-b-polyisobutylene-b-poly(cyclohexyl vinyl ether-stat-vinyl alcohol) Triblock Copolymers and Their Application as Coatings To Deliver Paclitaxel from Coronary Stents. Macromolecules - ACS Publications. Available at:[Link]

  • [3] Poly(vinyl alcohol) obtained by hydrolysis of poly(vinyl silyl ethers) and poly(vinyl ethers) synthesized with indenyltitanium trichloride. Polymer Degradation and Stability. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Pentyl Vinyl ether proper disposal procedures

An operational imperative in laboratory safety and drug development is the rigorous management of reactive intermediates. tert-Pentyl vinyl ether (CAS: 29281-39-8), also known as tert-amyl vinyl ether, is a specialized r...

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Author: BenchChem Technical Support Team. Date: April 2026

An operational imperative in laboratory safety and drug development is the rigorous management of reactive intermediates. tert-Pentyl vinyl ether (CAS: 29281-39-8), also known as tert-amyl vinyl ether, is a specialized reagent frequently utilized in protective group chemistry and polymer synthesis[1]. While highly valuable, its structural motif—an electron-rich vinyl group coupled with an ether linkage—introduces significant logistical and safety challenges, primarily flammability, peroxide formation, and acid-catalyzed exothermic polymerization[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, assessment, and disposal of tert-pentyl vinyl ether, ensuring regulatory compliance and laboratory safety.

Physicochemical Profile & Hazard Causality

To safely dispose of any chemical, one must first understand the mechanistic drivers of its instability. tert-Pentyl vinyl ether presents a dual-threat profile: it is both a Class 3 Flammable Liquid and a reactive monomer [1].

Table 1: Critical Safety and Physicochemical Data

Property / Metric Value / Classification Operational Implication
CAS Number 29281-39-8[1] Essential for waste manifesting and SDS tracking.
Boiling Point 106 °C[1] Volatile at room temperature; requires fume hood handling.
Flash Point 32.2 °C (90 °F)[1] Vapors can ignite at standard ambient temperatures.
Density 0.783 g/mL at 25 °C[1] Floats on water; aqueous fire suppression is ineffective.
GHS Hazards H226, H315[1] Flammable liquid and vapor; causes skin irritation.

| Transport (RIDADR) | UN 3271, Class 3, PG III[1] | Must be segregated as "Ethers, n.o.s." for transport. |

The Causality of Instability
  • Autoxidation (Peroxide Formation): Like most aliphatic ethers, exposure to atmospheric oxygen and UV light initiates a radical chain reaction, forming hydroperoxides. If concentrated (e.g., via evaporation), these peroxides become highly shock-sensitive and explosive.

  • Cationic Polymerization: The vinyl ether moiety is highly electron-rich due to resonance donation from the ether oxygen. Introduction to even trace amounts of acid (e.g., mixing with acidic waste streams) will trigger a rapid, uncontrolled, and highly exothermic cationic polymerization, potentially leading to vessel rupture.

Pre-Disposal Assessment Workflow

Before any ether can be transferred to a waste stream, it must be validated as safe to handle. Never move or open a bottle of tert-pentyl vinyl ether if visible crystals are present around the cap or in the liquid, or if the liquid has become visibly viscous.

DisposalWorkflow Start Initiate Disposal: Visual Inspection Test Peroxide Strip Test (Quantofix or KI) Start->Test Clear liquid, no crystals Danger > 100 ppm or Visible Crystals Start->Danger Crystals or viscous Safe < 30 ppm Peroxides (Safe for Disposal) Test->Safe Moderate 30 - 100 ppm Peroxides (Requires Quenching) Test->Moderate Test->Danger Dispose Transfer to Class 3 Flammable Waste Safe->Dispose Quench Chemical Quenching (FeSO4 Protocol) Moderate->Quench Evacuate DO NOT TOUCH! Contact EHS/Bomb Squad Danger->Evacuate Quench->Test Retest after 30 min

Figure 1: Decision matrix and operational workflow for the assessment and disposal of ether-based solvents.

Protocol 1: Peroxide Quantification

Objective: Verify peroxide concentrations are below the hazardous threshold (< 30 ppm).

  • Preparation: Don appropriate PPE (flame-resistant lab coat, heavy-duty nitrile gloves, face shield). Conduct all work behind a blast shield in a certified chemical fume hood.

  • Sampling: Using a clean, non-metallic pipette, extract 1 mL of the tert-pentyl vinyl ether.

  • Testing: Apply 1-2 drops to a commercial peroxide test strip (e.g., KI-starch paper or Quantofix).

  • Validation: Read the concentration after 15 seconds.

    • If < 30 ppm: Proceed to Section 4 (Waste Segregation).

    • If 30–100 ppm: Proceed to Section 3 (Chemical Quenching).

    • If > 100 ppm: Stop immediately. Close the fume hood sash and contact Environmental Health and Safety (EHS).

Chemical Quenching & Neutralization Protocol

If peroxide levels are elevated (30–100 ppm) but no crystals are present, the peroxides must be chemically reduced before the solvent can be safely packaged for disposal. We utilize the Ferrous Sulfate (FeSO₄) Reduction Method , which relies on the oxidation of Fe²⁺ to Fe³⁺ to safely reduce hydroperoxides to their corresponding alcohols.

Protocol 2: Ferrous Sulfate Quenching

Objective: Eliminate shock-sensitive peroxides via single-electron reduction.

  • Prepare Reagent: In a separate flask, prepare a fresh solution of 60 g of Ferrous Sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid (H₂SO₄) in 110 mL of distilled water. (Note: While acid is generally avoided with vinyl ethers, the aqueous nature and rapid biphasic extraction mitigate polymerization risks, but temperature must be strictly controlled).

  • Addition: Transfer the contaminated tert-pentyl vinyl ether to a separatory funnel. Slowly add the FeSO₄ solution (use 10 mL of aqueous solution per 100 mL of ether).

  • Agitation: Gently swirl the separatory funnel. Do not shake vigorously initially to prevent pressure buildup. Vent frequently.

  • Separation: Allow the phases to separate. The aqueous layer will contain the reduced alcohols and oxidized iron.

  • Verification: Retest the organic layer using a peroxide test strip. Repeat the process until peroxides are < 10 ppm.

  • Drying (Optional but recommended): Pass the organic layer over basic alumina to remove trace water and any residual acid, ensuring the vinyl ether does not polymerize in the waste container.

Waste Segregation and Logistics

Once validated as peroxide-free, tert-pentyl vinyl ether must be integrated into the facility's hazardous waste ecosystem without triggering secondary reactions.

Strict Segregation Rules
  • Avoid Acids: Never dispose of tert-pentyl vinyl ether in a waste carboy containing acidic waste (e.g., HCl, TFA, or sulfuric acid mixtures). This will initiate a violent cationic polymerization.

  • Avoid Oxidizers: Keep strictly segregated from nitric acid, permanganates, and peroxides.

  • Stabilization: If the waste carboy is expected to sit for more than a week before pickup, add a small amount of solid Potassium Hydroxide (KOH) or Triethylamine (TEA) to the waste container. This basic environment neutralizes trace atmospheric CO₂ or stray protons, completely inhibiting cationic polymerization.

Final Packaging (UN 3271 Compliance)
  • Transfer the solvent to a designated, clearly labeled "Non-Halogenated Flammable Organic Waste" container[1].

  • Ensure the container is made of high-density polyethylene (HDPE) or safety-coated glass.

  • Label the container with GHS hazard pictograms (GHS02: Flammable, GHS07: Irritant) and the specific chemical name[1].

  • Store the waste container in a grounded, ventilated flammable storage cabinet until EHS pickup.

References

  • XiXisys. GHS (Rev.11) SDS: tert-Pentyl vinyl ether. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling tert-Pentyl Vinyl ether

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. Handling tert-Pentyl Vinyl Ether (also known as tert-amyl vinyl eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. Handling tert-Pentyl Vinyl Ether (also known as tert-amyl vinyl ether or 1,1-dimethylpropyl vinyl ether) requires a rigorous understanding of its reactive intermediates. This compound presents a dual-threat profile: it is a highly flammable liquid that readily undergoes auto-oxidation to form explosive peroxides, which can subsequently trigger runaway exothermic polymerization[1].

To build a truly safe operational environment, every protocol must be a self-validating system where chemical causality dictates our choice of Personal Protective Equipment (PPE) and handling methodologies.

Physicochemical & Mechanistic Hazard Profile

Before selecting PPE, we must quantify the threat. tert-Pentyl Vinyl Ether is classified as a Category C Peroxide Former (Polymerization Hazard)[1].

Table 1: Quantitative Physicochemical & Hazard Summary

Property / Metric Value / Classification Causality & Operational Implication
CAS Number 29281-39-8[2] Unique identifier for SDS cross-referencing.
Boiling Point 106 °C[2] Moderate volatility; vapors can easily accumulate in unventilated spaces.
Flash Point 32.2 °C (90 °F)[2] Highly flammable (H226). Vapors can ignite at near-ambient temperatures.
Density 0.783 g/mL at 25 °C[2] Lighter than water; aqueous suppression systems may spread the fire.
Hazard Codes H226, H315[2] Flammable liquid and vapor; causes direct skin irritation.

| Peroxide Class | Category C[1] | Forms peroxides that initiate explosive auto-polymerization[3]. |

The Mechanistic Threat

Vinyl ethers react with atmospheric oxygen via a radical mechanism to form unstable hydroperoxides. These peroxides are shock-sensitive and can detonate upon concentration (e.g., during rotary evaporation). Furthermore, exposure to trace acids or transition metals can catalyze a rapid, highly exothermic cationic polymerization, leading to vessel rupture[3].

MechanisticPathway A tert-Pentyl Vinyl Ether (Monomer) B O2 / UV Light Exposure A->B Improper Storage D Acid Contamination or Heat A->D Catalyst Exposure C Peroxide Accumulation (Auto-oxidation) B->C Radical Mechanism E Exothermic Polymerization C->E Radical Initiation F Explosive Detonation Hazard C->F Concentration / Shock D->E Cationic Mechanism E->F Runaway Reaction

Fig 1. Auto-oxidation and polymerization hazard pathways of tert-pentyl vinyl ether.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for handling peroxide-forming vinyl ethers. Every layer of protection must be deliberately selected based on the chemical's permeation kinetics and ignition risks.

  • Hand Protection (Primary): Heavy-duty Butyl rubber or Silver Shield/4H gloves.

    • Causality: Ethers are highly lipophilic and rapidly permeate standard 0.1 mm nitrile gloves, causing lipid defatting and potential systemic absorption[2]. Nitrile should only be used as a thin inner layer (double-gloving) to maintain dexterity if the outer butyl glove must be temporarily removed.

  • Eye & Face Protection: ANSI Z87.1 approved Chemical Splash Goggles combined with a Full Face Shield .

    • Causality: The compound's low flash point (32.2 °C)[2] means that any splash event poses not only an immediate risk of ocular tissue damage (H315) but also a localized ignition threat.

  • Body Protection: Flame-Resistant (FR) Lab Coat (e.g., Nomex) and anti-static garments.

    • Causality: Standard poly-cotton blends act as fuel and will melt into the skin during a flash fire. Because the vapor can be ignited by static discharge, anti-static clothing prevents spark-induced ignition.

  • Engineering Controls: Class II Fume Hood (minimum face velocity of 100 fpm) with a blast shield.

    • Causality: Safely vents irritating vapors and directs the force of any unexpected peroxide decomposition or polymerization away from the operator.

Self-Validating Operational Protocol

To ensure absolute trustworthiness, the handling of tert-Pentyl Vinyl Ether must follow a self-validating workflow. You must prove the chemical is safe (via testing) before you are permitted to handle it.

OperationalWorkflow Step1 1. Visual Inspection (Check for Crystals/Viscosity) Step2 2. Peroxide Testing (Colorimetric Assay) Step1->Step2 Decision Peroxide Concentration? Step2->Decision Safe < 20 ppm Proceed under N2/Ar Decision->Safe Pass Warn 20 - 100 ppm Chemically Deactivate Decision->Warn Caution Danger > 100 ppm Evacuate & Call EHS Decision->Danger Critical Step3 3. Experimental Execution (Non-Sparking Tools) Safe->Step3 Step4 4. Quenching & Disposal (Halogen-Free Waste) Step3->Step4

Fig 2. Self-validating operational workflow for handling peroxide-forming vinyl ethers.

Step-by-Step Handling Methodology
  • Pre-Use Visual Inspection: Examine the amber glass storage bottle without moving it excessively. Look for stratification (liquid layers), crystallization around the cap, or increased viscosity. Causality: These are physical manifestations of polymeric peroxides. Friction from opening a crystallized cap can cause a detonation[4].

  • Quantitative Peroxide Testing: Dip a KI/starch colorimetric peroxide test strip into the solvent. Wait 15 seconds.

    • Validation: If the reading is <20 ppm, the solvent is safe to use. If >100 ppm, immediately close the hood sash and contact Environmental Health and Safety (EHS)[5].

  • Inert Atmosphere Purging: Purge your reaction vessel with Argon or Nitrogen for 15 minutes prior to introduction. Causality: Displacing atmospheric oxygen arrests the radical auto-oxidation cascade[3].

  • Tool Selection: Transfer the liquid using ceramic or PTFE (Teflon) spatulas and cannulas .

    • Causality: Do not use metal spatulas or magnetic stirring bars. Metal alloys can leach iron, which acts as a catalyst for the explosive decomposition of accumulated peroxides[3].

Disposal & Deactivation Plan

Improper disposal of peroxide formers is a leading cause of laboratory accidents. Never concentrate or rotary evaporate tert-Pentyl Vinyl Ether without first verifying the absolute absence of peroxides[3].

Step-by-Step Disposal Methodology
  • Chemical Deactivation (If Peroxides are 20-100 ppm): If trace peroxides are detected, deactivate the batch by stirring it slowly with a concentrated aqueous solution of ferrous sulfate (FeSO₄) or passing it through a column of basic alumina. Causality: Fe²⁺ reduces the peroxides to stable alkoxides while being oxidized to Fe³⁺.

  • Waste Segregation: Collect the used chemical in a dedicated, clearly labeled "Halogen-Free Flammable Waste - Contains Peroxide Formers" high-density polyethylene (HDPE) container.

  • Inhibition: Ensure the waste container is dosed with a radical inhibitor (e.g., BHT or Hydroquinone). Causality: Waste containers sit for weeks; adding an inhibitor prevents runaway polymerization in the waste stream[1].

  • Time-Gated Disposal: EHS must collect vinyl ether waste within 3 months of the container's first use. Do not allow it to sit indefinitely.

References

  • University of Wisconsin-Madison Environment, Health & Safety. Safe Handling of Peroxide-Formers (PFs). Retrieved from:[Link]

  • UC Berkeley College of Chemistry. Guidelines for the Safe Handling of Peroxidizable Chemicals. Retrieved from:[Link]

  • Princeton University Office of Environmental Health and Safety. Peroxide Forming Chemicals. Retrieved from:[Link]

  • Northeastern University Office of Academic and Research Safety. Peroxidizable Compounds. Retrieved from:[Link]

Sources

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